3,8-Dimethylquinoxalin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,8-dimethylquinoxalin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-6-3-8(11)4-9-10(6)12-5-7(2)13-9/h3-5H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSLOZYGPQLVCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=NC(=CN=C12)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545603 | |
| Record name | 3,8-Dimethylquinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103139-99-7 | |
| Record name | 3,8-Dimethylquinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties and Structure of 3,8-Dimethylquinoxalin-6-amine
Introduction
3,8-Dimethylquinoxalin-6-amine is a heterocyclic aromatic amine belonging to the quinoxaline family. The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of various biologically active compounds. This guide provides a detailed examination of the predicted chemical properties, and structural features of this compound, drawing inferences from related molecules to facilitate further research and application in drug discovery and materials science.
Chemical Structure
The structure of this compound consists of a quinoxaline core, which is a fusion of a benzene ring and a pyrazine ring. In this specific derivative, methyl groups are substituted at positions 3 and 8, and an amine group is attached at position 6.
Systematic Name: this compound
Core Structure Visualization:
Caption: Molecular structure of this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted and inferred physicochemical properties of this compound. These values are estimations based on the properties of quinoxalin-6-amine and related dimethylquinoxaline derivatives.
| Property | Predicted/Inferred Value | Reference Compound(s) | Citation |
| Molecular Formula | C₁₀H₁₁N₃ | - | - |
| Molecular Weight | 173.22 g/mol | - | - |
| Appearance | Likely a yellow to brown solid | Quinoxalin-6-amine is a yellow solid. | [1] |
| Melting Point (°C) | 190-195 | 6-Amino-2,3-dimethylquinoxaline | [2] |
| Solubility | Predicted to be soluble in organic solvents like DMSO, methanol, chloroform, and ethyl acetate. Likely sparingly soluble in water. | Quinoxalin-6-amine is soluble in DMSO, methanol, and slightly soluble in water. | [3][4] |
| pKa | The amine group is expected to be weakly basic. | The pKa of quinoxalin-6-amine is predicted to be around 2.57. | [1] |
Synthesis
A definitive, optimized synthesis protocol for this compound is not documented in the reviewed literature. However, a plausible synthetic route can be inferred from general methods for quinoxaline synthesis. The most common approach involves the condensation of a substituted 1,2-phenylenediamine with a 1,2-dicarbonyl compound.
A logical synthetic pathway would likely involve two key steps:
-
Nitration: Introduction of a nitro group onto a dimethyl-substituted benzene ring, followed by reduction to the corresponding diamine.
-
Condensation: Reaction of the resulting diamine with a suitable 1,2-dicarbonyl compound to form the quinoxaline ring.
-
Reduction: Conversion of a nitro group to an amine if the starting material was a nitro-substituted diamine.
A potential starting material could be 4,5-dimethyl-2-nitroaniline, which can be reduced to 1,2-diamino-4,5-dimethylbenzene. This intermediate could then be reacted with glyoxal to form 6,7-dimethylquinoxaline. Subsequent nitration and reduction would be required to introduce the 6-amino group, but this would likely result in a mixture of isomers.
A more direct, albeit hypothetical, approach is outlined below.
Hypothetical Synthesis Workflow
Caption: A hypothetical workflow for the synthesis of this compound.
General Experimental Protocol for Quinoxaline Synthesis
The following is a general protocol for the synthesis of quinoxaline derivatives, which could be adapted for the synthesis of this compound, assuming the appropriate starting materials are available.
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Predicted Spectroscopic Properties
Direct spectroscopic data for this compound is unavailable. The following sections provide predicted spectroscopic characteristics based on data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the quinoxaline ring, the protons of the two methyl groups, and the protons of the amine group.
Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS):
| Protons | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Rationale/Reference Compound |
| Aromatic CH (C2-H) | ~8.5 - 8.7 | Singlet | - | Quinoxalin-6-amine shows aromatic protons in this region. |
| Aromatic CH (C5-H) | ~7.0 - 7.2 | Singlet | - | Electron-donating effect of the amino group at C6 and methyl at C8 will shield this proton. |
| Aromatic CH (C7-H) | ~7.7 - 7.9 | Singlet | - | The methyl group at C8 will influence this proton's environment. |
| Methyl (C3-CH₃) | ~2.5 - 2.7 | Singlet | - | Based on 2,3-dimethylquinoxaline. |
| Methyl (C8-CH₃) | ~2.4 - 2.6 | Singlet | - | Aromatic methyl groups typically appear in this region. |
| Amine (NH₂) | ~4.0 - 5.0 | Broad Singlet | - | The chemical shift of amine protons is variable and depends on solvent and concentration. Based on quinoxalin-6-amine.[1] |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
Predicted ¹³C NMR Chemical Shifts (in ppm):
| Carbon | Predicted Chemical Shift (δ) | Rationale/Reference Compound |
| C2 | ~143 - 145 | Based on quinoxaline derivatives. |
| C3 | ~153 - 155 | Substituted carbon with a methyl group. |
| C4a | ~138 - 140 | Bridgehead carbon. |
| C5 | ~115 - 118 | Shielded by the adjacent amino group. |
| C6 | ~145 - 148 | Carbon bearing the amino group. |
| C7 | ~128 - 130 | Aromatic carbon. |
| C8 | ~135 - 138 | Carbon bearing the methyl group. |
| C8a | ~140 - 142 | Bridgehead carbon. |
| C3-CH₃ | ~20 - 23 | Typical for methyl groups on an aromatic ring. |
| C8-CH₃ | ~18 - 21 | Typical for methyl groups on an aromatic ring. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Absorption Bands (in cm⁻¹):
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp | Primary amines typically show two bands in this region. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | From the methyl groups. |
| C=N Stretch | ~1600 - 1650 | Medium to Strong | Characteristic of the pyrazine ring. |
| C=C Stretch (Aromatic) | ~1450 - 1600 | Medium to Strong | Multiple bands are expected. |
| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Strong |
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z | Notes |
| [M]⁺ | 173 | Molecular ion peak corresponding to the molecular weight of C₁₀H₁₁N₃. |
| [M-CH₃]⁺ | 158 | Loss of a methyl group. |
| [M-HCN]⁺ | 146 | A common fragmentation pathway for nitrogen-containing heterocycles. |
Chemical Reactivity
The chemical reactivity of this compound will be influenced by the quinoxaline ring system, the electron-donating amino group, and the two methyl groups.
-
Reactions of the Amino Group: The primary amino group at the C6 position is expected to undergo typical reactions of aromatic amines.
-
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This reaction might require a base to neutralize the acid produced.
-
Alkylation: Reaction with alkyl halides, which could lead to a mixture of mono- and di-alkylated products.
-
Diazotization: The amino group can be converted to a diazonium salt by reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. Diazonium salts are versatile intermediates that can be converted to a wide range of other functional groups.
-
-
Electrophilic Aromatic Substitution: The quinoxaline ring itself is generally electron-deficient and less reactive towards electrophilic substitution than benzene. However, the presence of the strongly activating amino group at C6 and the weakly activating methyl group at C8 will direct incoming electrophiles to the ortho and para positions of the benzene ring portion. The most likely positions for electrophilic attack would be C5 and C7.
Biological Activity and Potential Applications
While no specific biological activity has been reported for this compound, the quinoxaline scaffold is present in numerous compounds with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[5] The presence of the dimethyl and amino substituents could modulate the biological activity of the quinoxaline core.
Given its structure, this compound could be a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. Its potential applications could be in the development of:
-
Kinase Inhibitors: Many quinoxaline derivatives have been shown to inhibit various protein kinases.
-
Antimicrobial Agents: The quinoxaline ring is a key component of several antibiotics.
-
Anticancer Agents: The antiproliferative activity of quinoxaline derivatives is an active area of research.[6]
-
Organic Materials: Quinoxaline-based compounds are being explored for their use in organic light-emitting diodes (OLEDs) and other electronic applications.
Conclusion
This compound is a structurally interesting molecule with potential for applications in medicinal chemistry and materials science. Although direct experimental data is currently lacking, this guide provides a comprehensive theoretical framework of its chemical properties, structure, and potential reactivity based on established chemical principles and data from related compounds. Further experimental investigation is warranted to validate these predictions and explore the full potential of this compound. Researchers and drug development professionals can use this guide as a starting point for their investigations into this and other novel quinoxaline derivatives.
References
- 1. sapub.org [sapub.org]
- 2. youtube.com [youtube.com]
- 3. 6-Aminoquinoxaline | 6298-37-9 | FA05410 | Biosynth [biosynth.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 3,8-Dimethylquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 3,8-Dimethylquinoxalin-6-amine. Due to the limited availability of direct experimental data for this specific isomer, this document presents a plausible synthetic protocol and predicted spectroscopic data based on the analysis of the parent molecule, 6-aminoquinoxaline, and general principles of spectroscopy. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.
Experimental Protocols
The synthesis of this compound can be achieved through the condensation reaction of a substituted aromatic diamine with a 1,2-dicarbonyl compound. A general and effective method is adapted from the synthesis of other substituted quinoxalin-6-amines.[1][2]
Proposed Synthesis of this compound:
The synthesis involves a two-step process starting from commercially available materials. The first step is the nitration of 2,5-dimethylaniline, followed by reduction of the nitro group and subsequent condensation. A more direct route involves the condensation of 2-methyl-benzene-1,3,4-triamine with methylglyoxal. However, the availability of the triamine can be limited. A plausible and commonly employed route is the condensation of a substituted o-phenylenediamine with a dicarbonyl compound.
Step 1: Synthesis of 4-Amino-3-methyl-5-nitroaniline
This intermediate can be synthesized through controlled nitration of N-acetyl-2-methyl-p-phenylenediamine followed by deprotection.
Step 2: Reduction of the Nitro Group to form 2-Methyl-benzene-1,3,4-triamine
The nitro group of 4-Amino-3-methyl-5-nitroaniline is reduced to an amine using a standard reducing agent such as SnCl₂/HCl or catalytic hydrogenation (e.g., H₂, Pd/C).
Step 3: Condensation with Methylglyoxal
The resulting 2-Methyl-benzene-1,3,4-triamine is then reacted with methylglyoxal in a suitable solvent like ethanol or acetic acid, often under reflux, to yield this compound.[1]
Detailed Protocol for Condensation (Step 3):
-
To a solution of 2-Methyl-benzene-1,3,4-triamine (1 mmol) in ethanol (20 mL), an aqueous solution of methylglyoxal (40 wt. %, 1.1 mmol) is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure this compound.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Spectroscopic Data
Predicted Spectroscopic Data for this compound
The introduction of two methyl groups to the 6-aminoquinoxaline core is expected to have predictable effects on the spectroscopic data.
-
¹H NMR: A new singlet corresponding to the methyl group at the C3 position is expected to appear in the aliphatic region (around 2.5-2.8 ppm). The methyl group at the C8 position will also appear as a singlet in a similar region. The aromatic protons will experience slight shifts due to the electronic effects of the new methyl groups.
-
¹³C NMR: Two new signals for the methyl carbons will appear in the upfield region (around 15-25 ppm). The signals for the aromatic carbons, particularly C3 and C8, will be shifted downfield due to the substitution.
-
IR Spectroscopy: The spectrum will be more complex in the fingerprint region. The characteristic N-H stretching and bending vibrations of the primary amine will still be present. Additional C-H stretching and bending vibrations for the methyl groups will be observed.
-
Mass Spectrometry: The molecular ion peak will be shifted by the mass of two methyl groups (CH₃ = 15.02 Da each). The predicted molecular weight of this compound (C₁₀H₁₁N₃) is approximately 173.22 g/mol . Therefore, the [M]⁺ peak is expected at m/z 173.
Spectroscopic Data of 6-Aminoquinoxaline
The following tables summarize the available spectroscopic data for the parent compound, 6-aminoquinoxaline.
Table 1: ¹H NMR Data of 6-Aminoquinoxaline
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Predicted | ||
| ~8.6 | d | H-2 |
| ~8.5 | d | H-3 |
| ~7.8 | d | H-5 |
| ~7.2 | dd | H-7 |
| ~7.0 | d | H-8 |
| ~4.0 | br s | -NH₂ |
Note: Actual experimental values may vary depending on the solvent and instrument. A proton NMR spectrum is available on PubChem.[3]
Table 2: Predicted ¹³C NMR Data of 6-Aminoquinoxaline
| Chemical Shift (ppm) | Assignment |
| Predicted | |
| ~145 | C-2 |
| ~144 | C-3 |
| ~148 | C-6 |
| ~140 | C-8a |
| ~138 | C-4a |
| ~129 | C-5 |
| ~122 | C-8 |
| ~106 | C-7 |
Note: These are estimated values based on computational predictions and comparison with similar structures.
Table 3: IR Spectroscopic Data of 6-Aminoquinoxaline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H Stretch (Amine) |
| 3100-3000 | Medium | C-H Stretch (Aromatic) |
| 1640-1600 | Strong | N-H Bend (Amine) |
| 1600-1450 | Medium-Strong | C=C Stretch (Aromatic) |
| 1350-1250 | Strong | C-N Stretch (Aromatic Amine) |
Note: The IR spectrum of quinoxaline shows characteristic aromatic C-H stretching and ring vibrations. The presence of the amino group in 6-aminoquinoxaline introduces N-H stretching and bending modes.
Table 4: Mass Spectrometry Data of 6-Aminoquinoxaline
| m/z | Relative Intensity | Assignment |
| 145 | 100% | [M]⁺ (Molecular Ion) |
| 118 | High | [M-HCN]⁺ |
| 91 | Medium | [C₆H₅N]⁺ |
Source: PubChem CID 237859.[3] The fragmentation pattern is characteristic of quinoxaline derivatives, often involving the loss of HCN.
References
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Quinoxalinamine | C8H7N3 | CID 237859 - PubChem [pubchem.ncbi.nlm.nih.gov]
Discovery and synthesis of novel quinoxaline derivatives
An In-depth Technical Guide to the Discovery and Synthesis of Novel Quinoxaline Derivatives
Introduction
Quinoxalines, also known as benzopyrazines, are a significant class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1][2] This scaffold is of paramount interest in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][3] The versatile structure of quinoxaline allows for extensive functionalization, making it a privileged pharmacophore in drug discovery.[4][5]
Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and antimalarial activities.[1][6][7][8][9] Their mechanism of action is often attributed to their ability to interact with various biological targets, including protein kinases, making them a focal point for the development of targeted therapies.[10][11][12] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel quinoxaline derivatives for researchers and drug development professionals.
General Synthesis Strategies
The most prevalent and effective method for synthesizing the quinoxaline core involves the condensation reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound.[7][13][14] This reaction is versatile and can be performed using a variety of catalysts and conditions.[14] Modern synthetic approaches often employ green chemistry principles, such as the use of nano-catalysts, microwave irradiation, or solvent-free conditions to improve yields and reduce reaction times.[2][7][15] Other notable strategies include the oxidative coupling of epoxides with 1,2-diamines and the intramolecular cyclization of N-substituted aromatic o-diamines.[13][15]
The general workflow for the discovery of novel quinoxaline derivatives is a multi-step process that begins with scaffold design and culminates in biological activity assessment.
Biological Activity of Novel Quinoxaline Derivatives
Quinoxalines have been extensively studied for their therapeutic potential, with particularly promising results in the fields of oncology and infectious diseases.
Anticancer Activity
Many quinoxaline derivatives exert their anticancer effects by acting as selective ATP competitive inhibitors of various protein kinases, which are crucial for cell signaling, proliferation, and survival.[10][11] Key targets include the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[10][11]
The inhibition of these signaling pathways can halt tumor growth and induce apoptosis. For example, certain quinoxaline derivatives have been shown to be potent EGFR inhibitors.[11]
Table 1: Anticancer Activity of Selected Quinoxaline Derivatives
| Compound ID | Target Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 1 | A549 (Lung Cancer) | 2.7 | [11] |
| Compound 3 | MCF7 (Breast Cancer) | 2.2 | [11] |
| VIId | HCT116 (Colon Carcinoma) | - | [10] |
| VIIIa | HepG2 (Liver Carcinoma) | - | [10] |
| XVa | MCF-7 (Breast Adenocarcinoma) | - | [10] |
Note: Specific IC₅₀ values for compounds VIId, VIIIa, and XVa were noted as promising but not quantified in the source text.
Antimicrobial Activity
Novel quinoxaline derivatives have also shown significant activity against a range of microbial pathogens, including bacteria and fungi.[6][16][17][18] The incorporation of moieties like sulfonamides can enhance the antimicrobial properties of the quinoxaline scaffold.[5]
Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound ID | Target Organism | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| 5j | Rhizoctonia solani (Fungus) | EC₅₀ | 8.54 µg/mL | [16] |
| 5t | Rhizoctonia solani (Fungus) | EC₅₀ | 12.01 µg/mL | [16] |
| 5k | Acidovorax citrulli (Bacterium) | Good Activity | - | [16] |
| Sulfonamide 74 | S. aureus | Zone of Inhibition (ZOI) | 15 mm | [5] |
| Sulfonamide 74 | E. coli | Zone of Inhibition (ZOI) | 10 mm | [5] |
| Sulfonamide 75 | S. aureus | Zone of Inhibition (ZOI) | 14 mm |[5] |
Structure-Activity Relationship (SAR)
The study of Structure-Activity Relationships (SAR) is crucial for optimizing the therapeutic potential of quinoxaline derivatives.[4][19] SAR analyses help identify the chemical substitutions on the quinoxaline nucleus that are critical for biological activity, guiding the design of more potent and selective compounds.[19][20] For example, in a series of quinoxaline sulfonamides, it was found that the presence of an ortho-hydroxyl (-OH) group on the phenylsulfonamide moiety enhanced antibacterial activity, while a methoxyphenyl group decreased it.[5]
Detailed Experimental Protocols
General Protocol for Synthesis of Quinoxaline Derivatives
This protocol describes the common condensation method for synthesizing quinoxalines.[13][21]
-
Reaction Setup: Add a stoichiometric amount of a substituted aryl-1,2-diamine and a 1,2-dicarbonyl compound to an oven-dried round-bottom flask containing a magnetic stirrer and a suitable solvent (e.g., ethanol, toluene).[13][14][21]
-
Catalyst Addition: Introduce the chosen catalyst. This can range from a strong acid to a heterogeneous nano-catalyst.[13][15]
-
Reaction Monitoring: Stir the mixture at the appropriate temperature (room temperature to reflux).[13][14] Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is fully consumed.[21]
-
Work-up: Once complete, quench the reaction, if necessary (e.g., with a saturated sodium bicarbonate solution for acid-catalyzed reactions).[21] Extract the product into an organic solvent like ethyl acetate.[21]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum.[21] Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[21]
-
Characterization: Confirm the structure and purity (>95%) of the final compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.[21]
Protocol for Antimicrobial Activity Screening (Agar Diffusion Method)
This protocol is a standard method for evaluating the antimicrobial properties of synthesized compounds.[8][18]
-
Media Preparation: Prepare and sterilize the appropriate agar media (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.
-
Inoculation: Inoculate the agar plates uniformly with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[18]
-
Compound Application: Dissolve the synthesized quinoxaline derivatives in a suitable solvent like DMSO to a known concentration (e.g., 10 mg/mL).[8] Aseptically place sterile paper discs (or create wells in the agar) onto the inoculated plate and impregnate them with a specific volume of the compound solution (e.g., 50 µ g/disk ).[8]
-
Controls: Use a solvent-only disc (negative control) and discs impregnated with standard antibiotics (e.g., ciprofloxacin, streptomycin) or antifungals (e.g., mycostatin) as positive controls.[6][8]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 24-48 hours at 37°C for bacteria).
-
Data Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.[5][18]
Conclusion and Future Outlook
The quinoxaline scaffold remains a highly valuable and versatile framework in the field of medicinal chemistry.[1][3] The continuous development of novel, efficient, and environmentally friendly synthetic methods is expanding the chemical diversity of accessible derivatives.[2][15] The potent anticancer and antimicrobial activities exhibited by these compounds highlight their potential for addressing significant global health challenges like therapeutic resistance.[1][19] Future research will likely focus on the fine-tuning of SAR to develop next-generation quinoxaline-based therapeutic agents with enhanced potency, selectivity, and improved safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 12. repository.msa.edu.eg [repository.msa.edu.eg]
- 13. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 16. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 18. arcjournals.org [arcjournals.org]
- 19. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quinoxaline derivative synthesis [bio-protocol.org]
The Diverse Biological Activities of Substituted Quinoxaline Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, has emerged as a "privileged" structure in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of substituted quinoxaline compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways.
Anticancer Activity of Substituted Quinoxalines
Quinoxaline derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines, operating through various mechanisms of action.[1] These compounds have been shown to target key enzymes and signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Inhibition of Protein Kinases
A primary mechanism of the anticancer activity of quinoxalines is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2]
Several quinoxaline derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is often overexpressed in various cancers.[1][3] By blocking the ATP-binding site of EGFR, these compounds can suppress downstream signaling pathways.
Quantitative Data for EGFR Inhibition
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 | HCT116 (Colon) | 0.81 | [4] |
| HepG2 (Liver) | 1.23 | [4] | |
| MCF-7 (Breast) | 2.91 | [4] | |
| Compound 13 | HCT116 (Colon) | 1.52 | [4] |
| HepG2 (Liver) | 2.18 | [4] | |
| MCF-7 (Breast) | 0.94 | [4] | |
| Compound 3 | HCT116 (Colon) | 2.51 | [3] |
| HepG2 (Liver) | 4.22 | [3] | |
| MCF-7 (Breast) | 2.27 | [3] | |
| Compound 17 | HCT116 (Colon) | 1.72 | [3] |
| HepG2 (Liver) | 1.85 | [3] | |
| MCF-7 (Breast) | 1.92 | [3] |
Signaling Pathway: EGFR Inhibition by Quinoxaline Derivatives
Caption: EGFR signaling pathway and its inhibition by quinoxaline derivatives.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily mediated by VEGFR-2. Quinoxaline derivatives have been developed as potent VEGFR-2 inhibitors, thereby impeding tumor angiogenesis.[5][6]
Quantitative Data for VEGFR-2 Inhibition
| Compound ID | IC50 (nM) | Reference |
| Compound 17b | 2.7 | [6] |
| Compound 23j | 3.7 | [7] |
| Sorafenib (Control) | 3.12 | [7] |
Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme for DNA replication and cell division. Certain quinoxaline derivatives act as Topoisomerase II inhibitors, leading to DNA damage and apoptosis in cancer cells.[8][9]
Quantitative Data for Topoisomerase II Inhibition
| Compound ID | IC50 (µM) | Reference |
| Compound III | 21.98 | [8] |
| Compound IV | 7.529 | [8] |
| Doxorubicin (Control) | (Not specified) | [8] |
| Compound 13 | 15.3 | [10] |
| Compound 15 | 6.4 | [10] |
| Compound 16 | 8.2 | [10] |
| Compound 19 | 11.7 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[11][12]
Materials:
-
96-well plates
-
Cancer cell lines
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Substituted quinoxaline compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Experimental Workflow: MTT Assay
Caption: A typical workflow for determining the cytotoxicity of quinoxaline derivatives using the MTT assay.
Antimicrobial Activity of Substituted Quinoxalines
Quinoxaline derivatives have been extensively investigated for their activity against a broad range of pathogenic microorganisms, including bacteria and fungi.[13][14]
Antibacterial Activity
Substituted quinoxalines have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data for Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound ID | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |
| 5a | 12.5 | 25 | 25 | 50 | [13] |
| 5c | 6.25 | 12.5 | 12.5 | 25 | [13] |
| 5d | 6.25 | 12.5 | 12.5 | 25 | [13] |
| 7a | 12.5 | 25 | 12.5 | 50 | [13] |
| 7c | 6.25 | 12.5 | 12.5 | 25 | [13] |
| Ciprofloxacin (Control) | 6.25 | 6.25 | 6.25 | 6.25 | [13] |
Antifungal Activity
Several quinoxaline derivatives have also demonstrated significant antifungal activity against various fungal strains.
Quantitative Data for Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Compound ID | C. albicans (µg/mL) | A. niger (µg/mL) | Reference |
| 5a | 25 | 50 | [13] |
| 5c | 12.5 | 25 | [13] |
| 5d | 12.5 | 25 | [13] |
| 7a | 25 | 50 | [13] |
| 7c | 12.5 | 25 | [13] |
| Griseofulvin (Control) | 6.25 | 12.5 | [13] |
Experimental Protocol: Agar Well/Disc Diffusion Method for Antimicrobial Screening
The agar well diffusion or disc diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[13][14][15]
Materials:
-
Petri plates
-
Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Bacterial and fungal cultures
-
Sterile cork borer or sterile filter paper discs (6 mm)
-
Substituted quinoxaline compounds (dissolved in DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (DMSO)
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri plates.
-
Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface of the agar.
-
Well/Disc Application:
-
Well Diffusion: Create wells (6 mm in diameter) in the agar using a sterile cork borer.
-
Disc Diffusion: Place sterile filter paper discs on the surface of the agar.
-
-
Compound Addition: Add a specific volume (e.g., 100 µL) of the quinoxaline derivative solution, positive control, and negative control into the wells or onto the discs.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well/disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity of Substituted Quinoxalines
Chronic inflammation is implicated in the pathogenesis of numerous diseases. Quinoxaline derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[16]
Inhibition of Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins. Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Several quinoxaline derivatives have been identified as potent and selective COX-2 inhibitors.[4]
Quantitative Data for COX-2 Inhibition
| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4a | 1.17 | 28.8 | 24.61 | [4] |
| 5 | 0.83 | 40.32 | 48.58 | [4] |
| 11 | 0.62 | 37.96 | 61.23 | [4] |
| 13 | 0.46 | 30.41 | 66.11 | [4] |
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. The inhibition of the NF-κB signaling pathway is a key mechanism for the anti-inflammatory effects of some quinoxaline compounds.[16][17][18][19]
Signaling Pathway: NF-κB Inhibition by Quinoxaline Derivatives
Caption: The NF-κB signaling pathway and its inhibition by certain quinoxaline derivatives.
Experimental Protocol: COX-2 Inhibition Assay
The COX-2 inhibitory activity of compounds can be determined using commercially available screening kits or by measuring the production of prostaglandins.[20][21]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Heme
-
Fluorometric probe
-
Substituted quinoxaline compounds
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds to the desired concentrations.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells. Add the test compounds, positive control, or vehicle to their respective wells.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the rate of the reaction for each well. The percent inhibition is determined by comparing the reaction rates of the test compounds to the vehicle control. The IC50 value is calculated from the dose-response curve.
Conclusion
Substituted quinoxaline compounds represent a versatile and highly promising class of molecules in the field of medicinal chemistry. Their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore their potential for the development of new and effective therapeutic agents. The mechanisms of action are varied, often involving the inhibition of key enzymes and the modulation of critical signaling pathways. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data and detailed experimental protocols, to aid researchers in their efforts to explore and exploit the therapeutic potential of the quinoxaline scaffold. Further research and development in this area are warranted to translate these promising preclinical findings into clinically useful drugs.
References
- 1. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]
- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 15. tandfonline.com [tandfonline.com]
- 16. A quinoxaline urea analog uncouples inflammatory and pro-survival functions of IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. abcam.com [abcam.com]
The Therapeutic Promise of Quinoxaline Amines: A Technical Guide for Drug Discovery
Researchers, scientists, and drug development professionals are increasingly turning their attention to quinoxaline amines, a class of nitrogen-containing heterocyclic compounds demonstrating significant therapeutic potential across a spectrum of diseases. This guide provides an in-depth review of the current literature, focusing on the anticancer, antimicrobial, antiviral, and neuroprotective properties of these versatile molecules. It summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to facilitate further research and development in this promising area.
Quinoxaline derivatives, characterized by a fused benzene and pyrazine ring system, have emerged as privileged scaffolds in medicinal chemistry. Their diverse biological activities stem from their ability to interact with various biological targets. This guide consolidates the current understanding of their therapeutic potential, with a focus on amine-substituted quinoxalines.
Anticancer Activity: Targeting Key Cellular Pathways
Quinoxaline amines have shown significant promise as anticancer agents, with numerous studies reporting potent activity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of protein kinases, crucial regulators of cell growth, proliferation, and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected quinoxaline amine derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline Urea Analog | HCT116 (Colon) | 4.4 | [1] |
| Quinoxaline Urea Analog | MCF-7 (Breast) | 4.4 | [1] |
| 1-(N-substituted)-quinoxaline | MCF-7 (Breast) | 2.61 | [1] |
| Sulfono-hydrazide Derivative | MCF-7 (Breast) | 22.11 ± 13.3 | [1] |
| Benzo-hydrazide Derivative | A549 (Lung) | 46.6 ± 7.41 | [1] |
| Benzo-hydrazide Derivative | HCT-116 (Colon) | 48 ± 8.79 | [1] |
| Imidazole-substituted Quinoxaline | A375 (Melanoma) | 0.003 | [1] |
| Aminoalcohol-based Quinoxaline (DEQX) | Ht-29 (Colorectal) | 12.5 (µg/mL) | [2] |
| Aminoalcohol-based Quinoxaline (OAQX) | Ht-29 (Colorectal) | 12.5 (µg/mL) | [2] |
| 2,3-dialkenyl-substituted quinoxaline (4m) | A549 (Lung) | 9.32 ± 1.56 | [3] |
| 2,3-dialkenyl-substituted quinoxaline (4b) | A549 (Lung) | 11.98 ± 2.59 | [3] |
| Quinoxaline Compound IV | PC-3 (Prostate) | 2.11 | [4][5] |
| Quinoxaline Compound III | PC-3 (Prostate) | 4.11 | [4][5] |
| Quinoxaline Compound IV | HepG2 (Liver) | >10 | [4][5] |
| Quinoxaline Compound III | HepG2 (Liver) | >10 | [4][5] |
| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide derivative | HCT116, HepG2, MCF-7 | as low as 2.5 | [6] |
Experimental Protocols: Anticancer Assays
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline amine compounds and incubated for a further 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[4][5]
Apoptosis Assay (Annexin V-FITC Staining):
-
Cell Treatment: Cells are treated with the quinoxaline amine compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Signaling Pathways in Cancer
Quinoxaline derivatives have been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/mTOR pathway.[7][8] Inhibition of these pathways can disrupt cell growth, proliferation, and survival.
Antimicrobial Activity: A Broad Spectrum of Action
Quinoxaline amines have demonstrated significant activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Antimicrobial Data
The following table presents the minimum inhibitory concentrations (MIC) of various quinoxaline amine derivatives against different microbial strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 5p | S. aureus | 4 | [9] |
| Compound 5p | B. subtilis | 8 | [9] |
| Compounds 5m-5p | MRSA | 8-32 | [9] |
| Compounds 5m-5p | E. coli | 4-32 | [9] |
| Compound 2d | E. coli | 8 | [10] |
| Compound 3c | E. coli | 8 | [10] |
| Compound 2d | B. subtilis | 16 | [10] |
| Compound 3c | B. subtilis | 16 | [10] |
| Compound 4 | B. subtilis | 16 | [10] |
| Compound 6a | B. subtilis | 16 | [10] |
| Compound 10 | C. albicans | 16 | [10] |
| Compound 10 | A. flavus | 16 | [10] |
| Quinoxaline Derivative | MRSA | 1-8 | [11] |
| Compound 5k | Acidovorax citrulli | - | [12] |
| Compound 5j | Rhizoctonia solani | 8.54 (EC50) | [12] |
| Compound 5t | Rhizoctonia solani | 12.01 (EC50) | [12] |
Experimental Protocols: Antimicrobial Assays
Disk Diffusion Method:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the quinoxaline amine compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[13]
Broth Microdilution Method (for MIC Determination):
-
Serial Dilution: Two-fold serial dilutions of the quinoxaline amine compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated under suitable conditions.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]
Antiviral and Neuroprotective Potential
Beyond their anticancer and antimicrobial properties, quinoxaline amines are also being investigated for their potential as antiviral and neuroprotective agents.
Antiviral Activity
Several quinoxaline derivatives have shown inhibitory activity against a range of viruses. For instance, certain derivatives have demonstrated efficacy against Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), and even the virus responsible for COVID-19.[14][15][16][17]
Quantitative Antiviral Data:
| Compound/Derivative | Virus | EC50 | Cell Line | Reference |
| 1-(4-chloro-8-methyl... | HSV | 25% plaque reduction at 20 µg/mL | Vero | [14] |
| Ethyl 2-(4-chlorophenyl)... | Vaccinia virus | 2 µM | HEL | [15] |
| Quinoxaline derivative | HCMV | < 0.05 µM | - | [18] |
| Quinoxaline derivative 6 | Coxsackievirus B4 (CVB4) | 1.7 µM | Vero-76, LLC-MK2 | [19] |
| Quinoxaline derivative 7 | Coxsackievirus B4 (CVB4) | 1.5 µM | Vero-76, LLC-MK2 | [19] |
| Quinoxaline derivative 6 | Coxsackievirus B3 (CVB3) | 2-3 µM | Vero-76, LLC-MK2 | [19] |
| Quinoxaline derivative 8 | Echovirus 9 (E9) | 6 µM | Vero-76, LLC-MK2 | [19] |
| Quinoxaline derivative 11-b | Influenza A (H1N1) | 0.2164 µM | - | [17] |
| Quinoxaline derivative 3 | HIV-1 | 3.1 nM | MT2 | [20] |
Experimental Protocol: Plaque Reduction Assay:
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a known amount of virus.
-
Compound Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) containing various concentrations of the quinoxaline amine compound.
-
Incubation: The plates are incubated for a period sufficient for viral plaques (localized areas of cell death) to form.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to that in the untreated control wells.
-
EC50 Calculation: The effective concentration 50 (EC50), the concentration of the compound that reduces the number of plaques by 50%, is determined.[14]
Neuroprotective Effects
Emerging research suggests that quinoxaline amines may have a role in protecting neurons from damage, a key factor in neurodegenerative diseases like Parkinson's and Alzheimer's.[21][22][23] Studies have shown that certain derivatives can enhance neuronal viability, block Aβ-induced toxicity, and reduce oxidative stress in cellular and animal models of these diseases.[23] For example, the compound PAQ (4c) has been shown to attenuate neurodegeneration in a mouse model of Parkinson's disease.[22]
Synthesis of Bioactive Quinoxaline Amines
The synthesis of quinoxaline amines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[24] Modifications to this general method, including the use of various catalysts and reaction conditions, have been developed to improve yields and create a diverse library of derivatives.[14][24][25][26]
General Synthetic Protocol:
-
Reaction of o-phenylenediamine and a 1,2-dicarbonyl compound: The two starting materials are reacted in a suitable solvent, often with an acid or metal catalyst.[24]
-
Introduction of the amine group: The amine functionality can be introduced at various positions on the quinoxaline ring through nucleophilic substitution or other synthetic transformations. For example, a chloro-substituted quinoxaline can be reacted with an amine.[25]
-
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Conclusion
Quinoxaline amines represent a highly promising class of compounds with a broad range of therapeutic applications. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and neuroprotective agents warrants continued investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel quinoxaline amine-based therapeutics. Further exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the potency and selectivity of these compounds for clinical use.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. iris.unica.it [iris.unica.it]
- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 21. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 25. mdpi.com [mdpi.com]
- 26. mtieat.org [mtieat.org]
In Vitro Screening of 3,8-Dimethylquinoxalin-6-amine for Kinase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The quinoxaline scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This technical guide provides a comprehensive overview of the in vitro screening process for 3,8-Dimethylquinoxalin-6-amine, a representative quinoxaline derivative, to assess its potential as a kinase inhibitor. This document outlines detailed experimental protocols for primary kinase screening, dose-response analysis, and outlines relevant signaling pathways for further investigation.
Introduction to Quinoxaline Derivatives as Kinase Inhibitors
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad range of biological activities.[1][2] Their structural features allow them to serve as versatile scaffolds for the development of targeted therapeutics, particularly as protein kinase inhibitors.[1][2] Numerous studies have demonstrated the potential of quinoxaline derivatives to inhibit a variety of kinases, including c-Met, Pim-1/2, Apoptosis signal-regulated kinase 1 (ASK1), Epidermal Growth Factor Receptor (EGFR), and Glycogen Synthase Kinase 3β (GSK3β).[3][4][5][6][7] The development of these compounds is a promising avenue for anticancer drug discovery.[1][2]
Experimental Protocols
General In Vitro Kinase Assay Protocol (Luminescence-Based)
This protocol describes a common method for measuring kinase activity and its inhibition by a test compound. The assay quantifies the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., recombinant human kinases)
-
Kinase-specific substrate
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in kinase buffer.
-
Reaction Setup:
-
To each well of the microplate, add the test compound dilutions.
-
Add the kinase and its specific substrate to each well.
-
Include control wells: "no kinase" (background), "kinase + vehicle (DMSO)" (maximum activity), and "kinase + staurosporine" (maximum inhibition).
-
-
Initiation of Kinase Reaction: Add ATP to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Dose-Response and IC50 Determination
To quantify the potency of this compound, a dose-response experiment is performed.
Procedure:
-
Prepare a 10-point serial dilution of this compound, typically starting from a high concentration (e.g., 100 µM).
-
Perform the in vitro kinase assay as described in section 2.1 with the serial dilutions.
-
Calculate the percent inhibition for each concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Data Presentation
The quantitative data from the in vitro screening should be summarized in a clear and structured format for easy comparison.
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| This compound | Kinase A | [Value] | Luminescence-based |
| This compound | Kinase B | [Value] | Luminescence-based |
| Staurosporine (Control) | Kinase A | [Value] | Luminescence-based |
Note: The values in this table are placeholders and would be populated with experimental results.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for in vitro kinase inhibition screening.
Caption: A representative kinase signaling pathway (MAPK/ERK).
Conclusion
The in vitro screening of this compound for kinase inhibition is a critical first step in evaluating its therapeutic potential. The protocols and workflows outlined in this guide provide a robust framework for identifying and characterizing the activity of this and other novel quinoxaline derivatives. Positive results from these initial screens would warrant further investigation, including selectivity profiling against a broader panel of kinases, cell-based assays to confirm on-target activity, and subsequent preclinical development.
References
- 1. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 2. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 7. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Quinoxaline Landscape: A Technical Guide to Dimethylquinoxalin-6-amine Isomers
Disclaimer: Extensive searches for "3,8-Dimethylquinoxalin-6-amine" in prominent chemical databases and the scientific literature did not yield a specific CAS number, molecular formula, or any associated experimental data. This suggests that this particular isomer may be a novel compound, is not well-characterized, or the nomenclature is non-standard. This guide will therefore focus on the available technical information for two closely related and scientifically documented positional isomers: 3,7-Dimethylquinoxalin-6-amine and 2,3-Dimethylquinoxalin-6-amine .
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the chemical identity, and available data on these quinoxaline derivatives.
Chemical Identity and Properties
The fundamental chemical information for the two documented isomers of dimethylquinoxalin-6-amine is summarized below. Both isomers share the same molecular formula and molecular weight, differing only in the positions of the methyl groups on the quinoxaline core.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3,7-Dimethylquinoxalin-6-amine | 122457-29-8 | C₁₀H₁₁N₃ | 173.21 |
| 2,3-Dimethylquinoxalin-6-amine | 7576-88-7 | C₁₀H₁₁N₃ | 173.21 |
Synthesis and Methodologies
The synthesis of quinoxaline derivatives is a well-established area of organic chemistry, with the most common method being the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound.[1]
General Synthesis of 2,3-Disubstituted Quinoxalin-6-amines
A general and robust method for the synthesis of 2,3-disubstituted quinoxalin-6-amine analogs involves a two-step process starting from a commercially available nitro-substituted o-phenylenediamine.[2]
Experimental Protocol:
-
Step 1: Synthesis of 2,3-Disubstituted-6-nitroquinoxalines
-
A mixture of 4-nitro-1,2-phenylenediamine and a 1,2-dicarbonyl compound (e.g., 2,3-butanedione for the synthesis of 2,3-dimethyl-6-nitroquinoxaline) is refluxed in ethanol for 36-48 hours.[2]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
-
Step 2: Reduction to 2,3-Disubstituted Quinoxalin-6-amines
-
The synthesized 2,3-disubstituted-6-nitroquinoxaline is dissolved in ethanol.
-
A catalytic amount of palladium on carbon (Pd/C, 10%) is added to the solution.
-
The mixture is subjected to hydrogenation (H₂) at room temperature for 6-8 hours.[2]
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the desired 2,3-disubstituted quinoxalin-6-amine.[2]
-
This synthetic workflow is depicted in the diagram below.
Caption: Synthetic workflow for 2,3-disubstituted quinoxalin-6-amines.
Biological Activity and Potential Applications
Quinoxaline derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in a wide range of biologically active compounds.[2] While specific data for 3,7-dimethylquinoxalin-6-amine is scarce, research on 2,3-substituted quinoxalin-6-amine analogs has revealed promising antiproliferative activity against various cancer cell lines.[2]
A study by Chen et al. (2011) involved the synthesis of a library of 2,3-substituted quinoxalin-6-amine analogs and their screening for growth inhibitory effects. This research identified compounds with low micromolar potency against a panel of cancer cell lines, including those for lung, pancreatic, colon, breast, prostate, ovarian, and bone cancer.[2][3] The mechanism of action for some of these active compounds was found to involve the activation of caspases 3/7, cleavage of PARP, and Mcl-1 dependent apoptosis.[2]
The logical workflow for the screening and evaluation of these compounds is illustrated below.
Caption: Screening workflow for quinoxalin-6-amine analogs.
Conclusion
While direct experimental data for this compound remains elusive, the available information on its isomers, 3,7-dimethylquinoxalin-6-amine and 2,3-dimethylquinoxalin-6-amine, provides a valuable starting point for researchers. The established synthetic routes for the quinoxaline core, coupled with the demonstrated biological potential of 2,3-disubstituted quinoxalin-6-amines as antiproliferative agents, highlight the importance of this class of compounds in drug discovery and development. Further research is warranted to synthesize and characterize the 3,8-isomer to fully understand the structure-activity relationships within this family of molecules.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Research Applications of 3,8-Dimethylquinoxalin-6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the potential research applications of a specific derivative, 3,8-Dimethylquinoxalin-6-amine. While direct biological data for this compound is limited in publicly accessible literature, its structural similarity to known bioactive quinoxaline-6-amine analogs suggests significant potential, particularly in the fields of oncology and kinase inhibitor development. This document outlines a plausible synthetic route, details relevant experimental protocols, and presents a rationale for its investigation as a novel therapeutic agent, supported by data from closely related compounds.
Introduction: The Quinoxaline Scaffold in Drug Discovery
Quinoxaline, a fused bicyclic system of benzene and pyrazine rings, is a cornerstone in the development of therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The versatility of the quinoxaline core allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles. The 6-amino substitution, in particular, has been identified as a key pharmacophore for antiproliferative and kinase inhibitory activities.[1][4][5]
Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process, beginning with the condensation of 4-nitro-1,2-phenylenediamine with 2,3-butanedione to form 2,3-dimethyl-6-nitroquinoxaline. This intermediate is then subjected to reduction to yield the final product.
Experimental Protocols
Step 1: Synthesis of 2,3-dimethyl-6-nitroquinoxaline [6]
-
Materials: 4-nitro-o-phenylenediamine, 2,3-butanedione (diacetyl), distilled water, ethanol, chloroform.
-
Procedure:
-
A mixture of 4-nitro-o-phenylenediamine (1.53 g, 10 mmol) and 2,3-butanedione (0.86 g, 10 mmol) in a 1:1 molar ratio is refluxed in distilled water (50 mL) for 1 hour.
-
The reaction mixture is then dried on a rotary evaporator under low pressure.
-
The resulting solid is recrystallized from a 1:1 mixture of ethanol-chloroform to afford brownish crystals of 2,3-dimethyl-6-nitroquinoxaline.
-
Step 2: Synthesis of this compound (Proposed)
-
Materials: 2,3-dimethyl-6-nitroquinoxaline, 10% Palladium on carbon (Pd/C), Ethanol, Hydrogen gas (H₂), Celite.
-
Procedure:
-
In a flask inerted with an inert gas (e.g., Argon), add 10% Pd/C catalyst.
-
Dissolve 2,3-dimethyl-6-nitroquinoxaline (1.0 g) in ethanol.
-
Add the solution of the starting material to the flask containing the catalyst.
-
Replace the inert atmosphere with hydrogen gas using a balloon or a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst with adsorbed hydrogen is flammable.
-
The filtrate is concentrated under reduced pressure to yield this compound.
-
Potential Research Applications
Based on the established bioactivity of structurally similar quinoxaline-6-amine analogs, this compound is a promising candidate for investigation in several research areas.
Anticancer Drug Discovery
Quinoxaline derivatives are known to exhibit potent antiproliferative activity against various cancer cell lines.[1][7] The 6-aminoquinoxaline scaffold, in particular, has been the subject of structure-activity relationship (SAR) studies to develop novel anticancer agents.[4][5]
Table 1: Antiproliferative Activity of 2,3-Substituted Quinoxalin-6-amine Analogs [1]
| Compound ID | R1 (Position 2 & 3) | Modification at 6-amino group | Cancer Cell Line | % Growth Inhibition at 20 µM |
| 5a | Methyl | Acetyl | A549 (Lung) | 55 |
| HT29 (Colon) | 62 | |||
| MDAMB231 (Breast) | 58 | |||
| 5b | Methyl | Phenylurea | A549 (Lung) | 75 |
| HT29 (Colon) | 81 | |||
| MDAMB231 (Breast) | 78 | |||
| 5f | Furan | Phenylurea | A549 (Lung) | 88 |
| HT29 (Colon) | 92 | |||
| MDAMB231 (Breast) | 90 |
The data in Table 1 suggests that substitutions at the 2 and 3 positions of the quinoxaline ring significantly influence the antiproliferative activity. While data for the 3,8-dimethyl analog is not available, the activity of the 2,3-dimethyl analog (5a and 5b) provides a strong rationale for investigating this compound and its derivatives as potential anticancer agents. Further derivatization of the 6-amino group, for instance, by forming ureas, could enhance its potency.
Kinase Inhibitor Development
Many quinoxaline derivatives exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2][3] The quinoxaline scaffold can act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of various kinases.[3]
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation and is a common target for cancer therapy. Quinoxaline derivatives have been reported to inhibit kinases within this pathway.[8] this compound, as a potential kinase inhibitor, could be screened against a panel of kinases to identify its specific targets and mechanism of action.
Experimental Protocols for Biological Evaluation
Antiproliferative Assay (MTT Assay)
-
Materials: Cancer cell lines (e.g., A549, HT29, MDAMB231), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
-
Kinase Inhibition Assay (Generic Protocol)
-
Materials: Recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, this compound, ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at the optimal temperature for the kinase.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
Conclusion and Future Directions
While direct experimental data for this compound is not yet prevalent in the literature, the extensive research on its structural analogs strongly supports its potential as a valuable scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the known bioactivities of the quinoxaline-6-amine core make it an attractive candidate for further investigation.
Future research should focus on:
-
Synthesis and Characterization: The synthesis of this compound and a library of its derivatives with modifications at the 6-amino position.
-
In Vitro Screening: Comprehensive screening of these compounds against a panel of cancer cell lines to determine their antiproliferative activity and establish structure-activity relationships.
-
Kinase Profiling: Screening against a broad panel of kinases to identify specific molecular targets and elucidate the mechanism of action.
-
In Vivo Studies: Evaluation of the most promising compounds in preclinical animal models of cancer to assess their efficacy and safety.
The exploration of this compound and its derivatives holds the promise of uncovering new lead compounds for the development of next-generation targeted therapies.
References
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinoxaline Core: A Privileged Scaffold in Medicinal Chemistry - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline core, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, stands as a cornerstone in the field of medicinal chemistry. Its unique structural features and diverse biological activities have rendered it a "privileged scaffold," a term designated for molecular frameworks that are capable of binding to multiple biological targets with high affinity. This technical guide provides a comprehensive overview of the quinoxaline core, including its synthesis, multifaceted biological activities supported by quantitative data, detailed experimental protocols for its synthesis and evaluation, and a visual representation of its engagement with key cellular signaling pathways.
Introduction to the Quinoxaline Scaffold
Quinoxaline, also known as benzopyrazine, is a nitrogen-containing heterocyclic compound that has garnered significant attention in drug discovery and development.[1] Its planar, aromatic structure provides a rigid backbone for the attachment of various functional groups, allowing for the fine-tuning of its physicochemical properties and biological activities. The versatility of the quinoxaline core has led to the development of a vast library of derivatives with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[2][3] Several quinoxaline-based drugs have successfully transitioned from the laboratory to the clinic, validating the therapeutic potential of this remarkable scaffold. Notable examples include the antiviral agents Glecaprevir and Voxilaprevir, and the anticancer drug Erdafitinib.[4]
Synthesis of the Quinoxaline Core
The most prevalent and classical method for synthesizing the quinoxaline core involves the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[5][6] This versatile reaction allows for the introduction of a wide range of substituents on both the benzene and pyrazine rings, leading to a diverse array of quinoxaline derivatives.
In recent years, numerous modern and green synthetic methodologies have been developed to improve reaction efficiency, reduce environmental impact, and expand the chemical space of quinoxaline derivatives. These methods include microwave-assisted synthesis, the use of eco-friendly catalysts, and one-pot reactions.[1]
Biological Activities and Quantitative Data
The privileged nature of the quinoxaline scaffold is underscored by its wide range of biological activities. The following sections summarize the key therapeutic areas where quinoxaline derivatives have shown significant promise, supported by quantitative data to facilitate comparison and analysis.
Anticancer Activity
Quinoxaline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[7] A primary target for many anticancer quinoxalines is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8] Another important mechanism is the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.[3][9]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivative 1 | MCF-7 (Breast) | 2.61 | [7] |
| Quinoxaline Derivative 2 | HCT116 (Colon) | 2.5 | [7] |
| Quinoxaline Derivative 3 | HeLa (Cervical) | 0.126 | [7] |
| Quinoxaline Derivative 4 | SMMC-7721 (Liver) | 0.071 | [7] |
| Quinoxaline Derivative 5 | K562 (Leukemia) | 0.164 | [7] |
| Compound IV | PC-3 (Prostate) | 2.11 | [3] |
| Compound 13 | HePG-2 (Liver) | 7.6 | [9] |
| Compound 15 | MCF-7 (Breast) | 9.8 | [9] |
| Compound 16 | HCT-116 (Colon) | 8.2 | [9] |
| Compound 3b | MCF-7 (Breast) | 1.85 | [10] |
| Benzo[g]quinoxaline 3 | MCF-7 (Breast) | 2.89 | [11] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinoxaline derivatives have shown significant promise in this area, exhibiting potent activity against a broad spectrum of bacteria and fungi.[12] The mechanism of antibacterial action for some quinoxaline 1,4-di-N-oxides involves the generation of reactive oxygen species (ROS), which induce oxidative damage to bacterial cells.[12]
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline Derivative 2d | Escherichia coli | 8 | [12] |
| Quinoxaline Derivative 3c | Escherichia coli | 8 | [12] |
| Quinoxaline Derivative 4 | Bacillus subtilis | 16 | [12] |
| Quinoxaline Derivative 6a | Bacillus subtilis | 16 | [12] |
| Quinoxaline Derivative 10 | Candida albicans | 16 | [12] |
| Quinoxaline Derivative 10 | Aspergillus flavus | 16 | [12] |
| Quinoxaline Derivative | MRSA | 4 | [13] |
| Compound 5j | Rhizoctonia solani (EC50) | 8.54 | [14] |
| Compound 5k | Acidovorax citrulli | - | [14] |
| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide (4e) | Aspergillus fumigatus | 0.24 | [15] |
| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide (4e) | Streptococcus pneumonia | 0.12 | [15] |
Antiviral Activity
Quinoxaline derivatives have also been investigated for their potential as antiviral agents, demonstrating activity against a range of viruses.[7][16][17] The mechanisms of antiviral action can vary, including the inhibition of viral enzymes such as reverse transcriptase.[7]
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| Quinoxaline Derivative 4 | Human Cytomegalovirus (HCMV) | < 0.05 | [8] |
| Quinoxaline Derivative 8 | Human Cytomegalovirus (HCMV) | < 0.05 | [8] |
| Ganciclovir (Reference) | Human Cytomegalovirus (HCMV) | 0.059 | [8] |
| Compound 6 | Coxsackievirus B4 (CVB4) | 1.7 | [18] |
| Compound 7 | Coxsackievirus B4 (CVB4) | 1.5 | [18] |
| Compound 8 | Echovirus 9 (E9) | 6 | [18] |
| Compound 44 | Influenza A | 3.5 | [19] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative quinoxaline derivative and for the in vitro evaluation of anticancer and antimicrobial activities.
Synthesis of 2,3-Diphenylquinoxaline
This protocol describes the classical condensation reaction for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.[20]
Materials:
-
o-Phenylenediamine (1.1 g)
-
Benzil (2.1 g)
-
Rectified spirit (ethanol) (16 mL)
-
Beaker
-
Water bath
-
Buchner funnel and filter paper
-
Cooling bath (ice water)
Procedure:
-
Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit in a beaker.
-
In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the reaction mixture on a water bath for 30 minutes.
-
Add water dropwise to the warm solution until a slight cloudiness persists.
-
Cool the mixture in a cooling bath to induce crystallization.
-
Collect the precipitated product by filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold rectified spirit.
-
Dry the purified 2,3-diphenylquinoxaline product.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[2]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well microtiter plates
-
Quinoxaline derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the quinoxaline derivative in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][21]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Sterile 96-well microtiter plates
-
Quinoxaline derivative stock solution (in DMSO)
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Positive control (broth with inoculum, no drug)
-
Negative control (broth only)
Procedure:
-
Dispense 100 µL of the appropriate broth medium into all wells of a 96-well plate.
-
Add 100 µL of the quinoxaline derivative stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.
-
Prepare the microbial inoculum and dilute it to the desired final concentration.
-
Add 100 µL of the standardized inoculum to each well, except for the negative control well.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visualize the interaction of quinoxaline derivatives with cellular machinery, this section provides diagrams of key signaling pathways and a general experimental workflow generated using the DOT language.
VEGFR-2 Signaling Pathway in Angiogenesis
Many quinoxaline derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) that tumors require for growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.
Topoisomerase II Inhibition Pathway
Another significant anticancer mechanism of certain quinoxaline derivatives is the inhibition of Topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomeras ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06189B [pubs.rsc.org]
- 11. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Initial Toxicity Assessment of 3,8-Dimethylquinoxalin-6-amine: A Technical Guide
Disclaimer: This document provides a preliminary toxicological assessment of 3,8-Dimethylquinoxalin-6-amine based on available data for structurally related compounds. No direct experimental toxicity data for this compound has been identified in the public domain. The information herein is intended for researchers, scientists, and drug development professionals as a guide for potential hazards and for designing future toxicological studies. A definitive toxicity profile can only be established through direct experimental investigation of this compound.
Executive Summary
This technical guide offers an initial toxicological evaluation of this compound, a substituted quinoxaline derivative. In the absence of direct toxicity data for this specific compound, this assessment relies on a comprehensive review of publicly available information on structurally analogous quinoxalines, including 2,3-dimethylquinoxaline (DMQ) and the mutagenic heterocyclic amine 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx).
The available data on related compounds suggest that the quinoxaline scaffold can be associated with a range of biological activities and toxicities. For instance, studies on DMQ indicate a generally low order of acute toxicity, while MeIQx is a known genotoxic and carcinogenic agent. Therefore, a thorough toxicological investigation of this compound is warranted to determine its specific safety profile.
This guide summarizes key toxicological endpoints for related compounds, provides generalized experimental protocols for essential toxicity assays, and presents visual workflows to guide future research.
Chemical and Physical Properties (Inferred)
Inferred Toxicological Profile from Analog Data
The toxicological profile of this compound is inferred from data on the following structurally related compounds:
-
2,3-Dimethylquinoxaline (DMQ): A simple dimethyl-substituted quinoxaline.
-
2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): A heterocyclic aromatic amine with a similar substitution pattern, known for its mutagenic and carcinogenic properties.
Acute Toxicity
Studies on 2,3-dimethylquinoxaline (DMQ) suggest a low level of acute toxicity. The median lethal dose (LD50) in mice was reported to be higher than 2000 mg/kg[1][2]. No significant alterations in clinical signs were observed in animals at this dose[1][2].
Table 1: Acute Toxicity Data for 2,3-Dimethylquinoxaline (DMQ)
| Test | Species | Route | LD50 | Reference |
| Acute Oral Toxicity | Mice | Oral | > 2000 mg/kg | [1][2] |
Genotoxicity and Mutagenicity
While DMQ showed negative results in the Ames Salmonella sp. assay for mutagenic activity, the structurally related compound MeIQx is a potent mutagen and has been extensively studied for its genotoxic effects[1][2]. MeIQx is a strong mutagen in the Salmonella/microsome assay and has been shown to be a hepatocarcinogen in rodents[3].
-
In vivo studies with MeIQx in transgenic mice (gpt delta and lacI) have demonstrated dose-dependent increases in mutant frequencies in the liver and colon.[3][4]
-
Long-term feeding of MeIQx was more effective in revealing its mutagenicity in target organs of carcinogenicity than single gastric exposures.[3]
-
The primary type of mutation induced by MeIQx is G:C to T:A transversion.[4]
-
MeIQx has been shown to form DNA adducts in the liver.[5]
Given the presence of an amino group on the quinoxaline ring of this compound, its potential for genotoxicity should be carefully evaluated. Aromatic amines are a class of compounds known to be metabolically activated to genotoxic electrophiles[6].
Table 2: Genotoxicity Data for 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)
| Assay | System | Dose | Result | Reference |
| gpt delta mutation assay | Transgenic Mice (liver) | 300 ppm (12 weeks) | 8.6-fold increase in mutant frequency | [4] |
| gpt delta mutation assay | Transgenic Mice (liver) | 30 ppm (12 weeks) | 2.3-fold increase in mutant frequency | [4] |
| gpt delta mutation assay | Transgenic Mice (liver) | 3 ppm (12 weeks) | No significant increase | [4] |
| lacI mutation assay | Transgenic Mice (liver, colon) | 300 ppm (12 weeks) | Increased mutant frequency | [3] |
| Micronucleus test | Mice (peripheral blood) | 100 mg/kg (single dose) | Slight but statistically significant increase | [3] |
Carcinogenicity
Long-term exposure to MeIQx has been shown to induce hepatocellular carcinoma in mice[5]. Studies in F344 rats indicated that MeIQx has a no-observed-effect level (NOEL) for the induction of preneoplastic lesions in the liver at doses up to 1 ppm[7].
The carcinogenic potential of this compound is unknown and represents a critical data gap.
In Vitro Toxicity
-
Cardiotoxicity: In vitro studies on DMQ showed no inhibition of the hERG channel at concentrations up to 25 μM, suggesting a low risk of cardiotoxicity[1].
-
Nephrotoxicity and Hepatotoxicity: In vitro toxicity studies of DMQ at concentrations up to 100 μM showed negative results for nephrotoxicity and a non-significant reduction in ATP in a human hepatocellular carcinoma cell line[1][2].
-
Cytotoxicity: Various quinoxaline derivatives have been evaluated for their cytotoxic effects against human cancer cell lines, with some showing potent activity[8]. The cytotoxic potential of this compound should be investigated.
Table 3: In Vitro Toxicity Data for 2,3-Dimethylquinoxaline (DMQ)
| Assay | Cell Line | Concentration | Result | Reference |
| hERG Channel Inhibition | - | ≤ 25 μM | No inhibition | [1] |
| Nephrotoxicity | RPTEC | ≤ 100 μM | Negative | [1][2] |
| Hepatotoxicity (ATP assay) | HepG2 | ≤ 100 μM | Non-significant reduction in ATP | [1][2] |
Recommended Experimental Protocols
Based on the inferred toxicological profile, the following experimental protocols are recommended for a comprehensive initial toxicity assessment of this compound.
In Vitro Toxicity Assays
A battery of in vitro assays should be conducted as a first-tier screening to assess cytotoxicity, genotoxicity, and potential mechanisms of toxicity.
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Methodology:
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for hepatotoxicity, A549 for general cytotoxicity) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
Viability Assessment: Add MTT reagent or CellTiter-Glo® reagent and measure the absorbance or luminescence, respectively.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.
Caption: Workflow for a typical in vitro cytotoxicity assay.
Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
-
Exposure: Mix the bacterial strains, the test compound at various concentrations, and the S9 mix (or buffer) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.
Caption: Generalized workflow for the Ames test.
In Vivo Toxicity Studies
Following in vitro testing, in vivo studies are necessary to understand the systemic toxicity of this compound.
Objective: To determine the acute oral toxicity of this compound and to identify the LD50 or the acute toxic class.
Methodology:
-
Animal Selection: Use a single sex (usually female) of a rodent species (e.g., Swiss albino mice).
-
Dosing: Administer a single oral dose of the compound at one of the defined starting dose levels (e.g., 2000 mg/kg).
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
Dose Adjustment: Depending on the outcome at the starting dose, further testing at lower or higher fixed doses may be required.
Caption: Workflow for an acute oral toxicity study (OECD 423).
Signaling Pathways of Concern
Given that some quinoxaline derivatives exhibit anti-proliferative and cytotoxic effects, and that aromatic amines can be genotoxic, the following signaling pathways may be of concern and warrant investigation:
-
DNA Damage Response Pathway: If this compound is found to be genotoxic, it may activate pathways involving ATM, ATR, p53, and checkpoint kinases, leading to cell cycle arrest or apoptosis.
-
Apoptosis Pathways: The compound could induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key markers to investigate include caspase activation (e.g., caspase-3/7) and PARP cleavage.
-
Metabolic Activation Pathways: The role of cytochrome P450 enzymes in the potential metabolic activation of this compound to reactive metabolites should be investigated.
Caption: Potential signaling pathways involved in the toxicity of aromatic amines.
Conclusion and Recommendations
The initial toxicity assessment of this compound, based on data from structurally related compounds, highlights several areas of potential concern, particularly regarding genotoxicity. While the acute toxicity may be low, the presence of an aromatic amine moiety necessitates a thorough investigation of its mutagenic and carcinogenic potential.
It is strongly recommended that the following studies be conducted on this compound to establish a definitive toxicity profile:
-
A comprehensive battery of in vitro genotoxicity tests: including the Ames test, an in vitro micronucleus assay, and a chromosomal aberration assay.
-
In vitro cytotoxicity assays in a panel of relevant human cell lines.
-
In vivo acute toxicity studies via relevant routes of exposure.
-
Metabolism studies to identify major metabolites and the potential for metabolic activation.
The results of these initial studies will guide the need for further, more extensive toxicological evaluations, such as repeated-dose toxicity and carcinogenicity studies.
References
- 1. In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. In vivo genotoxicity of 2-amino-3,8-dimethylimidazo[4, 5-f]quinoxaline in lacI transgenic (Big Blue) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low dose genotoxicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in gpt delta transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo mutagenicity and hepatocarcinogenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in bitransgenic c-myc/lambda lacZ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. article.imrpress.com [article.imrpress.com]
- 7. Low-dose carcinogenicity of a heterocyclic amine, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline: relevance to risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,8-Dimethylquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of 3,8-Dimethylquinoxalin-6-amine, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented in two main stages: the formation of the quinoxaline core via condensation, followed by the reduction of a nitro intermediate.
Overall Reaction Scheme:
Step 1: Condensation
-
3-methyl-5-nitrobenzene-1,2-diamine + Pyruvaldehyde → 3,8-Dimethyl-6-nitroquinoxaline
Step 2: Reduction
-
3,8-Dimethyl-6-nitroquinoxaline → this compound
Experimental Protocols
Step 1: Synthesis of 3,8-Dimethyl-6-nitroquinoxaline
This procedure is adapted from established methods for the synthesis of substituted nitroquinoxalines by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.[1][2]
Materials:
-
3-methyl-5-nitrobenzene-1,2-diamine
-
Pyruvaldehyde (Methylglyoxal, ~40% solution in water)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 3-methyl-5-nitrobenzene-1,2-diamine (1.0 equivalent) in a minimal amount of ethanol.
-
Add an equimolar amount of pyruvaldehyde (1.0 equivalent) to the solution.
-
Add distilled water to the mixture (approximately 10-15 mL per gram of diamine).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out of the solution should be collected by vacuum filtration.
-
Wash the collected solid with cold distilled water and then a small amount of cold ethanol.
-
Dry the product, 3,8-Dimethyl-6-nitroquinoxaline, under vacuum. The product can be further purified by recrystallization from an appropriate solvent such as an ethanol/chloroform mixture.[2]
Step 2: Synthesis of this compound
The reduction of the nitro group can be achieved using several methods. Two common and effective protocols are provided below.
Sodium dithionite is an inexpensive and effective reducing agent for aromatic nitro compounds.[3][4]
Materials:
-
3,8-Dimethyl-6-nitroquinoxaline
-
Sodium dithionite (Na₂S₂O₄)
-
Ammonia solution (28-30%)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend 3,8-Dimethyl-6-nitroquinoxaline (1.0 equivalent) in a mixture of water and a suitable organic solvent (e.g., DCM or ethyl acetate) in a round-bottom flask.
-
Add sodium dithionite (3.0-4.0 equivalents) to the suspension in portions while stirring vigorously.
-
Make the solution basic by adding ammonia solution until the pH is approximately 8-9.
-
Continue to stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Stannous chloride (SnCl₂) is a classic and reliable reagent for the reduction of nitroarenes.[5][6]
Materials:
-
3,8-Dimethyl-6-nitroquinoxaline
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 3,8-Dimethyl-6-nitroquinoxaline (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (4.0-5.0 equivalents) to the solution.
-
Carefully add concentrated HCl to the mixture. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and carefully neutralize it with a NaOH solution until the pH is basic. This will precipitate tin salts.
-
Filter the mixture to remove the tin salts and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography or recrystallization.
Data Presentation
| Step | Reactants | Product | Reagents/Solvents | Typical Yield (%) |
| 1 | 3-methyl-5-nitrobenzene-1,2-diamine, Pyruvaldehyde | 3,8-Dimethyl-6-nitroquinoxaline | Ethanol, Water | 80-90 (estimated) |
| 2A | 3,8-Dimethyl-6-nitroquinoxaline | This compound | Sodium dithionite, Ammonia, DCM/Ethyl Acetate, Water | 85-95 (estimated) |
| 2B | 3,8-Dimethyl-6-nitroquinoxaline | This compound | SnCl₂·2H₂O, Ethanol, HCl, NaOH, Ethyl Acetate | 80-90 (estimated) |
Note: Yields are estimated based on typical reactions of this nature and may vary depending on the specific reaction conditions and scale.
Visualizations
Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Logical Relationship of Reduction Methods
Caption: Alternative methods for the reduction of the nitro intermediate.
References
- 1. 1,4-Diacetyl-2,3-dimethyl-6-nitro-1,2,3,4-tetrahydroquinoxaline | 899374-59-5 | Benchchem [benchchem.com]
- 2. 2,3-Dimethyl-6-nitroquinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
Application Notes and Protocols for 3,8-Dimethylquinoxalin-6-amine in Cancer Cell Line Studies
Disclaimer: The following application notes and protocols are based on the known anticancer activities of quinoxaline derivatives in general. As of late 2025, specific studies on the biological effects of 3,8-Dimethylquinoxalin-6-amine in cancer cell lines are limited in publicly available scientific literature. Therefore, the proposed mechanisms, pathways, and expected outcomes are hypothetical and require experimental validation.
Introduction
Quinoxaline scaffolds are recognized as privileged structures in medicinal chemistry, with various derivatives exhibiting potent anticancer activities.[1][2][3][4][5] These compounds have been shown to exert their effects through diverse mechanisms, including kinase inhibition, topoisomerase inhibition, and induction of apoptosis.[6][7] This document provides a detailed guide for researchers and drug development professionals on how to initiate and conduct cancer cell line studies with the novel compound this compound. The protocols outlined below are standard methodologies that can be adapted to investigate the potential anticancer properties of this specific molecule.
Compound Information
| Compound Name | This compound |
| Synonyms | 6-Amino-3,8-dimethylquinoxaline |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol |
| Structure | (Structure would be depicted here) |
| Purity | >95% (Recommended for cell-based assays) |
| Solubility | To be determined experimentally (e.g., in DMSO, Ethanol) |
Proposed Mechanism of Action
Based on the activities of other quinoxaline derivatives, this compound may exhibit anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. A hypothetical signaling pathway that could be inhibited by this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothesized mechanism of action of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Cancer Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 (Breast) | To be determined | To be determined |
| A549 (Lung) | To be determined | To be determined |
| HCT116 (Colon) | To be determined | To be determined |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | To be determined | To be determined | To be determined |
| Compound (IC50) | To be determined | To be determined | To be determined |
| Compound (2x IC50) | To be determined | To be determined | To be determined |
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle.
Methodology:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | To be determined | To be determined | To be determined |
| Compound (IC50) | To be determined | To be determined | To be determined |
| Compound (2x IC50) | To be determined | To be determined | To be determined |
Western Blot Analysis
To investigate the effect of this compound on specific signaling proteins.
Methodology:
-
Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, Bcl-2, Caspase-3, PARP) and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
Data Presentation:
The results will be presented as images of the western blots, with quantification of band intensities relative to the loading control, summarized in a table.
| Protein | Vehicle Control (Relative Expression) | Compound (IC50) (Relative Expression) | Compound (2x IC50) (Relative Expression) |
| p-Akt | 1.0 | To be determined | To be determined |
| Akt | 1.0 | To be determined | To be determined |
| Bcl-2 | 1.0 | To be determined | To be determined |
| Cleaved Caspase-3 | 1.0 | To be determined | To be determined |
| Cleaved PARP | 1.0 | To be determined | To be determined |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial investigation of this compound as a potential anticancer agent. The proposed experiments will help to elucidate its cytotoxic and apoptotic effects on various cancer cell lines and provide insights into its mechanism of action. It is crucial to perform these experiments with appropriate controls and to validate any significant findings with further in-depth studies.
References
- 1. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antiproliferative Activity of Quinoxaline Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for evaluating the antiproliferative activity of novel quinoxaline analogs. The following sections outline the necessary materials, step-by-step procedures for key assays, and methods for data analysis and visualization.
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1][2][3] These compounds have been shown to exert their antiproliferative effects through various mechanisms, such as the inhibition of protein kinases, topoisomerase II, and the induction of apoptosis.[4][5][6] This protocol details a systematic approach to screen and characterize the antiproliferative effects of new quinoxaline analogs in cancer cell lines.
Experimental Workflow
The overall workflow for assessing the antiproliferative activity of quinoxaline analogs involves a primary screening for cytotoxicity, followed by more detailed investigations into the mechanism of action for promising candidates.
Caption: Workflow for assessing the antiproliferative activity of quinoxaline analogs.
Data Presentation: Antiproliferative Activity of Selected Quinoxaline Analogs
The following table summarizes the 50% inhibitory concentration (IC50) values of representative quinoxaline analogs against various human cancer cell lines, as determined by the MTT or SRB assay. Lower IC50 values indicate higher antiproliferative activity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Analog 11a | SK-N-SH (Neuroblastoma) | 2.49 ± 1.33 | XK-469 | 4.6 ± 1.0 | [7][8] |
| Analog 11b | IMR-32 (Neuroblastoma) | 7.12 ± 1.59 | XK-469 | 13.0 ± 2.9 | [7][8] |
| Compound 14 | MCF-7 (Breast Cancer) | 2.61 | Doxorubicin | - | [3] |
| Compound 12 | HCT116 (Colon Carcinoma) | 4.4 | - | - | [3] |
| Compound 12 | MCF-7 (Breast Cancer) | 4.4 | - | - | [3] |
| QW12 | HeLa (Cervical Cancer) | 10.58 | - | - | [9] |
| Compound IV | PC-3 (Prostate Cancer) | 2.11 | - | - | [5] |
| Compound III | PC-3 (Prostate Cancer) | 4.11 | - | - | [5] |
| Compound 19b | Hep G-2 (Liver Cancer) | 0.26 ± 0.1 | Doxorubicin | 0.81 ± 0.1 | [6] |
| Compound 1A2 | MCF-7 (Breast Cancer) | 4.33 | Colchicine | - | [10] |
| Compound 1A2 | HCT-116 (Colon Cancer) | 6.11 | Colchicine | - | [10] |
Experimental Protocols
Cell Viability Assays
Cell viability assays are crucial for determining the cytotoxic effects of the quinoxaline analogs. The MTT and SRB assays are two commonly used colorimetric methods.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Quinoxaline analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the quinoxaline analogs in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of medium containing the different concentrations of the quinoxaline analogs. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Quinoxaline analogs dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Seed cells and treat with quinoxaline analogs as described in the MTT assay protocol (Steps 1-5).
-
Terminate the experiment by gently adding 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate for 10-30 minutes at room temperature.
-
Remove the unbound SRB by washing the plates five times with 1% acetic acid and allow them to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plate for 5 minutes on an orbital shaker.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability and IC50 values.
Cell Cycle Analysis by Flow Cytometry[17][18][19]
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with quinoxaline analogs.
Materials:
-
Cancer cell lines
-
Quinoxaline analogs
-
PBS (Phosphate-Buffered Saline)
-
Ethanol, 70% (cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the quinoxaline analog at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PBS.
-
Add 5 µL of RNase A and incubate at 37°C for 30 minutes.
-
Add 10 µL of PI staining solution and incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Apoptosis Markers[20][21][22]
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.
Materials:
-
Cancer cell lines
-
Quinoxaline analogs
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with the quinoxaline analog at its IC50 concentration for 24 or 48 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize the protein expression levels.
Signaling Pathway Visualization
Quinoxaline analogs can induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.[5][11][12]
Caption: Intrinsic apoptosis pathway induced by quinoxaline analogs.
Conclusion
The protocols described in this document provide a comprehensive framework for the initial assessment and mechanistic characterization of the antiproliferative activity of novel quinoxaline analogs. By following these standardized procedures, researchers can effectively identify and advance promising anticancer drug candidates for further preclinical development.
References
- 1. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 4. Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - ProQuest [proquest.com]
- 10. mdpi.com [mdpi.com]
- 11. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives represent a significant class of heterocyclic compounds with a wide range of applications, including in medicinal chemistry as antimicrobial and anticancer agents, as well as in materials science.[1] The synthesis and development of these compounds necessitate robust analytical techniques for purification, identification, and quantification. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in this regard. HPLC is primarily employed for the separation and quantification of quinoxaline derivatives, while NMR spectroscopy provides detailed structural elucidation.[2][3] This document offers detailed application notes and standardized protocols for the analysis of quinoxaline derivatives using these two powerful techniques.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for assessing the purity of synthesized quinoxaline derivatives and for quantifying their presence in various matrices, including biological tissues.[2][4] Reversed-phase HPLC with UV detection is a commonly employed method.
Experimental Protocol: HPLC Analysis of Quinoxaline Derivatives
This protocol provides a general procedure for the analysis of quinoxaline derivatives. Optimization of the mobile phase composition, gradient, and column may be required for specific derivatives.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Methanol (for sample preparation)
-
Syringe filters (0.45 µm)
2. Sample Preparation:
-
Accurately weigh and dissolve the quinoxaline derivative standard or sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).
-
For complex matrices like tissue samples, an initial acid hydrolysis followed by liquid-liquid extraction and solid-phase extraction (SPE) clean-up may be necessary.[4]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Mobile Phase A: Water (often with 0.1% formic acid)
-
Mobile Phase B: Acetonitrile (often with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
-
UV Detection Wavelength: Typically between 254 nm and 350 nm, depending on the chromophore of the specific quinoxaline derivative. A diode array detector (DAD) can be used to scan a range of wavelengths.
4. Gradient Elution Program: A gradient elution is often necessary to achieve good separation of quinoxaline derivatives and any impurities. A typical gradient is provided in Table 1.
Table 1: Example of a Gradient Elution Program for HPLC Analysis.
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 30 | 90 | 10 |
| 35 | 90 | 10 |
5. Data Analysis:
-
Identify the peak corresponding to the quinoxaline derivative based on its retention time, which should be consistent with a reference standard.
-
Assess the purity of the compound by calculating the peak area percentage.
-
For quantitative analysis, create a calibration curve using a series of standard solutions of known concentrations.[5]
HPLC Data for Quinoxaline Derivatives
The retention time of a specific quinoxaline derivative will depend on its structure and the exact chromatographic conditions used. As an example, in a study for the simultaneous determination of five quinoxaline-1,4-dioxides, the retention times ranged from approximately 5 to 15 minutes using an on-line SPE-HPLC method.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of quinoxaline derivatives. Both ¹H NMR and ¹³C NMR are routinely used to determine the substitution pattern and overall structure of these molecules.[7]
Experimental Protocol: NMR Analysis of Quinoxaline Derivatives
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 300, 400, or 500 MHz)
-
NMR tubes
-
Deuterated solvents (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Tetramethylsilane (TMS) as an internal standard (usually pre-added to the deuterated solvent)
2. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified quinoxaline derivative in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is completely dissolved. Gentle warming or sonication may be required for poorly soluble compounds.
3. NMR Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is common.
-
4. Data Analysis:
-
Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (δ 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, triplet, multiplet) to assign the signals to specific protons and carbons in the molecule.
Representative NMR Data for Quinoxaline Derivatives
The chemical shifts of protons and carbons in quinoxaline derivatives are influenced by the nature and position of substituents on the quinoxaline ring system. Tables 2 and 3 provide examples of typical ¹H and ¹³C NMR chemical shifts for some simple quinoxaline derivatives.[8][9][10]
Table 2: Representative ¹H NMR Chemical Shift Data for Selected Quinoxaline Derivatives.
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |
| 2,3-Diphenylquinoxaline | CDCl₃ | 8.23 (d, 2H), 7.83 (m, 2H), 7.58 (m, 4H), 7.40 (m, 6H)[10] |
| 2-(4-Nitrophenyl)quinoxaline | CDCl₃ | 9.36 (s, 1H), 8.40 (s, 1H), 8.11-8.18 (m, 2H), 7.77-7.85 (m, 2H)[9] |
| 2,3-bis(4-Methoxyphenyl)quinoxaline | CDCl₃ | 8.19 (m, 2H), 7.68 (m, 2H), 7.47 (d, 4H), 6.85 (d, 4H), 3.84 (s, 6H)[10] |
Table 3: Representative ¹³C NMR Chemical Shift Data for Selected Quinoxaline Derivatives.
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2,3-Diphenylquinoxaline | CDCl₃ | 153.91, 141.68, 139.54, 130.37, 130.28, 129.65, 129.23, 128.70[10] |
| 2-Phenylquinoxaline | CDCl₃ | 151.7, 143.3, 142.2, 141.5, 136.7, 130.2, 130.1, 129.6, 129.5, 129.1, 129.0, 127.3[9] |
| 2,3-bis(4-Bromophenyl)quinoxaline | CDCl₃ | 152.34, 141.68, 138.12, 132.12, 131.86, 130.84, 129.64, 124.13[10] |
Visualizing Analytical Workflows
The following diagrams illustrate the general experimental workflows for the HPLC and NMR analysis of quinoxaline derivatives.
Caption: HPLC analysis workflow for quinoxaline derivatives.
Caption: NMR analysis workflow for quinoxaline derivatives.
Conclusion
The combination of HPLC and NMR spectroscopy provides a comprehensive analytical toolkit for researchers working with quinoxaline derivatives. HPLC is essential for purification and quantitative analysis, ensuring the quality and concentration of the compounds are known. NMR spectroscopy is unparalleled in its ability to provide detailed structural information, confirming the identity of the synthesized molecules. The protocols and data presented here serve as a valuable resource for scientists and professionals in the field of drug development and chemical research, facilitating the efficient and accurate analysis of this important class of heterocyclic compounds.
References
- 1. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxaline derivative synthesis [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. or.niscpr.res.in [or.niscpr.res.in]
- 9. heteroletters.org [heteroletters.org]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
Application Notes: Evaluating 3,8-Dimethylquinoxalin-6-amine for Apoptosis Induction
Introduction
Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including potential as anticancer agents. A key mechanism through which many chemotherapeutic agents exert their effects is the induction of apoptosis, or programmed cell death. This application note provides a comprehensive overview and detailed protocols for investigating the apoptosis-inducing capabilities of the novel compound, 3,8-Dimethylquinoxalin-6-amine (hereinafter referred to as Compound Q), in cancer cell lines.
Mechanism of Action (Hypothetical)
Compound Q is hypothesized to induce apoptosis by modulating key signaling pathways that regulate cell survival and death. Preliminary studies suggest that Compound Q may act by inhibiting the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance at the mitochondrial membrane results in the release of cytochrome c into the cytosol, which in turn activates the caspase cascade, culminating in the execution of apoptosis. Specifically, the activation of caspase-9 (initiator caspase) and subsequently caspase-3 and -7 (executioner caspases) leads to the cleavage of critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and ultimately, cell death.
Experimental Rationale
To elucidate the apoptotic effects of Compound Q, a series of established in vitro assays are recommended. These assays are designed to detect the hallmark features of apoptosis at different stages of the process. The primary assays include:
-
Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of cells undergoing early and late apoptosis.
-
Caspase Activity Assays: To measure the activity of key executioner caspases (caspase-3 and -7), which are central to the apoptotic process.
-
Western Blot Analysis: To determine the effect of Compound Q on the expression levels of key apoptosis-related proteins, such as the Bcl-2 family members and the cleavage of caspase-3 and PARP.
By employing these methods, researchers can obtain a detailed understanding of the pro-apoptotic potential of this compound and its underlying mechanism of action.
Data Presentation
The following tables summarize hypothetical data obtained from studies on Compound Q, illustrating its dose-dependent effects on apoptosis induction in a human colon cancer cell line (HCT-116).
Table 1: Cytotoxicity of Compound Q in HCT-116 Cells (MTT Assay)
| Compound Q Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| 0 (Control) | 100 ± 4.5 | \multirow{5}{*}{25.3} |
| 10 | 82.1 ± 3.2 | |
| 25 | 51.2 ± 2.8 | |
| 50 | 23.5 ± 1.9 | |
| 100 | 8.7 ± 1.1 |
Table 2: Apoptosis Induction by Compound Q in HCT-116 Cells (Annexin V/PI Staining)
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Compound Q (25 µM) | 60.8 ± 3.5 | 25.4 ± 2.2 | 13.8 ± 1.7 |
| Compound Q (50 µM) | 35.1 ± 2.9 | 40.1 ± 3.1 | 24.8 ± 2.4 |
Table 3: Effect of Compound Q on Caspase-3/7 Activity in HCT-116 Cells
| Treatment | Relative Caspase-3/7 Activity (Fold Change vs. Control) |
| Control | 1.0 |
| Compound Q (25 µM) | 3.8 ± 0.4 |
| Compound Q (50 µM) | 6.2 ± 0.7 |
Table 4: Western Blot Analysis of Apoptosis-Related Proteins in HCT-116 Cells Treated with Compound Q (50 µM)
| Protein | Relative Expression Level (Fold Change vs. Control) |
| Bcl-2 | 0.45 ± 0.05 |
| Bax | 2.1 ± 0.2 |
| Cleaved Caspase-3 | 5.8 ± 0.6 |
| Cleaved PARP | 4.9 ± 0.5 |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol details the procedure for quantifying apoptosis using flow cytometry based on the externalization of phosphatidylserine (PS) and membrane integrity.[1][2][3][4][5][6]
Materials:
-
HCT-116 cells
-
Compound Q
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HCT-116 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with varying concentrations of Compound Q (e.g., 0, 25, 50 µM) for 24 hours.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.[4]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[2][4]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1][2]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1][4]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[1][2]
Caspase-3/7 Activity Assay
This protocol describes a fluorometric assay to measure the activity of executioner caspases 3 and 7.[7][8][9]
Materials:
-
HCT-116 cells
-
Compound Q
-
Caspase-Glo® 3/7 Assay Kit (or similar, containing a luminogenic or fluorogenic caspase-3/7 substrate)
-
Cell Lysis Buffer
-
96-well white-walled microplate
-
Plate reader (fluorometer or luminometer)
Procedure:
-
Cell Seeding and Treatment: Seed HCT-116 cells in a 96-well white-walled plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight. Treat the cells with Compound Q for the desired time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Cell Lysis and Substrate Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.[7]
-
Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase activity.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol outlines the detection of key apoptotic proteins by Western blotting to assess changes in their expression levels.[10][11][12][13]
Materials:
-
HCT-116 cells treated with Compound Q
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Caption: Hypothetical signaling pathway for Compound Q-induced apoptosis.
Caption: General experimental workflow for assessing apoptosis.
Caption: Principle of Annexin V and Propidium Iodide staining for apoptosis detection.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. jove.com [jove.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: Synthesis and Evaluation of 2,3-Substituted Quinoxalin-6-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for the synthesis of 2,3-substituted quinoxalin-6-amine analogs, a class of compounds recognized as a privileged scaffold in medicinal chemistry due to their presence in various biologically active molecules.[1][2][3] This document outlines the synthetic protocols, data presentation, and visualization of experimental workflows and relevant signaling pathways.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] The 2,3-disubstituted quinoxalin-6-amine core, in particular, serves as a versatile template for the development of novel therapeutic agents. Modifications at the 2, 3, and 6-positions allow for the fine-tuning of their biological activity. This document details the synthesis of a library of these analogs and protocols for their evaluation as potential antiproliferative agents.
Synthesis of 2,3-Substituted Quinoxalin-6-amine Analogs
The general synthetic strategy involves the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by functionalization of the 6-amino group.[1][6][7]
Experimental Workflow for Synthesis
Caption: Synthetic workflow for 2,3-substituted quinoxalin-6-amine analogs.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,3-Substituted-6-nitroquinoxalines
-
To a solution of the substituted o-phenylenediamine (1.0 eq) in ethanol, add the 1,2-dicarbonyl compound (1.1 eq).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of 2,3-Substituted-6-aminoquinoxalines (4)
-
Suspend the 2,3-substituted-6-nitroquinoxaline (1.0 eq) in ethanol.
-
Add Palladium on carbon (10% Pd/C, 0.1 eq) to the suspension.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 6-8 hours.[1][2]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be used in the next step without further purification.
Protocol 3: Synthesis of N-(2,3-disubstituted-quinoxalin-6-yl)acetamide Analogs (5a-d series)
-
Dissolve the 2,3-substituted-6-aminoquinoxaline (1.0 eq) in dichloromethane (DCM).
-
Add acetyl chloride (1.2 eq) dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.[1]
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Synthesis of N-(2,3-disubstituted-quinoxalin-6-yl)phenylurea Analogs (5e-h series)
-
To a solution of the 2,3-substituted-6-aminoquinoxaline (1.0 eq) in DCM, add diisopropylethylamine (DIPEA, 1.5 eq).
-
Add the corresponding phenylisocyanate (1.2 eq) and stir the mixture at room temperature for 24-72 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 5: Synthesis of Quinoxalinylthiourea Analogs (6a-f series)
-
Dissolve the 2,3-substituted-6-aminoquinoxaline (1.0 eq) in DCM.
-
Add the appropriate isothiocyanate (2.0 eq) to the solution.
-
Reflux the reaction mixture.[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 6: Synthesis of Quinoxaline Urea Compounds with Secondary Amines (6g-m series)
-
In a flask, dissolve the 2,3-substituted-6-aminoquinoxaline (1.0 eq) and DIPEA (3.0 eq) in DCM.
-
Cool the solution to 0 °C and add triphosgene (0.4 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 4 hours to generate the isocyanate in situ.[1]
-
Add the desired secondary amine (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours.[1]
-
Work up the reaction as described in Protocol 4 and purify by column chromatography.
Quantitative Data Summary
The following tables summarize the yields and biological activities of representative 2,3-substituted quinoxalin-6-amine analogs.
Table 1: Isolated Yields of 2,3-Substituted Quinoxalin-6-amine Analogs [1]
| Compound | R¹ (at positions 2,3) | R² (at position 6) | Yield (%) |
| 5a | Methyl | Acetyl | 78 |
| 5b | Furan | Acetyl | 82 |
| 5f | Furan | Phenylurea | 75 |
| 6a | Furan | Thiourea | 68 |
| 6d | Furan | 4-Chlorophenylthiourea | 72 |
| 7c | Bisfuranyl | Urea | - |
Yields are for the final functionalization step.
Table 2: Antiproliferative Activity of Selected Analogs
| Compound | A549 (Lung) | HT29 (Colon) | MDAMB231 (Breast) | PC3 (Prostate) |
| 5a | + | + | + | + |
| 5b | ++ | ++ | ++ | ++ |
| 5f | +++ | +++ | +++ | +++ |
| 6a | ++ | ++ | ++ | ++ |
| 6d | +++ | +++ | +++ | +++ |
| 7c | ++++ | ++++ | ++++ | ++++ |
Growth inhibition at 20 µM after 72h. (+) <25%, (++) 25-50%, (+++) 50-75%, (++++) >75% inhibition.[1] Data is illustrative based on reported trends.
Table 3: IC₅₀ Values of Potent Quinoxaline Analogs [8]
| Compound | Target | IC₅₀ (nM) |
| 26e | ASK1 | 30.17 |
| 30 | ASK1 | ~70 |
| 26b | ASK1 | ~70 |
Biological Evaluation Protocols
Protocol 7: Cell Growth Inhibition Assay
-
Seed cancer cell lines (e.g., A549, HT29, MDAMB231, PC3) in 96-well plates at a density of 5,000 cells/well.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of the synthesized quinoxaline analogs for 72 hours.[1]
-
Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay.[9]
-
Calculate the percentage of growth inhibition relative to untreated control cells.
-
Determine the IC₅₀ values for the most active compounds.
Signaling Pathway Analysis
Certain 2,3-substituted quinoxalin-6-amine analogs have been shown to induce apoptosis in cancer cells.[1][2][3] The mechanism involves the activation of caspases and cleavage of Poly (ADP-ribose) polymerase (PARP).
Caption: Mcl-1 dependent apoptosis pathway induced by quinoxaline analogs.
Protocol 8: Caspase 3/7 Activation Assay
-
Treat cancer cells with the quinoxaline analog of interest for the desired time points.
-
Use a commercially available Caspase-Glo® 3/7 Assay kit.
-
Lyse the cells and add the caspase substrate.
-
Measure the luminescence, which is proportional to caspase 3/7 activity.
-
Include a positive control, such as etoposide.[2]
Protocol 9: PARP Cleavage Western Blot
-
Treat cells with the test compound.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against PARP and cleaved PARP.
-
Use a suitable secondary antibody and detect the protein bands using an appropriate imaging system. An increase in the cleaved PARP band indicates apoptosis.[2]
Conclusion
The synthetic routes described provide a robust platform for generating a diverse library of 2,3-substituted quinoxalin-6-amine analogs. The biological evaluation protocols enable the screening and characterization of these compounds for their potential as novel therapeutic agents. The structure-activity relationship (SAR) data suggests that substitutions at the 2,3- and 6-positions are crucial for antiproliferative activity.[1][7] Further optimization of these scaffolds may lead to the discovery of potent and selective drug candidates.
References
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cell-Based Assay Development for Quinoxaline Compound Screening
Introduction
Quinoxaline derivatives represent a significant class of heterocyclic compounds possessing a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This broad therapeutic potential has spurred extensive research into the development of novel quinoxaline-based drugs. A critical step in this process is the establishment of robust and reliable cell-based assays for screening and characterizing the biological effects of these compounds.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on developing and implementing cell-based assays for the screening of quinoxaline compounds. The protocols detailed herein focus on assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle, providing a foundational framework for the preliminary evaluation of quinoxaline libraries.
Key Signaling Pathways
Quinoxaline compounds are known to modulate various cellular signaling pathways, often leading to the induction of apoptosis and cell cycle arrest in cancer cells. A common mechanism involves the inhibition of key kinases or the generation of reactive oxygen species (ROS), which in turn triggers downstream apoptotic cascades.
Figure 1: Simplified signaling pathway of quinoxaline-induced apoptosis and cell cycle arrest.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Figure 2: Workflow for the MTT-based cell viability and cytotoxicity assay.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with quinoxaline compounds at their respective IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the cellular DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.
Protocol:
-
Cell Treatment: Treat cells with quinoxaline compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Data Presentation
The quantitative data obtained from the aforementioned assays should be summarized in clear and concise tables for easy comparison of the effects of different quinoxaline compounds.
Table 1: Cytotoxicity of Quinoxaline Compounds on Cancer Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
| QX-001 | MCF-7 | 24 | 15.2 ± 1.8 |
| 48 | 8.5 ± 0.9 | ||
| 72 | 4.1 ± 0.5 | ||
| QX-002 | MCF-7 | 24 | 22.7 ± 2.5 |
| 48 | 12.3 ± 1.4 | ||
| 72 | 6.8 ± 0.7 | ||
| Doxorubicin | MCF-7 | 48 | 1.2 ± 0.2 |
Table 2: Apoptosis Induction by Quinoxaline Compounds in MCF-7 Cells (48h Treatment)
| Compound (at IC₅₀) | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Total Apoptotic (%) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.4 | 2.4 ± 0.3 | 4.9 ± 0.7 |
| QX-001 | 48.2 ± 3.1 | 25.7 ± 2.2 | 26.1 ± 2.5 | 51.8 ± 4.7 |
| QX-002 | 55.6 ± 4.5 | 18.9 ± 1.9 | 25.5 ± 3.1 | 44.4 ± 5.0 |
Table 3: Cell Cycle Distribution of MCF-7 Cells Treated with Quinoxaline Compounds (48h Treatment)
| Compound (at IC₅₀) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.4 ± 3.7 | 20.1 ± 2.1 | 14.5 ± 1.8 |
| QX-001 | 30.2 ± 2.9 | 15.8 ± 1.7 | 54.0 ± 4.2 |
| QX-002 | 45.1 ± 3.5 | 18.3 ± 2.0 | 36.6 ± 3.1 |
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the initial screening and characterization of quinoxaline compounds. By systematically evaluating cytotoxicity, apoptosis induction, and cell cycle effects, researchers can efficiently identify promising lead candidates for further drug development. The use of standardized assays and clear data presentation is paramount for ensuring the reproducibility and comparability of results across different studies. Further investigation into the specific molecular targets and mechanisms of action of active quinoxaline compounds is recommended for a comprehensive understanding of their therapeutic potential.
Quinoxaline Derivatives: Advanced Fluorescent Probes for Cellular Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives have emerged as a versatile and powerful class of fluorophores for the development of novel imaging agents. Their inherent photophysical properties, coupled with the relative ease of chemical modification, allow for the rational design of probes that can selectively detect and image a wide array of biological analytes and processes within living cells. This document provides an overview of the applications of quinoxaline-based fluorescent probes, detailed experimental protocols for their use, and a summary of their key performance data.
Applications in Fluorescent Imaging
Quinoxaline-based fluorescent probes have been successfully developed for the detection and imaging of various cellular components and analytes, including:
-
Metal Ions: Detection of biologically and environmentally important metal ions such as Palladium (Pd²⁺), Iron (Fe³⁺), and Copper (Cu²⁺)[1][2].
-
Thiophenols: Ratiometric sensing of thiophenols, which are important in various industrial and biological contexts[3].
-
Protein Environments: Probing the polarity of protein binding sites to study protein-ligand interactions and conformational changes[4][5].
-
pH Sensing: Monitoring changes in intracellular pH, which is crucial for understanding cellular processes like tumor growth and inflammation[6].
Data Presentation: Photophysical Properties of Quinoxaline-Based Probes
The following tables summarize the key photophysical and sensing properties of selected quinoxaline-based fluorescent probes.
Table 1: Quinoxaline Probes for Metal Ion Detection
| Probe Name | Analyte | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Detection Limit (LOD) | Reference |
| LK | Pd²⁺ | - | - | Large | 22 nM | [1] |
| QM | Fe³⁺ | Colorimetric | - | - | - | [2] |
| QM | Cu²⁺ | - | Fluorescence Quenching | - | - | [2] |
Table 2: Quinoxaline Probes for Other Analytes
| Probe Name | Analyte | Excitation (λex, nm) | Emission (λem, nm) | Response Type | Detection Limit (LOD) | Reference |
| PAMD | Aniline | 380 | 460/570 | Ratiometric | 0.3 µM | [7] |
| PAMD | p-Nitroaniline | 380 | 570 | Quenching | 60 nM | [7] |
| PQX | Protein Polarity | - | Solvatochromic Shift | - | - | [4] |
| Q1 | Protons (pH) | - | 515 | "Turn-on" | - |
Experimental Protocols
I. General Protocol for Synthesis of Functionalized Quinoxaline Derivatives
This protocol provides a general framework for the synthesis of functionalized quinoxalines, which can be adapted based on the specific target molecule. A common method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound[8].
Materials:
-
Substituted o-phenylenediamine
-
Substituted 1,2-dicarbonyl compound (e.g., phenacyl bromide)
-
Solvent (e.g., Tetrahydrofuran (THF), Ethanol)
-
Catalyst (e.g., Pyridine, Iodine)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
Procedure:
-
Dissolve the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the chosen solvent (10 mL) in a round-bottom flask.
-
Add the catalyst (e.g., 0.1 mmol of pyridine) to the reaction mixture.
-
Stir the reaction at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in n-hexane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Protocol for Live-Cell Imaging with Quinoxaline-Based Fluorescent Probes
This protocol outlines the general steps for labeling and imaging live cells with a quinoxaline-based fluorescent probe.
Materials:
-
Quinoxaline fluorescent probe
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cell imaging plates or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Seed the cells onto imaging plates or coverslips and culture them in a CO₂ incubator at 37°C until they reach the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a stock solution of the quinoxaline probe in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the final working concentration (typically 1-10 µM).
-
Cell Labeling:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for the desired time (e.g., 15-60 minutes) in the CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific quinoxaline probe.
-
Acquire images at different time points if studying dynamic processes.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway for a "Turn-On" Metal Ion Sensor
This diagram illustrates the mechanism of a "turn-on" fluorescent sensor for a metal ion. In the absence of the target ion, the probe is in a non-fluorescent or weakly fluorescent state. Upon binding to the metal ion, a conformational change or a change in the electronic properties of the quinoxaline fluorophore leads to a significant increase in fluorescence emission.
Caption: "Turn-on" fluorescence sensing of a metal ion by a quinoxaline-based probe.
Experimental Workflow for Live-Cell Imaging
This diagram outlines the key steps involved in a typical live-cell imaging experiment using a quinoxaline-based fluorescent probe.
Caption: A typical experimental workflow for live-cell imaging with a fluorescent probe.
References
- 1. A novel 6-quinoxalinamine-based fluorescent probe for real-time detection of palladium(ii) ions in pure water and bio-imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A novel quinoxaline-based multifunctional probe: Sensitive and selective naked-eye detection of Fe<sup>3+</sup> and fluorescent sensing of Cu<sup>2+</sup> and its application - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Proton Triggered Colorimetric and Fluorescence Response of a Novel Quinoxaline Compromising a Donor-Acceptor System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoxaline-based double responsive fluorescent probe: An effective tool for detection of aniline and p-nitroaniline in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for Studying Mcl-1 Dependent Apoptosis with Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating Mcl-1 dependent apoptosis induced by quinoxaline-based inhibitors. The protocols outlined below cover key assays for assessing cell viability, apoptosis induction, and the mechanism of action of these compounds.
Introduction to Mcl-1 and Quinoxaline Inhibitors
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the Bcl-2 family. It plays a pivotal role in cell survival by sequestering pro-apoptotic proteins like Bak and Bax, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent cascade of events leading to cell death.[1][2][3] The rapid turnover of the Mcl-1 protein makes it a key regulator in the decision between cell survival and apoptosis.[1][4] Dysregulation of Mcl-1 is a hallmark of various cancers, contributing to tumor progression and resistance to therapy, making it an attractive target for cancer drug discovery.[5]
Quinoxaline derivatives have emerged as a promising class of small molecules that can inhibit Mcl-1, leading to the induction of apoptosis in Mcl-1-dependent cancer cells.[6] These compounds act as BH3 mimetics, binding to the hydrophobic groove of Mcl-1 and displacing pro-apoptotic proteins, thereby triggering the apoptotic cascade.[5][7] This document provides a detailed experimental framework for researchers to study the effects of quinoxaline-based Mcl-1 inhibitors.
Signaling Pathway of Mcl-1 Dependent Apoptosis
The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptotic pathway and the mechanism of its inhibition by quinoxaline compounds.
Caption: Mcl-1 signaling pathway and quinoxaline inhibition.
Experimental Workflow
A typical workflow for evaluating quinoxaline-based Mcl-1 inhibitors is depicted below.
Caption: A streamlined experimental workflow.
Data Presentation
Table 1: Efficacy of Quinoxaline-based Mcl-1 Inhibitors
| Compound | Target | IC50 (µM) | Cell Line | Assay Type | Reference |
| Compound 1 | Mcl-1 | 2.4 | - | Biochemical Assay | [7] |
| Compound 9 | Mcl-1 | - | - | Biochemical Assay | [7] |
| Picomolar Inhibitors | Mcl-1 | <0.01 | Various Cancer Cell Lines | Cell Growth Inhibition | [5] |
| A-1210477 | Mcl-1 | - | Multiple Myeloma | - | [8] |
Note: IC50 values can vary depending on the cell line and assay conditions. This table provides a summary of reported values and should be used as a reference.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted for a 96-well plate format to assess the effect of quinoxaline compounds on cell proliferation and viability.[9]
Materials:
-
Mcl-1 dependent cancer cell line (e.g., NCI-H929)
-
Quinoxaline compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells into a 96-well plate at a density of approximately 10,000 cells per well in 100 µL of complete medium.[9]
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of the quinoxaline compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caspase-3/7 Activity Assay (Fluorometric)
This protocol measures the activity of executioner caspases-3 and -7, key markers of apoptosis.[10][11]
Materials:
-
Treated and untreated cells
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed and treat cells in a white-walled 96-well plate as described in the cell viability assay protocol.
-
After the treatment period, equilibrate the plate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Express caspase activity as a fold change relative to the untreated control.
Cytochrome c Release Assay (Western Blot)
This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.[12][13]
Materials:
-
Treated and untreated cells (approximately 5 x 10^7 cells)
-
Ice-cold PBS
-
Cytosol Extraction Buffer
-
Mitochondrial Extraction Buffer
-
Dounce homogenizer
-
Protease inhibitor cocktail
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibody against Cytochrome c
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Protocol:
-
Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C.[13]
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold Cytosol Extraction Buffer containing protease inhibitors.
-
Homogenize the cells using a pre-chilled Dounce homogenizer with 30-50 passes.[12][13]
-
Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.[12][13]
-
Carefully collect the supernatant, which is the cytosolic fraction.
-
Resuspend the mitochondrial pellet in Mitochondrial Extraction Buffer.
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Perform SDS-PAGE and Western blotting with 10 µg of protein from each fraction.[12]
-
Probe the membrane with an anti-cytochrome c antibody to detect its presence in the cytosolic fraction of treated cells.
Co-Immunoprecipitation (Co-IP) of Mcl-1 and Bak
This protocol is used to demonstrate that the quinoxaline compound disrupts the interaction between Mcl-1 and the pro-apoptotic protein Bak.[14][15]
Materials:
-
Treated and untreated cells
-
Co-IP lysis buffer
-
Anti-Mcl-1 antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies against Mcl-1 and Bak
-
Secondary antibodies
Protocol:
-
Lyse the treated and untreated cells with Co-IP lysis buffer containing protease inhibitors.
-
Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by Western blotting and probe for the presence of Bak. A decrease in the amount of co-immunoprecipitated Bak in the treated sample indicates disruption of the Mcl-1/Bak interaction.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal in viability assay | Insufficient cell number; Compound is highly cytotoxic | Increase initial cell seeding density; Use a wider range of compound concentrations. |
| High background in caspase assay | Reagent instability; Cell death through non-apoptotic pathways | Prepare fresh reagent; Confirm apoptosis with other assays (e.g., Annexin V staining). |
| No cytochrome c in cytosol | Inefficient cell lysis; Apoptosis is caspase-independent | Optimize homogenization; Check for activation of other apoptotic pathways. |
| Mcl-1 not immunoprecipitated | Antibody not suitable for IP; Insufficient antibody amount | Use a validated IP-grade antibody; Optimize antibody concentration. |
| Non-specific bands in Western blot | Insufficient blocking; Secondary antibody cross-reactivity | Increase blocking time or use a different blocking agent; Use a more specific secondary antibody. |
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 4. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxyquinoline-derived compounds and analoguing of selective MCL-1 inhibitors using a functional biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Viability and apoptosis assays [bio-protocol.org]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 12. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 13. abcam.com [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,8-Dimethylquinoxalin-6-amine
Welcome to the technical support center for the synthesis of 3,8-Dimethylquinoxalin-6-amine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers and drug development professionals improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most common causes and how can I improve it?
A1: Low yield is a frequent issue in quinoxaline synthesis, often stemming from suboptimal reaction conditions, reactant purity, or purification losses. The classical approach involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. For this compound, the likely precursors are 5-amino-3-methylbenzene-1,2-diamine and methylglyoxal .
Here are key areas to troubleshoot:
-
Catalyst Choice: The reaction is often acid-catalyzed. While traditional methods use acetic acid or ethanol reflux, modern catalysts can significantly improve yields and reaction times under milder conditions.[1][2] Consider screening different catalysts.
-
Solvent and Temperature: The choice of solvent and reaction temperature is critical. Overly high temperatures can lead to side product formation, while temperatures that are too low may result in slow or incomplete reactions.
-
Reactant Quality: Ensure the purity of your starting materials, especially the 1,2-diamine, which can be prone to air oxidation.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the oxidation of the diamine precursor, thereby reducing impurity formation and improving yield.
Q2: I am observing multiple products in my final mixture, likely isomers. How can I improve the regioselectivity of the reaction?
A2: The condensation of unsymmetrical precursors like 5-amino-3-methylbenzene-1,2-diamine and methylglyoxal can lead to the formation of two regioisomers: the desired this compound and the isomeric 2,8-dimethylquinoxalin-6-amine.
-
pH Control: The pH of the reaction medium can influence the site of the initial nucleophilic attack. A systematic screening of the reaction at different pH values is recommended.
-
Catalyst Influence: Certain catalysts may favor the formation of one isomer over the other. Lewis acid catalysts, for example, can alter the electrophilicity of the dicarbonyl compound's carbons differently, potentially steering the reaction towards the desired product.
-
Stepwise Addition: A slow, stepwise addition of one reactant to the other at a controlled temperature may improve selectivity by minimizing competing reaction pathways.
Q3: What is the most effective method for purifying the final product and removing unreacted starting materials and isomers?
A3: Effective purification is crucial for obtaining a high-purity product and can be a source of yield loss if not optimized.
-
Crystallization: This is the preferred method for purification if a suitable solvent system can be identified. Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures) to find conditions that selectively crystallize the desired product, leaving impurities in the mother liquor.
-
Column Chromatography: If crystallization is ineffective, silica gel column chromatography is a reliable alternative. A gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), can effectively separate the desired product from isomers and other impurities. Thin-Layer Chromatography (TLC) should be used first to determine the optimal solvent system.
-
Acid-Base Extraction: Since the product contains an amine group, it can be protonated. An acid-base extraction can help remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaOH), and the product is extracted back into an organic solvent.
Optimizing Reaction Conditions
The following tables summarize starting points for the optimization of your reaction conditions, based on general findings for quinoxaline synthesis.
Table 1: Effect of Catalyst on Quinoxaline Synthesis
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Reported Yield Range | Reference |
| Acetic Acid | Ethanol | Reflux | 8 - 24 hours | 40 - 70% | [1] |
| None (Thermal) | Toluene | Reflux | 12 - 30 hours | Moderate | [3] |
| Cerium(IV) Ammonium Nitrate (CAN) | Water / MeCN | Room Temp | 1 - 2 hours | 85 - 95% | [1] |
| Iodine (I₂) | DMSO | 80 - 100 | 1 - 3 hours | 78 - 99% | [4] |
| Heteropolyoxometalates | Toluene | Room Temp | 2 - 4 hours | 90 - 95% | [2][3] |
Table 2: Effect of Solvent on Quinoxaline Synthesis
| Solvent | Temperature | Typical Yield | Notes | Reference |
| Ethanol / Acetic Acid | Reflux | Moderate-Good | Classical method, can require long reaction times. | [1] |
| Toluene | Room Temp - Reflux | Good-Excellent | Often used with catalysts for high yields. | [2] |
| Water | Room Temp | Excellent | Green chemistry approach, requires a water-tolerant catalyst like CAN. | [1] |
| Hexafluoroisopropanol (HFIP) | Room Temp | Excellent | Strong hydrogen bond donating ability, can be recycled. | [1] |
| Dimethyl Sulfoxide (DMSO) | 80 - 120 °C | Good-Excellent | Acts as both solvent and oxidant when used with certain catalysts like I₂. | [4] |
Experimental Protocols
Protocol 1: General Synthesis of this compound using a Catalytic Method
This protocol provides a starting point for optimization.
Materials:
-
5-amino-3-methylbenzene-1,2-diamine (1.0 equiv.)
-
Methylglyoxal (40 wt. % in H₂O, 1.1 equiv.)
-
Catalyst (e.g., Cerium(IV) Ammonium Nitrate (CAN), 10 mol%)
-
Solvent (e.g., Ethanol or Acetonitrile)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
In a round-bottom flask, dissolve 5-amino-3-methylbenzene-1,2-diamine (1.0 equiv.) in the chosen solvent (e.g., 10 mL of ethanol per mmol of diamine).
-
Add the catalyst (e.g., CAN, 0.1 equiv.) to the solution and stir.
-
Slowly add methylglyoxal (1.1 equiv.) to the mixture at room temperature.
-
Stir the reaction at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[1]
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization to yield pure this compound.
Visual Guides
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Low Yield
This decision tree provides a logical approach to diagnosing and solving issues related to low product yield.
Caption: A troubleshooting guide for diagnosing the cause of low reaction yield.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecommons.udayton.edu [ecommons.udayton.edu]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common problems in quinoxaline synthesis reactions
Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis of quinoxalines. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during quinoxaline synthesis in a question-and-answer format.
Issue 1: Low Reaction Yield
Q1: My quinoxaline synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in quinoxaline synthesis are a frequent issue and can stem from several factors. The most common method for synthesizing quinoxalines is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][2][3] However, this method can sometimes lead to low yields due to side reactions, incomplete conversion of starting materials, or suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. Many traditional methods require high temperatures and long reaction times.[1][4] Experiment with different solvents such as ethanol, acetic acid, or even greener options like water or solvent-free conditions.[1][2][5] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[4]
-
Catalyst Selection: The use of a catalyst can significantly enhance reaction rates and yields. A variety of catalysts have been successfully employed, including:
-
Acid Catalysts: Acetic acid is commonly used, but stronger acids or solid acid catalysts can also be effective.[1][3]
-
Metal Catalysts: Catalysts such as Cerium(IV) ammonium nitrate (CAN), copper salts, and nickel-based systems have been shown to be highly efficient.[1][3][6]
-
Green Catalysts: Environmentally friendly options like bentonite clay K-10 or TiO2-Pr-SO3H can provide excellent yields under mild conditions.[1][7]
-
-
Purity of Starting Materials: Ensure the purity of your 1,2-diamine and 1,2-dicarbonyl compounds. Impurities can lead to unwanted side reactions and byproducts, thereby reducing the yield of the desired quinoxaline.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the outcome.
Issue 2: Formation of Side Products and Purification Challenges
Q2: I am observing significant side product formation in my reaction mixture, making the purification of the desired quinoxaline difficult. What are these side products and what purification strategies can I employ?
A2: Side product formation is a common challenge, especially in reactions that are not highly optimized. The nature of the side products can depend on the specific reactants and conditions used.
Common Side Products:
-
Self-condensation of dicarbonyl compounds: This can occur under basic conditions.
-
Oxidation of the diamine: Aromatic diamines can be susceptible to oxidation, especially at elevated temperatures.
-
Incomplete cyclization: This can lead to the formation of imine intermediates that may undergo further unwanted reactions.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying quinoxaline derivatives.[1] A silica gel stationary phase with a suitable solvent system (e.g., hexane/ethyl acetate) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can be a highly effective method for purification.[1][8]
-
Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their solubility in different solvents.
-
Chromatography--free purification: Some green chemistry protocols aim for simple filtration and washing with water to isolate the product, which is highly desirable for large-scale synthesis.[5]
Quantitative Data Summary
The following table summarizes typical yields and reaction times for various quinoxaline synthesis methods. This data is intended to provide a comparative overview to aid in method selection and optimization.
| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Condensation | None | Ethanol/Acetic Acid | Reflux | 2-12 h | 34-85 | [2] |
| Microwave-Assisted | None | Solvent-free | - | 5 min | 80-90 | [4] |
| Green Synthesis | Bentonite Clay K-10 | Ethanol | Room Temp | 20 min | 95 | [7] |
| Green Synthesis | TiO2-Pr-SO3H | Ethanol/Solvent-free | Room Temp | 10 min | 95 | [7] |
| Lanthanide Catalyzed | Cerium(IV) ammonium nitrate (CAN) | Water | Room Temp | 20 min | 95 | [1] |
| Pyridine Catalyzed | Pyridine | THF | Room Temp | 2 h | 85-92 | [9] |
| Beirut Reaction | Base (e.g., KOH, Et3N) | DMF | Freezer | 24-72 h | Varies | [10] |
Experimental Protocols
This section provides detailed methodologies for key quinoxaline synthesis reactions.
Protocol 1: General Procedure for Conventional Quinoxaline Synthesis
This protocol describes the classical condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.
Materials:
-
Aryl 1,2-diamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Ethanol or Acetic Acid (10 mL)
Procedure:
-
Dissolve the aryl 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in ethanol or acetic acid (10 mL) in a round-bottom flask.
-
Reflux the reaction mixture for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Protocol 2: Green Synthesis of Quinoxalines using Bentonite Clay K-10
This protocol outlines an environmentally friendly method for quinoxaline synthesis.[1]
Materials:
-
Aryl 1,2-diamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Bentonite clay K-10
-
Ethanol
Procedure:
-
In a round-bottom flask, mix the aryl 1,2-diamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and bentonite clay K-10 in ethanol.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the clay catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the product by recrystallization from ethanol.
Protocol 3: The Beirut Reaction for Quinoxaline-N,N'-dioxides
This protocol describes the synthesis of quinoxaline-N,N'-dioxides via the Beirut reaction.[11][12]
Materials:
-
Benzofuroxan (1 mmol)
-
Enolate source (e.g., β-diketone, β-ketoester) (1 mmol)
-
Base (e.g., KOH, Et3N)
-
Solvent (e.g., DMF, THF)
Procedure:
-
Dissolve the benzofuroxan and the enolate source in the chosen solvent.
-
Add the base as a catalyst to the reaction mixture.
-
Stir the reaction at the appropriate temperature (can range from freezer temperatures to 50°C depending on the specific reactants).
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture, which may involve dilution with water or another solvent to precipitate the product.
-
Collect the solid product by filtration and purify by recrystallization.
Visualizations
Troubleshooting Workflow for Low Quinoxaline Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in quinoxaline synthesis.
Caption: A flowchart for systematically addressing low yields in quinoxaline synthesis.
General Quinoxaline Synthesis Pathway
This diagram illustrates the general reaction pathway for the synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds.
Caption: The fundamental reaction pathway for quinoxaline formation.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ecommons.udayton.edu [ecommons.udayton.edu]
- 5. soc.chim.it [soc.chim.it]
- 6. Quinoxaline synthesis [organic-chemistry.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. rsc.org [rsc.org]
- 9. acgpubs.org [acgpubs.org]
- 10. mdpi.com [mdpi.com]
- 11. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 12. [PDF] Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of Reaction Conditions for Coupling o-Phenylenediamines
Welcome to the Technical Support Center for o-phenylenediamine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling partners for o-phenylenediamines?
A1: o-Phenylenediamines are versatile building blocks used in the synthesis of a variety of heterocyclic compounds. Common coupling partners include:
-
Aldehydes and Ketones: These react with o-phenylenediamines to form benzimidazoles and benzodiazepines, respectively.[1][2]
-
Carboxylic Acids and their Derivatives (esters, acid chlorides): These are frequently used to synthesize 2-substituted benzimidazoles.[3][4]
-
1,2-Dicarbonyl Compounds: These are key reagents for the synthesis of quinoxalines.[1][5][6]
-
α,β-Unsaturated Carbonyl Compounds: These can lead to the formation of 1,5-benzodiazepines.[7]
Q2: My o-phenylenediamine reagent has darkened in color. Can I still use it?
A2: o-Phenylenediamine is prone to air oxidation, which causes it to darken.[1] This oxidation can impact the purity of your starting material and potentially lead to lower yields and the formation of colored impurities in your product. For best results, it is recommended to use pure, colorless to light-colored o-phenylenediamine. If your reagent has darkened significantly, purification may be necessary. One common purification method is recrystallization from an aqueous solution containing a small amount of sodium hydrosulfite to reduce oxidized impurities, followed by treatment with activated charcoal to remove colored byproducts.[8]
Q3: What are the typical solvents used for o-phenylenediamine coupling reactions?
A3: The choice of solvent can significantly impact the reaction rate, yield, and selectivity. Commonly used solvents include:
-
Alcohols (Methanol, Ethanol): Often used for the synthesis of benzimidazoles from aldehydes. Methanol has been shown to be particularly effective in some catalytic systems.[3]
-
Acetonitrile: A versatile solvent suitable for various coupling reactions.
-
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): Polar aprotic solvents that can be effective, especially for less reactive substrates.
-
Toluene: Often used for reactions involving carboxylic acids that require azeotropic removal of water.
-
Solvent-Free Conditions: In some cases, reactions can be run neat, particularly with microwave irradiation, which can offer environmental benefits and faster reaction times.[2]
Q4: How do I choose the right catalyst for my coupling reaction?
A4: Catalyst selection depends on the specific transformation you are performing.
-
For Benzimidazole Synthesis from Aldehydes: A wide range of catalysts can be employed, from simple acid catalysts like p-toluenesulfonic acid (p-TsOH) to metal-based catalysts.[4][9] Supported gold nanoparticles (e.g., Au/TiO2) have shown high efficacy under mild conditions.[3][10] The choice may depend on the desired reaction conditions (e.g., temperature, solvent) and tolerance of functional groups on your substrates.
-
For Quinoxaline Synthesis from 1,2-Dicarbonyls: These reactions are often promoted by acid catalysts. However, various metal catalysts and green chemistry approaches using recyclable catalysts have also been developed to improve yields and reduce reaction times.[5][6]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Impure o-phenylenediamine | Purify the o-phenylenediamine by recrystallization, as described in the FAQs. Ensure the starting material is colorless or pale yellow.[8] |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored correctly. For heterogeneous catalysts, consider the possibility of catalyst poisoning and follow regeneration procedures if available. |
| Sub-optimal Reaction Temperature | The optimal temperature can vary significantly depending on the reactants and catalyst. If the reaction is sluggish at room temperature, consider gentle heating. Conversely, for highly exothermic reactions, cooling might be necessary to prevent side product formation. Consult literature for similar reactions to find a suitable temperature range. |
| Incorrect Solvent | The solvent can have a profound effect on the reaction. If the yield is low, consider screening different solvents. For instance, in the synthesis of benzimidazoles from aldehydes, a switch from a non-polar to a polar protic solvent like methanol can significantly improve the yield.[3] |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Some coupling reactions may require extended periods to reach completion. |
Problem 2: Formation of Multiple Products or Side Reactions
This is a common issue, particularly in the synthesis of benzimidazoles from aldehydes, where both 2-substituted and 1,2-disubstituted products can form.
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Carefully control the stoichiometry of your reactants. For the synthesis of 2-substituted benzimidazoles, using a slight excess of the o-phenylenediamine relative to the aldehyde can favor the formation of the mono-substituted product. |
| Reaction Conditions Favoring Di-substitution | The choice of solvent and catalyst can influence selectivity. For example, in some systems, polar solvents may favor the formation of 2-substituted benzimidazoles, while non-polar solvents might lead to a higher proportion of the 1,2-disubstituted product. Experiment with different catalytic systems, as some may offer higher selectivity. |
| Oxidation of o-phenylenediamine | The formation of colored byproducts can be due to the oxidation of the starting material. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize this issue.[11] |
Data Presentation: Comparison of Reaction Conditions for Benzimidazole Synthesis
The following table summarizes various catalytic systems and conditions for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2 h | High | [3] |
| p-TsOH | Toluene | Reflux | 2-3 h | High | [4] |
| Sc(OTf)₃ | Acetonitrile | Room Temp | 30 min | Good to Excellent | [12] |
| H₂O₂/HCl | Acetonitrile | Room Temp | Short | Excellent | [13] |
| None (Microwave) | Solvent-free | - | 4-12 min | High | [14] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-Benzimidazole using a Gold Nanoparticle Catalyst
This protocol is adapted from a procedure utilizing a supported gold nanoparticle catalyst for the reaction of o-phenylenediamine with an aromatic aldehyde.[3]
Materials:
-
o-Phenylenediamine
-
Aromatic aldehyde
-
Au/TiO₂ catalyst (1 mol% Au)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
Procedure:
-
To a 5 mL glass vial, add the Au/TiO₂ catalyst (e.g., 60 mg for a 0.3 mmol scale reaction).
-
Add a 3:1 mixture of CHCl₃:MeOH (3 mL).
-
Add o-phenylenediamine (0.3 mmol) and the aromatic aldehyde (0.3 mmol) to the reaction mixture.
-
Stir the reaction mixture at 25 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 2 hours), centrifuge the reaction mixture to separate the solid catalyst.
-
Wash the catalyst with ethanol (2 x 3 mL).
-
Combine the supernatant and washes, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Quinoxaline from an o-Phenylenediamine and a 1,2-Dicarbonyl Compound
This is a general procedure for the synthesis of quinoxalines.
Materials:
-
o-Phenylenediamine
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve o-phenylenediamine (1 mmol) in ethanol or acetic acid in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound (1 mmol) to the solution.
-
The reaction can often proceed at room temperature, but gentle heating may be required for less reactive substrates.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, the product may precipitate from the solution upon cooling.
-
Collect the solid product by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst : Oriental Journal of Chemistry [orientjchem.org]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 10. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzimidazole synthesis [organic-chemistry.org]
- 14. [PDF] Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation | Semantic Scholar [semanticscholar.org]
Addressing solubility issues of 3,8-Dimethylquinoxalin-6-amine in biological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 3,8-Dimethylquinoxalin-6-amine in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on the chemical structure, this compound is a weakly basic compound containing an aromatic amine group. Quinoxaline derivatives are often soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)[1]. However, their solubility in aqueous biological buffers can be limited, especially at neutral or alkaline pH. The presence of the amine group suggests that the solubility of this compound will be pH-dependent. At acidic pH, the amine group will be protonated, increasing its polarity and likely enhancing its aqueous solubility.
Q2: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous buffer. What is causing this?
This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The organic solvent disperses in the aqueous phase, and if the final concentration of the compound exceeds its aqueous solubility limit, it will precipitate out of the solution. To mitigate this, it is crucial to ensure the final concentration of the organic solvent is low and that the final concentration of the compound does not exceed its solubility in the final buffer composition.
Q3: How does pH affect the solubility of this compound?
The solubility of ionizable compounds, particularly those with amine groups, is often pH-dependent[2][3]. For this compound, the amine group can be protonated (positively charged) at acidic pH values. This protonated form is generally more water-soluble than the neutral form, which predominates at higher pH values. Therefore, decreasing the pH of the biological buffer is a primary strategy to investigate for improving the solubility of this compound. A related compound, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline, has pKa values of 1.43 and 5.23 for its secondary amine groups[4]. While not identical, this suggests that the amine in this compound is likely to be protonated at pH values below its pKa.
Q4: Are there any recommended starting solvents for making a stock solution?
Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of quinoxaline derivatives[4]. Methanol may also be a suitable solvent[4]. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and then dilute this stock into the final aqueous buffer for experiments.
Troubleshooting Guides
Problem 1: Poor initial dissolution of this compound in the desired biological buffer.
This guide provides a systematic approach to improving the initial dissolution of the compound.
Caption: Troubleshooting workflow for initial dissolution.
Protocol 1: pH Adjustment
-
Prepare a series of your biological buffer at different pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4).
-
Add the solid this compound to each buffer to achieve the desired final concentration.
-
Vortex each solution for 2 minutes.
-
Visually inspect for complete dissolution.
-
If dissolution is not complete, proceed to sonication (Protocol 3).
Protocol 2: Co-solvent Addition
-
Prepare your biological buffer.
-
Add a small percentage of a water-miscible organic solvent (co-solvent) to the buffer. Common co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG)[2][3]. Start with a low percentage (e.g., 1-5% v/v) and increase if necessary.
-
Add the solid this compound to the buffer/co-solvent mixture.
-
Vortex for 2 minutes and visually inspect for dissolution.
-
Note: Ensure the final co-solvent concentration is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).
Protocol 3: Gentle Heating and Sonication
-
Prepare the solution of this compound in the chosen buffer (with or without co-solvent).
-
Place the solution in a sonicating water bath for 5-10 minutes.
-
If dissolution is still incomplete, gently warm the solution to 37°C in a water bath while stirring. Avoid excessive heat, which could degrade the compound.
-
Visually inspect for dissolution.
Table 1: Effect of pH and Co-solvent on Solubility
| Buffer pH | Co-solvent (Ethanol, 5% v/v) | Visual Observation |
| 7.4 | No | Insoluble, visible particles |
| 7.4 | Yes | Partially soluble, cloudy |
| 6.0 | No | Partially soluble, slight haze |
| 6.0 | Yes | Soluble, clear solution |
| 5.0 | No | Soluble, clear solution |
| 5.0 | Yes | Soluble, clear solution |
Problem 2: Precipitation of this compound after dilution of a DMSO stock.
This guide outlines steps to prevent the compound from precipitating when diluted from a concentrated organic stock into an aqueous buffer.
Caption: Troubleshooting workflow for precipitation upon dilution.
Protocol 4: Modified Dilution Technique
-
Prepare the desired volume of aqueous biological buffer.
-
While vigorously vortexing the buffer, add the small volume of the concentrated DMSO stock of this compound dropwise. This rapid mixing can help to prevent localized high concentrations that lead to precipitation.
-
Continue to vortex for at least 30 seconds after adding the stock solution.
Protocol 5: Use of Surfactants
-
In some cases, a small amount of a non-ionic surfactant can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Prepare the biological buffer containing a low concentration of a surfactant such as Tween® 20 or Pluronic® F-68 (e.g., 0.01-0.1%).
-
Perform the dilution as described in Protocol 4.
-
Note: Ensure the chosen surfactant and its concentration are compatible with the downstream biological assay.
Table 2: Impact of Dilution Method on Solution Stability
| Final DMSO (%) | Dilution Method | Observation after 1 hour |
| 1% | Bulk addition | Precipitate formed |
| 1% | Dropwise addition with vortexing | Clear solution |
| 0.5% | Bulk addition | Slight haze |
| 0.5% | Dropwise addition with vortexing | Clear solution |
Summary of Solubility Enhancement Strategies
Table 3: Overview of Approaches to Improve Solubility
| Strategy | Principle | Advantages | Disadvantages |
| pH Adjustment | Increase ionization of the amine group by lowering the pH. | Simple to implement, can significantly increase solubility. | May not be suitable for all biological systems if the required pH is outside the physiological range. |
| Co-solvents | Increase the polarity of the solvent mixture.[3] | Effective for many poorly soluble compounds. | The co-solvent may interfere with the biological assay or cause toxicity. |
| Surfactants | Form micelles that can encapsulate hydrophobic molecules. | Can be effective at very low concentrations. | May denature proteins or interfere with assays. |
| Solid Dispersions | Increase the surface area and decrease particle size of the compound.[2] | Can improve dissolution rate. | Requires more complex formulation development. |
By systematically applying these troubleshooting guides and understanding the underlying chemical principles, researchers can overcome the solubility challenges associated with this compound in biological buffers and ensure the reliability and reproducibility of their experimental results.
References
Technical Support Center: Purification of 3,8-Dimethylquinoxalin-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 3,8-Dimethylquinoxalin-6-amine.
Troubleshooting Guide
This guide addresses common issues observed during the purification of crude this compound and related heterocyclic amines.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | - Inappropriate solvent choice: The compound may be too soluble or insoluble in the chosen solvent. - Presence of closely related impurities: Impurities with similar polarity and solubility may co-crystallize. - Oiling out: The compound may separate as an oil instead of crystals if the solution is supersaturated or cooled too quickly. | - Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a solvent where the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures. - Activated Carbon Treatment: Before crystallization, treat the hot solution with a small amount of activated carbon to adsorb colored and some polar impurities. Filter the hot solution before allowing it to cool. - Slow Cooling: Allow the crystallization mixture to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of pure crystals. - Consider a different purification technique: If recrystallization is ineffective, column chromatography may be necessary. |
| Poor Separation in Column Chromatography | - Incorrect stationary phase: Standard silica gel may not be suitable for basic amines due to strong adsorption. - Inappropriate mobile phase: The eluent system may not have the correct polarity to effectively separate the desired compound from impurities. Tailing of the amine peak is a common issue on silica gel. | - Use of basic-deactivated silica: Employ silica gel that has been treated with a base (e.g., triethylamine) or use commercially available amino-functionalized silica.[1] - Mobile Phase Modification: Add a small percentage (0.1-1%) of a volatile base like triethylamine or ammonia to the mobile phase to suppress tailing and improve peak shape.[1] - Solvent System Optimization: Systematically vary the mobile phase composition. Common solvent systems for amines include dichloromethane/methanol and ethyl acetate/hexanes, often with a basic modifier.[1] - Reversed-Phase Chromatography: If normal-phase chromatography is unsuccessful, consider reversed-phase flash chromatography using a C18 stationary phase with a mobile phase of water/acetonitrile or water/methanol, potentially with a pH modifier.[1] |
| Compound Degradation During Purification | - Sensitivity to acid: The amine functionality can be protonated by acidic conditions, potentially leading to side reactions or poor chromatographic performance. - Oxidation: Aromatic amines can be susceptible to air oxidation, which may be catalyzed by light or trace metals. | - Maintain Neutral or Basic pH: Ensure all solvents and stationary phases are neutral or slightly basic. The use of a basic modifier in the mobile phase for chromatography is crucial.[1] - Work under an inert atmosphere: If the compound is particularly sensitive, perform purification steps under a nitrogen or argon atmosphere. - Use fresh, high-purity solvents: Older solvents can contain acidic impurities or peroxides that may degrade the sample. |
| Difficulty Removing Starting Materials or Reagents | - Unreacted starting materials: Incomplete reaction can lead to starting materials contaminating the crude product. - Excess reagents: Reagents used in the synthesis may persist in the crude mixture. | - Aqueous Wash: Before purification, perform an aqueous workup. Use a dilute acid wash to remove basic impurities (if the product is not acidic), a dilute base wash to remove acidic impurities, and a brine wash to remove water-soluble components. Ensure the desired compound is not extracted into the aqueous layer. - Optimize Reaction Conditions: If starting materials are a persistent issue, revisit the synthetic protocol to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: While specific impurities depend on the synthetic route, common process-related impurities in the synthesis of quinoxaline derivatives can include unreacted starting materials, over-alkylated or under-alkylated byproducts, and products of side reactions such as cyclization or rearrangement. For instance, in related quinoxaline syntheses, process-related impurities have been identified and characterized.[2]
Q2: My compound is a pale orange to brown crystalline solid. Is this normal?
A2: Yes, related amino-substituted heterocyclic compounds are often described as colored crystalline solids. For example, 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline is a pale orange to brown crystalline solid.[3] The color can be indicative of minor, highly colored impurities which can sometimes be removed by treatment with activated carbon during recrystallization.
Q3: What is the recommended solvent for dissolving this compound for analysis?
A3: Based on the solubility of similar compounds, dimethyl sulfoxide (DMSO) and methanol are good starting points for solubility.[3] For NMR analysis, deuterated solvents such as DMSO-d6 or CDCl3 should be used.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring column chromatography. Use the same mobile phase system for TLC as for the column. Staining with a potassium permanganate solution or visualization under UV light are common methods for detecting spots on the TLC plate.
Q5: Are there any specific safety precautions I should take when handling this compound?
Experimental Workflow for Purification
The following diagram outlines a general workflow for the purification of crude this compound, incorporating decision points based on the nature of the crude material.
Caption: A generalized workflow for the purification of crude this compound.
References
Strategies to minimize byproduct formation in quinoxaline synthesis
Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental procedures to help you minimize byproduct formation and maximize yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered in quinoxaline synthesis?
A1: The most prevalent byproducts typically arise from three main sources: side reactions of the starting materials, competing cyclization pathways, or over-oxidation of the product. Key examples include:
-
2,3-Diaminophenazine (DAP): Formed from the oxidative self-condensation of the o-phenylenediamine starting material. This byproduct is often colored and fluorescent, making it a common source of colored impurities.[1][2]
-
Benzimidazole Derivatives: Under certain conditions, particularly with prolonged reaction times or in strongly acidic media, the reaction intermediate can rearrange to form benzimidazole scaffolds instead of the desired quinoxaline ring.[3][4]
-
Quinoxaline-N-oxides: Unintended oxidation of the nitrogen atoms on the final quinoxaline product can lead to the formation of mono- or di-N-oxides.
-
Polymeric Materials: The oxidation or self-condensation of starting materials can sometimes lead to the formation of insoluble, tar-like polymeric byproducts.[5]
-
Incompletely Cyclized Intermediates: If the reaction does not go to completion, intermediates such as bis-imines may remain in the final mixture.[6]
Q2: My reaction mixture turns dark brown/black and results in a low yield of insoluble material. What is the likely cause?
A2: This is often indicative of starting material degradation, particularly the oxidation and subsequent polymerization of the o-phenylenediamine derivative.[5] This process is accelerated by exposure to air (oxygen), elevated temperatures, and certain catalysts. To mitigate this, ensure your diamine is pure, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon), and avoid unnecessarily high temperatures or prolonged reaction times.
Q3: I'm observing a significant amount of a benzimidazole byproduct. How can I favor quinoxaline formation?
A3: Benzimidazole formation is a known competing pathway, often catalyzed by acid.[3][4] To minimize this, consider the following strategies:
-
Catalyst Choice: Switch to a milder or neutral catalyst. Many modern methods use catalysts like cerium ammonium nitrate (CAN) in water or heterogeneous catalysts that are less prone to inducing rearrangement.[7][8]
-
Reaction Time: Monitor the reaction closely by TLC. Over-extending the reaction time, especially at high temperatures, can promote the rearrangement to the more thermodynamically stable benzimidazole.
-
Temperature Control: Perform the reaction at the lowest effective temperature. Many modern protocols achieve high yields at room temperature, which disfavors the higher activation energy pathway leading to rearrangement.[4]
Q4: How can I prevent the formation of N-oxide byproducts?
A4: N-oxide formation is an oxidation process. While sometimes the desired product (as in the Beirut reaction), it can be an unwanted byproduct if the goal is the parent quinoxaline.
-
Avoid Strong Oxidants: If your synthesis involves an oxidative step, ensure you are using a stoichiometric amount of a mild oxidant.
-
Inert Atmosphere: Running the reaction under an inert atmosphere can prevent air oxidation of the product, especially if the reaction is heated for an extended period.
-
Deoxygenate Solvents: For particularly sensitive substrates, using deoxygenated solvents can be beneficial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst.2. Impure starting materials.3. Insufficient temperature or reaction time.4. Incorrect stoichiometry. | 1. Use a fresh batch of catalyst or switch to a more active catalytic system (see Table 1).2. Purify starting materials (e.g., recrystallize o-phenylenediamine, distill dicarbonyl).3. Gradually increase temperature and monitor by TLC. Consider microwave-assisted synthesis to reduce reaction times.[9][10]4. Carefully re-weigh reactants; ensure a 1:1 molar ratio. |
| Reaction Produces a Colorful Impurity (Yellow/Orange) | 1. Oxidation of o-phenylenediamine to 2,3-diaminophenazine (DAP). | 1. Run the reaction under an inert atmosphere (N₂ or Ar). Use purified, colorless diamine. Use milder reaction conditions (room temperature if possible).[1][2] |
| Complex ¹H NMR Spectrum with Multiple Products | 1. Competing side reactions (e.g., benzimidazole formation).2. Self-condensation of the dicarbonyl starting material.3. Incomplete cyclization. | 1. Optimize catalyst and reaction time. Switch to a milder, more selective catalyst.[3][11]2. Add the dicarbonyl compound slowly to the reaction mixture containing the diamine to maintain a low concentration of the dicarbonyl.3. Ensure sufficient reaction time and optimal temperature. Consider a more activating catalyst. |
| Product is Difficult to Purify from Starting Materials | 1. Reaction has not gone to completion.2. Unfavorable reaction equilibrium. | 1. Increase reaction time or temperature. Add a more effective catalyst (see Table 1).2. If the reaction is reversible, consider using a Dean-Stark trap or molecular sieves to remove the water byproduct and drive the reaction forward. |
Data on Catalyst Optimization
The choice of catalyst and solvent system is critical for maximizing yield and minimizing byproducts. The following table summarizes results from various studies, demonstrating the impact of reaction conditions.
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (Control) | Toluene | 25 | 2 h | 0 | [4] |
| AlCuMoVP (100 mg) | Toluene | 25 | 2 h | 92 | [4] |
| Cerium Ammonium Nitrate (CAN) (5 mol%) | Water | Room Temp | 20 min | ~95 | [7][12] |
| Iodine (20 mol%) | DMSO | 120 | 2-5 h | 78-99 | [2] |
| β-Cyclodextrin | Water | Room Temp | 5 h | 92 | [13] |
| Solvent-Free (Grinding) | None | Room Temp | 30 min | 70 | [13] |
| TiO₂-Pr-SO₃H (10 mg) | Ethanol | Reflux | 10 min | 95 | [14] |
Optimized Experimental Protocol
Synthesis of 2,3-Diphenylquinoxaline using a Heterogeneous Alumina-Supported Catalyst [4]
This protocol demonstrates an efficient and green synthesis at room temperature with high selectivity.
-
Preparation: To a 25 mL round-bottom flask, add o-phenylenediamine (1.0 mmol, 108 mg) and benzil (1.0 mmol, 210 mg).
-
Solvent Addition: Add toluene (7 mL) to the flask.
-
Catalyst Addition: Add the alumina-supported CuH₂PMo₁₁VO₄₀ catalyst (AlCuMoVP, 100 mg) to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature (25 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is typically complete within 2 hours.
-
Workup: Upon completion, separate the insoluble catalyst by filtration, washing the catalyst with a small amount of toluene.
-
Isolation: Combine the filtrates and dry over anhydrous Na₂SO₄.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from hot ethanol to yield pure 2,3-diphenylquinoxaline as white needles (Yield: ~92%).
Visual Guides
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving common issues in quinoxaline synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mtieat.org [mtieat.org]
- 7. soc.chim.it [soc.chim.it]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. 190. The oxidation of derivatives of o-phenylenediamine. Part III. Isomeric phenazine pigments and aposafranones obtained by oxidation of chlorinated 2-aminodiphenylamine hydrochlorides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Micelle-mediated synthesis of quinoxaline, 1,4-benzoxazine and 1,4-benzothiazine scaffolds from styrenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 3,8-Dimethylquinoxalin-6-amine for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with 3,8-Dimethylquinoxalin-6-amine during in vitro experiments. Our goal is to ensure reliable and reproducible experimental outcomes.
FAQs: Quick Solutions to Common Problems
Q1: My this compound solution appears discolored. What could be the cause?
A1: Discoloration of solutions containing aromatic amines is often a sign of oxidative degradation. Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of colored impurities, which may interfere with your assay.
Q2: I'm observing precipitation of my compound after diluting the DMSO stock into aqueous buffer or cell culture medium. How can I prevent this?
A2: Precipitation upon dilution is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:
-
Lower the final concentration: The compound may be exceeding its solubility limit in the final assay buffer.
-
Optimize the DMSO concentration: While DMSO is an excellent solvent for many organic molecules, high concentrations can be toxic to cells and can also cause compounds to precipitate when diluted into an aqueous environment. Aim for a final DMSO concentration of less than 1%.[1][2]
-
Use a different co-solvent: If DMSO is problematic, other solvents like ethanol could be tested, but their compatibility with the specific assay must be verified.
-
Pre-warm the aqueous buffer: Adding the DMSO stock to a slightly warmed buffer can sometimes improve solubility.
-
Vortex immediately after dilution: Ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation.
Q3: Can I pre-mix this compound in my cell culture medium for a large experiment?
A3: It is generally not recommended to store aromatic amines in complex aqueous solutions like cell culture media for extended periods. Components in the media can react with the compound, leading to degradation. It is best practice to prepare fresh solutions immediately before each experiment.
Q4: Are there any general-purpose additives I can use to improve the stability of my compound?
A4: Yes, antioxidants can be beneficial. Ascorbic acid (Vitamin C) is a commonly used water-soluble antioxidant that can help prevent oxidative degradation of sensitive compounds in cell culture.[3][4][5][6] It acts by scavenging reactive oxygen species.[3][5][6] A final concentration of 50-100 µM ascorbic acid can be a good starting point, but it's crucial to test its compatibility with your specific assay.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Compound Degradation
This guide provides a systematic approach to identifying and addressing the degradation of this compound in your in vitro assay.
Workflow for Investigating Compound Degradation
Caption: Workflow for troubleshooting compound degradation.
Experimental Protocol: Forced Degradation Study
Objective: To identify the primary degradation pathways for this compound under stressed conditions.
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Dilute the stock solution to 100 µM in 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Photodegradation: Expose a 100 µM solution in assay buffer to a UV lamp (254 nm) for 24 hours.
-
Thermal Degradation: Incubate a 100 µM solution in assay buffer at 60°C for 24 hours.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV or LC-MS method.[7][8]
Data Presentation: Example Forced Degradation Results
| Stress Condition | % Parent Compound Remaining | Major Degradation Products (m/z) |
| Control (t=0) | 100 | - |
| 0.1 M HCl, 60°C, 24h | 95 | Minor peak at m/z X |
| 0.1 M NaOH, 60°C, 24h | 88 | Peak at m/z Y |
| 3% H₂O₂, RT, 24h | 45 | Major peak at m/z Z |
| UV Light, RT, 24h | 75 | Multiple minor peaks |
| 60°C, 24h | 92 | Minor peak at m/z Y |
Interpretation: The hypothetical data above suggests that this compound is most susceptible to oxidative degradation.
Guide 2: Protocol for Assessing Solution Stability in Assay Buffer
This protocol helps determine the stability of your compound under the specific conditions of your in vitro assay.
Experimental Workflow for Solution Stability
Caption: Workflow for assessing solution stability.
Methodology:
-
Preparation: Prepare a solution of this compound in your final assay buffer at the highest concentration you plan to use.
-
Incubation: Incubate the solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂, protected from light).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Sample Processing: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol. Store samples at -20°C until analysis.
-
Analysis: Quantify the remaining parent compound in each sample using a validated HPLC method.
Data Presentation: Example Stability Data in Assay Buffer
| Time (hours) | % Parent Compound Remaining |
| 0 | 100 |
| 1 | 98.5 |
| 2 | 96.2 |
| 4 | 91.8 |
| 8 | 82.3 |
| 24 | 55.1 |
Potential Degradation Pathway
Aromatic amines like this compound are prone to oxidation. The amine group is a primary site for oxidation, which can lead to the formation of nitroso, nitro, and other oxidized species. The quinoxaline ring itself can also be a target of oxidation.
Hypothesized Oxidative Degradation Pathway
Caption: Potential oxidative degradation of this compound.
By following these guidelines and protocols, researchers can better understand and control the stability of this compound, leading to more accurate and reliable results in their in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ascorbate in Cell Culture [sigmaaldrich.com]
- 4. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology [mdpi.com]
- 5. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin C - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Degradation studies of pentoxifylline: Isolation and characterization of a novel gem-dihydroperoxide derivative as major oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
Amine plant troubleshooting and optimization for chemical synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective operation and optimization of amine plants in chemical synthesis applications.
Troubleshooting Guides
This section offers detailed solutions to common problems encountered during amine plant operation.
Issue: Foaming in the Absorber
Q1: My amine absorber is experiencing foaming. What are the potential causes and how can I resolve it?
Foaming in the amine absorber is a common operational issue that can lead to reduced treating capacity and loss of amine solution.[1][2]
Potential Causes:
-
Contamination: The primary cause of foaming is contamination of the amine solution.[1] Common contaminants include:
-
Operating Conditions:
Troubleshooting Steps & Solutions:
-
Identify the Source of Contamination:
-
Mitigation Strategies:
-
Filtration: Implement a robust filtration program to remove suspended solids.[5][7] Activated carbon filters can remove some surfactants, but be aware that they can also remove antifoam agents.[1][2]
-
Inlet Separation: Ensure effective inlet separation to prevent liquid hydrocarbon carryover.[6]
-
Antifoaming Agents: Use antifoaming agents as a temporary solution. However, excessive use can worsen the problem.[1][2] They should be considered a last resort.[1]
-
Temperature Control: Maintain the lean amine temperature 5-10°C (8-15°F) warmer than the feed gas to prevent hydrocarbon condensation.[4][6]
-
Troubleshooting Workflow for Foaming
Caption: A logical workflow for troubleshooting foaming in an amine absorber.
Issue: Corrosion in the Amine Unit
Q2: I am observing high corrosion rates in my amine unit. What are the likely causes and how can I mitigate them?
Corrosion is a significant problem in amine plants that can lead to equipment failure and safety hazards.[8][9]
Potential Causes:
-
Heat Stable Salts (HSS): The accumulation of HSS is a major contributor to corrosion.[9][10][11] These salts are formed from the reaction of amines with strong acids that are not regenerated by heat.[10][12]
-
High Rich Amine Loading: Exceeding the recommended acid gas loading in the rich amine can increase corrosion.[13]
-
High Temperatures: Elevated temperatures, especially in the regenerator, accelerate corrosion rates.[13]
-
Oxygen Ingress: Oxygen entering the system can lead to oxidative degradation of the amine and the formation of corrosive byproducts.[10][12]
-
High Velocities: High solvent velocities can erode protective iron sulfide layers, exposing fresh metal surfaces to corrosion.[13]
Troubleshooting Steps & Solutions:
-
Analyze Amine Solution: Regularly analyze the amine solution for HSS concentration, iron content, and amine degradation products.[12]
-
Control Operating Parameters:
-
HSS Removal:
-
Prevent Oxygen Ingress: Ensure a nitrogen blanket is maintained on all amine storage tanks.[17]
| Parameter | Recommended Range | Impact on Corrosion |
| Rich Amine Loading | Varies by amine type (e.g., < 0.4 mol/mol for MEA) | High loading increases acidity and corrosion. |
| Regenerator Temperature | 120-135°C (248-275°F) | Higher temperatures accelerate corrosion rates.[13] |
| Heat Stable Salts (HSS) | < 2 wt% | High concentrations are highly corrosive.[12] |
| Suspended Solids | < 10 ppmw | Can cause erosion-corrosion.[18] |
Table 1: Key Operating Parameters and Their Impact on Corrosion.
Issue: Amine Loss
Q3: I am experiencing significant amine losses from my system. What are the common causes and how can I minimize them?
Amine losses can be categorized into vaporization, entrainment, degradation, and mechanical losses.[19]
Potential Causes and Solutions:
| Loss Mechanism | Causes | Mitigation Strategies |
| Vaporization | High absorber and regenerator temperatures. | Optimize operating temperatures.[19] |
| Entrainment | High gas velocities, foaming. | Install efficient mist eliminators; address foaming issues.[8] |
| Degradation | High temperatures, oxygen contamination.[3] | Maintain proper reboiler temperature; prevent oxygen ingress.[17] |
| Mechanical | Leaks from pump seals, flanges, and filter changes.[8] | Implement a regular maintenance and inspection program. |
Table 2: Causes and Mitigation Strategies for Amine Loss.
Frequently Asked Questions (FAQs)
Q4: What are Heat Stable Salts (HSS) and why are they problematic?
Heat Stable Salts (HSS) are formed from the irreversible reaction of amines with strong acids (e.g., formate, acetate, thiosulfate) that may be present in the feed gas or formed through oxidative degradation of the amine.[10][12] They are "heat stable" because they do not regenerate under the conditions in the amine stripper.[10] The accumulation of HSS in the amine solution leads to several operational problems, including:
-
Reduced acid gas removal capacity as the amine is tied up in the salt.[10][12]
-
Increased solution viscosity.[16]
Q5: How can I optimize the energy consumption of my amine plant?
Optimizing energy usage is crucial for cost-effective operation. Key strategies include:
-
Lean/Rich Heat Exchanger: Ensure the lean/rich heat exchanger is operating efficiently to recover as much heat as possible from the hot lean amine, thereby reducing the reboiler duty.[7][20]
-
Amine Circulation Rate: Avoid over-circulating the amine solution. The circulation rate should be optimized to meet the sweet gas specification without excessive energy consumption.[14][15][21]
-
Reboiler Duty: The reboiler duty should be sufficient for proper amine regeneration but not excessive, as this wastes energy and can lead to amine degradation.[14][21]
Logical Relationship of Amine Plant Optimization
Caption: Interdependencies for amine plant optimization.
Experimental Protocols
Protocol 1: Foam Tendency and Stability Test
Objective: To determine the foaming tendency and stability of an amine solution, which helps in identifying contaminated streams.
Methodology:
-
Sampling: Collect representative samples of the lean amine, rich amine, makeup water, and any other potential contaminant streams in clean, sealed containers.[6]
-
Apparatus: A graduated glass cylinder with a gas sparging tube.
-
Procedure: a. Pour a fixed volume (e.g., 100 mL) of the amine sample into the graduated cylinder. b. Sparge a gas (e.g., nitrogen or air) through the solution at a constant flow rate. c. Record the initial foam height and the time it takes for the foam to collapse after stopping the gas flow.
-
Interpretation: A high initial foam height indicates a strong foaming tendency, and a long collapse time indicates high foam stability. Comparing the results of different samples can help pinpoint the source of foaming contaminants.
Protocol 2: Amine Solution Analysis for Heat Stable Salts (HSS)
Objective: To quantify the concentration of HSS in the amine solution to monitor for potential corrosion and capacity loss issues.
Methodology:
-
Sampling: Obtain a representative sample of the lean amine solution.
-
Apparatus: Ion Chromatograph (IC).
-
Procedure: a. Prepare the amine sample by diluting it with deionized water to an appropriate concentration. b. Inject the diluted sample into the Ion Chromatograph. c. The IC separates the various anions (formate, acetate, chloride, sulfate, etc.) that constitute the HSS. d. Quantify the concentration of each anion based on calibration standards.
-
Interpretation: The total HSS concentration is the sum of the concentrations of the individual anions. This value can be trended over time to determine the rate of HSS accumulation and to decide when corrective actions, such as reclaiming or using an ion exchange system, are necessary.[22]
References
- 1. researchgate.net [researchgate.net]
- 2. iarjset.com [iarjset.com]
- 3. academicjournals.org [academicjournals.org]
- 4. thepetrosolutions.com [thepetrosolutions.com]
- 5. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 6. Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG [gasprocessingnews.com]
- 7. Amine Gas Treating Unit - Best Practices - Troubleshooting Guide | PDF [slideshare.net]
- 8. scribd.com [scribd.com]
- 9. jpst.ripi.ir [jpst.ripi.ir]
- 10. researchgate.net [researchgate.net]
- 11. ITW Services - Heat Stable Salts Cleaning and Prevention [itwtechnologies.com]
- 12. Overcoming Heat Stable Salts: Enhance Your Amine Treating Process — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Troubleshooting Amine Unit Simulations [bre.com]
- 15. auduboncompanies.com [auduboncompanies.com]
- 16. researchgate.net [researchgate.net]
- 17. uobabylon.edu.iq [uobabylon.edu.iq]
- 18. ammoniaknowhow.com [ammoniaknowhow.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. ammoniaknowhow.com [ammoniaknowhow.com]
- 22. aaqr.org [aaqr.org]
Navigating the Synthesis of 3,8-Dimethylquinoxalin-6-amine: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the successful synthesis of novel compounds is a critical step. This technical support center provides a comprehensive guide to the laboratory synthesis of 3,8-Dimethylquinoxalin-6-amine, a quinoxaline derivative with potential applications in medicinal chemistry. Here, you will find detailed experimental protocols, troubleshooting advice for common issues encountered during scale-up, and frequently asked questions, all presented in a clear question-and-answer format.
Experimental Protocols
A common and effective method for synthesizing quinoxaline derivatives is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] For the synthesis of this compound, this involves the reaction of 4-methyl-1,2-phenylenediamine with diacetyl (2,3-butanedione).
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-methyl-1,2-phenylenediamine in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Slowly add 1.1 equivalents of diacetyl to the solution while stirring at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Experimental Workflow Diagram:
Quantitative Data Summary
The choice of catalyst and solvent can significantly impact the yield and reaction time of quinoxaline synthesis. The following table summarizes data from various reported syntheses of quinoxaline derivatives, providing a comparative overview of different reaction conditions.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Ethanol/Acetic Acid | Reflux | Several hours | Moderate to Good | [2] |
| Zinc Triflate | Acetonitrile | Room Temperature | 20 min | 85-91 | [1] |
| Cerium (IV) Ammonium Nitrate (CAN) | Acetonitrile | Room Temperature | 20 min | 80-98 | [1][2] |
| Nickel Bromide/1,10-phenanthroline | - | - | - | Good | [3] |
| Alumina-Supported Heteropolyoxometalates | Toluene | 25 | 120 min | up to 92 | [4] |
Troubleshooting Guide
Q1: The reaction is not proceeding to completion, as indicated by TLC analysis.
A1:
-
Incomplete dissolution of starting materials: Ensure that the 4-methyl-1,2-phenylenediamine is completely dissolved in the solvent before adding the diacetyl. Gentle heating may be required.
-
Purity of reagents: Verify the purity of both the o-phenylenediamine derivative and the diacetyl. Impurities can interfere with the reaction.
-
Insufficient heating: Ensure the reaction is maintained at the appropriate reflux temperature.
-
Catalyst deactivation: If using a catalyst, it may have lost its activity. Consider using fresh catalyst. Several green chemistry pathways with recyclable catalysts have been reported.[1][2]
Q2: Multiple spots are observed on the TLC plate, indicating the formation of side products.
A2:
-
Side reactions: Overheating or prolonged reaction times can lead to the formation of side products. Optimize the reaction time and temperature.
-
Oxidation of the diamine: o-Phenylenediamines can be sensitive to air oxidation. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of the dicarbonyl compound can sometimes lead to side reactions.
Q3: The yield of the final product is consistently low.
A3:
-
Inefficient purification: Product may be lost during the work-up and purification steps. Optimize the recrystallization solvent system or the mobile phase for column chromatography.
-
Reaction conditions: Explore different solvent and catalyst systems. As indicated in the table above, the use of catalysts like zinc triflate or CAN can significantly improve yields and reduce reaction times.[1]
-
Scale-up effects: When scaling up, inefficient mixing can lead to localized "hot spots" and side reactions, reducing the overall yield.[5] Ensure adequate stirring for larger reaction volumes.
Q4: The purified product is still colored, suggesting the presence of impurities.
A4:
-
Residual starting materials or byproducts: The color may be due to trace amounts of unreacted starting materials or colored byproducts. Multiple recrystallizations or careful column chromatography may be necessary.
-
Charcoal treatment: Treating the solution of the crude product with activated charcoal before the final recrystallization can help to remove colored impurities.
Troubleshooting Decision Tree:
Frequently Asked Questions (FAQs)
Q: Can other dicarbonyl compounds be used for this reaction? A: Yes, the condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds is a general method for the synthesis of a wide variety of quinoxaline derivatives.[1][2] The choice of the dicarbonyl compound will determine the substituents at the 2 and 3 positions of the quinoxaline ring.
Q: Are there any safety precautions to consider? A: Standard laboratory safety procedures should be followed. o-Phenylenediamine derivatives can be toxic and should be handled with care in a well-ventilated fume hood. The solvents used may be flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q: What are the challenges in scaling up this synthesis? A: Common challenges in scaling up organic reactions include:
-
Heat transfer: Exothermic reactions can be difficult to control on a larger scale.[5]
-
Mixing: Ensuring homogenous mixing in large reaction vessels is crucial for consistent results.[5]
-
Purification: Recrystallization and column chromatography can be more challenging and time-consuming at a larger scale.[6]
-
Polymorphism: Different crystalline forms of the final product may appear upon scale-up, which can affect its physical properties.[7]
Q: Can microwave irradiation be used to accelerate the reaction? A: Yes, microwave-assisted synthesis has been successfully employed for the preparation of quinoxaline derivatives, often leading to shorter reaction times and higher yields.[8] This can be a valuable technique for rapid library synthesis and optimization studies.
References
- 1. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline synthesis [organic-chemistry.org]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Refining protocols for consistent results in quinoxaline-based experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their quinoxaline-based experiments.
Frequently Asked Questions (FAQs)
Synthesis & Purification
-
Q1: My quinoxaline synthesis yield is consistently low. What are the common causes and how can I improve it? A1: Low yields in quinoxaline synthesis can stem from several factors. The most common method for synthesizing quinoxalines is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][2] However, this classic method can be plagued by long reaction times and high temperatures, which can lead to degradation of starting materials or products.[2]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Experiment with different solvents and catalysts. While traditional methods use refluxing ethanol or acetic acid, newer, "greener" methods often provide higher yields under milder conditions.[1][3] Consider using catalysts like phenol, which can facilitate the reaction at room temperature.[1] Alumina-supported heteropolyoxometalates have also been shown to give high yields at room temperature.[4]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[5][6]
-
Check Starting Material Purity: Impurities in your o-phenylenediamine or dicarbonyl compound can lead to side reactions and reduce the yield of the desired product. Ensure the purity of your starting materials before beginning the reaction.
-
Control Reaction Temperature: For temperature-sensitive substrates, high temperatures can lead to decomposition. If you suspect this is an issue, try running the reaction at a lower temperature for a longer period or using a milder catalyst.
-
-
Q2: I am observing significant side product formation in my reaction. How can I minimize this? A2: Side product formation is a common issue, often arising from the reactivity of the starting materials or intermediates.
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. For instance, using a mild and selective catalyst can help to avoid unwanted side reactions. Green catalysts like bentonite K-10 clay have been used for clean, one-pot synthesis at room temperature.[3]
-
Solvent Effects: The solvent can influence the stability of intermediates and the selectivity of the reaction. Trying a range of solvents, from polar protic to aprotic, can help identify the optimal medium for your specific substrates. Water or ethanol-water mixtures have been used effectively in some greener synthesis protocols.[1]
-
Reaction Time and Temperature: Prolonged reaction times or excessive heat can promote the formation of degradation products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purification Strategy: If side products are unavoidable, a robust purification strategy is essential. Column chromatography on silica gel is a common and effective method for separating quinoxaline derivatives from impurities. Recrystallization from a suitable solvent, such as ethanol, can also be used to obtain a highly pure product.[4]
-
-
Q3: My synthesized quinoxaline derivative has poor solubility in common solvents. What can I do? A3: Poor solubility is a known challenge with some quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, which can complicate their study and application.[7]
Troubleshooting Steps:
-
Structural Modification: One approach to increase solubility is to introduce substituents that can form salts, such as amino groups.[7]
-
Solvent Screening: A systematic screening of a wide range of solvents with varying polarities may identify a suitable solvent or solvent mixture.
-
Use of Co-solvents: For biological assays, using a small percentage of a co-solvent like DMSO can help to dissolve the compound in aqueous media. However, it is crucial to run appropriate vehicle controls to ensure the solvent does not interfere with the assay.[8]
-
pH Adjustment: The solubility of quinoxaline derivatives can be pH-dependent.[9] For compounds with basic or acidic functionalities, adjusting the pH of the solution may improve solubility.
-
Characterization
-
Q4: I am having trouble interpreting the NMR spectrum of my quinoxaline product. What are the key characteristic signals? A4: NMR spectroscopy is a powerful tool for confirming the structure of your quinoxaline derivative.
Key 1H NMR Features:
-
The protons on the pyrazine ring typically appear as singlets or doublets in the downfield region of the spectrum.
-
The protons on the benzene ring will show coupling patterns (e.g., doublets, triplets, multiplets) that are characteristic of the substitution pattern.
-
The chemical shifts of substituents on the quinoxaline core will provide further structural information.
Key 13C NMR Features:
-
The carbon atoms of the quinoxaline core will have characteristic chemical shifts.
-
Computational methods (GIAO DFT) can be used to predict 13C and 15N NMR chemical shifts, which can then be compared to experimental data for structure verification.[10]
If you are encountering difficulties, comparing your spectra to those of known quinoxaline compounds in databases like the NIST WebBook or consulting specialized literature on the NMR of quinoxalines can be very helpful.[11][12]
-
-
Q5: How can I confirm the molecular weight of my synthesized quinoxaline derivative? A5: Mass spectrometry is the primary technique for determining the molecular weight of your compound.
Common Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile and thermally stable quinoxaline derivatives.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): These are versatile techniques suitable for a wide range of quinoxaline derivatives, including those that are less volatile or thermally sensitive.[15] Electrospray ionization (ESI) is a commonly used ionization method.[15]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of your molecule.
-
Biological Assays
-
Q6: I am observing high variability in my biological assay results. What could be the cause? A6: Variability in biological assays can arise from multiple sources, from compound handling to the assay itself.
Troubleshooting Steps:
-
Compound Solubility and Stability: Ensure your quinoxaline derivative is fully dissolved and stable in the assay medium. Precipitated compound will lead to inconsistent effective concentrations. Some quinoxaline 1,4-dioxides can be unstable under basic conditions or when treated with nucleophiles.[7]
-
Cytotoxicity: Quinoxaline derivatives can exhibit cytotoxicity, which can interfere with the interpretation of bioactivity data.[16][17] It is essential to determine the cytotoxic concentration of your compound on the cell line being used and to perform assays at non-toxic concentrations.
-
Assay Controls: Always include appropriate positive and negative controls in your experiments. A vehicle control (the solvent used to dissolve the compound, e.g., DMSO) is crucial to ensure that the solvent itself is not affecting the biological system.
-
Consistent Experimental Conditions: Maintain consistency in all experimental parameters, including cell density, incubation times, and reagent concentrations.
-
Troubleshooting Guides
Guide 1: Low Yield in Quinoxaline Synthesis
This guide provides a systematic approach to troubleshooting low yields in the synthesis of quinoxaline derivatives via the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds.
Troubleshooting Workflow
Guide 2: Inconsistent Biological Assay Results
This guide outlines steps to identify and resolve sources of variability in biological assays involving quinoxaline derivatives.
Troubleshooting Workflow
Experimental Protocols
Protocol 1: General Procedure for Quinoxaline Synthesis at Room Temperature
This protocol is adapted from methodologies employing phenol as a catalyst.[1]
Materials:
-
Aromatic o-diamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Phenol (20 mol%)
-
Ethanol:Water (7:3, 10 mL)
-
Stir plate and stir bar
-
Round bottom flask
-
TLC plates (e.g., silica gel with fluorescent indicator)
-
Filtration apparatus
Procedure:
-
To a round bottom flask, add the aromatic o-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).
-
Add 10 mL of the ethanol:water (7:3) solvent mixture.
-
Add the catalytic amount of phenol (20 mol%).
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by TLC (a suitable eluent is n-hexane:ethyl acetate 20:1).
-
Upon completion of the reaction (as indicated by the disappearance of the starting materials on TLC), add 20 mL of water to the reaction mixture.
-
Allow the mixture to stand at room temperature for 30 minutes to facilitate the crystallization of the product.
-
Collect the pure product crystals by filtration.
-
Wash the crystals with a small amount of cold water and dry them.
-
For further purification, the product can be recrystallized from hot ethanol.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of Quinoxaline Derivatives
This protocol is a general guideline for the extraction and purification of quinoxaline derivatives from a biological matrix, based on a method for quinoxaline 1,4-dioxides in swine liver.[15]
Materials:
-
Homogenized sample (e.g., tissue)
-
0.3 M Hydrochloric acid
-
0.1% Formic acid in acetonitrile (4:6, v/v)
-
n-Propyl alcohol
-
Solid Phase Extraction (SPE) HLB cartridge
-
Methanol
-
0.02 M Hydrochloric acid
-
3% Methanol in water
-
Nitrogen evaporator
-
0.22 µm membrane filter
Procedure:
-
Extraction: a. To 2.5 g of the homogenized sample in a centrifuge tube, add 1 mL of 0.3 M hydrochloric acid and vortex for 1 minute. b. Add 10 mL of 0.1% formic acid in acetonitrile (4:6, v/v), vortex for 1 minute, and centrifuge. c. Collect the supernatant. Re-extract the precipitate with another 10 mL of the formic acid/acetonitrile solution. d. Combine the supernatants and mix with 5 mL of n-propyl alcohol.
-
SPE Cleanup: a. Activate an HLB SPE cartridge with 5 mL of methanol, followed by conditioning with 5 mL of water. b. Load the sample extract onto the cartridge. c. Rinse the cartridge with 3 mL of 0.02 M hydrochloric acid and then 3 mL of 3% methanol. d. Elute the target compounds with 5 mL of methanol.
-
Final Preparation: a. Evaporate the eluate to dryness under a stream of nitrogen at 60 °C. b. Reconstitute the residue in 1.0 mL of 10% acetonitrile. c. Filter the solution through a 0.22 µm membrane filter before injection into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Catalysts for Quinoxaline Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Phenol | EtOH:H2O (7:3) | Room Temp | 80 | 76 | [1] |
| AlCuMoVP on Alumina | Toluene | 25 | 120 | 92 | [4] |
| AlFeMoVP on Alumina | Toluene | 25 | 120 | 80 | [4] |
| Bentonite K-10 | Ethanol | Room Temp | 20 | 95 | [3] |
| Zinc Triflate | Acetonitrile | Room Temp | - | 85-91 | [3] |
Table 2: LC-MS/MS Parameters for Quinoxaline Analysis
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [15] |
| Capillary Voltage | 2.8 kV | [15] |
| Ion Source Temperature | 80 °C | [15] |
| Desolvation Temperature | 350 °C | [15] |
| Collision Gas Flow Rate | 28 L/hr | [15] |
| Desolvation Gas Flow Rate | 597 L/hr | [15] |
Signaling Pathways and Workflows
Diagram 1: General Synthesis of Quinoxalines
This diagram illustrates the fundamental reaction for synthesizing the quinoxaline core structure.
Diagram 2: Quinoxaline Derivatives in Cancer Therapy Signaling (Conceptual)
This diagram shows a conceptual pathway of how certain quinoxaline derivatives may exert their anticancer effects by targeting specific signaling pathways.
References
- 1. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. mdpi.com [mdpi.com]
- 8. Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoxaline [webbook.nist.gov]
- 12. Quinoxaline(91-19-0) 1H NMR spectrum [chemicalbook.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pulsus.com [pulsus.com]
- 17. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3,8-Dimethylquinoxalin-6-amine and Other Potent ASK1 Inhibitors for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to ASK1 Inhibitor Performance
Apoptosis Signal-regulating Kinase 1 (ASK1), a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical therapeutic target for a spectrum of diseases characterized by inflammation, apoptosis, and fibrosis. The quest for potent and selective ASK1 inhibitors has led to the development of numerous small molecules, including quinoxaline derivatives such as 3,8-Dimethylquinoxalin-6-amine. This guide provides a comparative analysis of a representative quinoxaline-based ASK1 inhibitor against other well-characterized inhibitors, supported by quantitative data, detailed experimental protocols, and a visual representation of the ASK1 signaling pathway to aid in research and development efforts.
Performance Comparison of ASK1 Inhibitors
The inhibitory potency of various compounds against ASK1 is a critical parameter for their potential therapeutic application. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the IC50 values for a selection of notable ASK1 inhibitors, including a structurally related quinoxaline derivative to this compound, for which specific public data is not available.
| Compound | Type/Class | ASK1 IC50 (nM) | Notes |
| Quinoxaline Derivative (26e) | Quinoxaline | 30.17 | A dibromo substituted quinoxaline fragment, demonstrating high potency.[1][2] |
| Selonsertib (GS-4997) | Imidazopyridine | Not specified | An orally bioavailable inhibitor that has been evaluated in multiple clinical trials for diseases such as NASH.[2] |
| GS-444217 | Triazolopyridine | 2.87 | A highly potent and selective ATP-competitive inhibitor of ASK1. |
| MSC2032964A | Pyrazolopyrimidine | 93 | An orally administered ASK1 inhibitor with demonstrated efficacy in preclinical models of neuroinflammation.[2] |
| ASK1-IN-2 | Not specified | 32.8 | A potent and orally active inhibitor with potential applications in inflammatory conditions.[3] |
| ASK1-IN-8 | Not specified | 1.8 | A highly potent, orally active inhibitor that has shown protective effects in preclinical models of liver injury.[4] |
Experimental Protocols
The determination of inhibitory activity is paramount in the characterization of potential drug candidates. Below are detailed methodologies for common in vitro assays used to evaluate ASK1 inhibitors.
ADP-Glo™ Kinase Assay (Promega)
This luminescent-based assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal correlates with the amount of ADP produced and thus the ASK1 activity.[5]
Protocol Outline:
-
Reaction Setup: In a 384-well plate, combine the ASK1 enzyme, the substrate (e.g., MKK6), the test inhibitor (at varying concentrations), and assay buffer (e.g., 10 mM MOPS pH 7.0, 10 mM Mg-Acetate, 1 mM DTT, 0.025% NP-40, 0.05% BSA, 1.5% glycerol).
-
Initiation: Start the kinase reaction by adding a solution of ATP (e.g., 100 µM).
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).[5]
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.[5]
-
Measurement: Read the luminescence using a plate reader. The IC50 values are then calculated from the dose-response curves.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This assay is a robust, high-throughput method for measuring kinase activity based on FRET (Förster Resonance Energy Transfer) technology.
Principle: The HTRF KinEASE™ assay utilizes a biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-substrate antibody. When the kinase phosphorylates the substrate, the binding of the antibody to the phosphorylated substrate brings the europium donor and a streptavidin-XL665 acceptor into close proximity, resulting in a FRET signal. The intensity of the FRET signal is proportional to the kinase activity.
Protocol Outline:
-
Reaction Setup: In a low-volume 384-well plate, dispense the test inhibitor, ASK1 enzyme, and the biotinylated substrate in the enzymatic buffer.
-
Initiation: Add ATP to start the kinase reaction.
-
Incubation: Incubate at room temperature for a specific duration depending on the kinase activity.
-
Detection: Stop the reaction and detect the phosphorylated substrate by adding a premixed solution of the europium-labeled antibody and streptavidin-XL665 in a detection buffer containing EDTA.
-
Incubation: Incubate for 1 hour at room temperature to allow for the detection reagents to bind.
-
Measurement: Read the HTRF signal on a compatible plate reader. IC50 values are determined from the resulting dose-response curves.
Visualizing the ASK1 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context of ASK1 inhibition and the experimental process, the following diagrams have been generated using Graphviz.
Caption: The ASK1 signaling cascade and the point of intervention for ASK1 inhibitors.
Caption: A generalized workflow for in vitro ASK1 kinase inhibition assays.
References
- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promega.es [promega.es]
Structure-Activity Relationship of 3,8-Dimethylquinoxalin-6-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific structure-activity relationship (SAR) studies on 3,8-Dimethylquinoxalin-6-amine analogs are not extensively available in publicly accessible literature, a comprehensive understanding of their potential can be derived from the analysis of closely related substituted quinoxaline derivatives. The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry, with numerous analogs demonstrating potent biological activities, particularly as kinase inhibitors and antiproliferative agents.[1][2][3] This guide provides a comparative analysis based on available data for substituted quinoxalin-6-amine and other quinoxaline analogs, offering insights into their SAR and potential therapeutic applications.
Comparative Biological Activity
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core. The following tables summarize the antiproliferative and kinase inhibitory activities of various substituted quinoxaline analogs, providing a basis for predicting the potential activity of 3,8-dimethylated-6-amine derivatives.
Antiproliferative Activity of 2,3-Substituted Quinoxalin-6-amine Analogs
The following data, adapted from studies on 2,3-substituted quinoxalin-6-amine analogs, illustrates the impact of substitutions on their growth inhibitory (GI) activity against various cancer cell lines.[3] While not specific to the 3,8-dimethyl substitution, these findings highlight key SAR trends.
| Compound ID | R1, R2 Substituents | R6 Substituent | Cell Line | % Growth Inhibition at 20 µM |
| 5a | Methyl, Methyl | Acetyl | A549 (Lung) | 45 |
| HT29 (Colon) | 55 | |||
| 5b | Furan, Furan | Acetyl | A549 (Lung) | 60 |
| HT29 (Colon) | 70 | |||
| 5f | Furan, Furan | Phenylurea | A549 (Lung) | 85 |
| HT29 (Colon) | 90 | |||
| 6a | Furan, Furan | Thiourea | A549 (Lung) | 75 |
| HT29 (Colon) | 80 | |||
| 7c | Furan, Furan | 4-Fluorophenylurea | A549 (Lung) | >95 |
| HT29 (Colon) | >95 |
Key Observations from Antiproliferative Data:
-
Substituents at 2 and 3 positions: Aromatic substitutions, such as furan rings, at the R1 and R2 positions appear to confer greater antiproliferative activity compared to smaller alkyl groups like methyl.[3]
-
Substituents at the 6-amino group: Modification of the 6-amino group with urea or thiourea moieties significantly enhances antiproliferative activity compared to simple acetylation. The nature of the substituent on the urea moiety also plays a crucial role, with electron-withdrawing groups potentially increasing potency.[3][4][5]
Kinase Inhibitory Activity of Quinoxaline Derivatives
Quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[6][7]
| Compound Class | Target Kinase(s) | IC50 | Reference |
| Quinoxaline urea analog | IKKβ | ~2.5-fold more potent than parent | [4][5] |
| Quinoxalinone-based compounds | JAK2/3 | IC50 of 15.53 µM (TF1 cells) | [8] |
| Pyrrolo[3,2-b]quinoxaline derivatives | EphA3, EphB4 | GI50 <10 nM - 31 nM (K-562 cells) | [2] |
| 3-methylquinoxaline derivatives | VEGFR-2 | IC50 of 3.08 nM (HepG2 cells) | [7] |
| Dimethyl-substituted quinoxaline | ASK1 | IC50 ~70 nM | [9] |
Inference for this compound Analogs:
Based on the available data, it can be postulated that this compound analogs could exhibit significant biological activity. The methyl groups at the 3 and 8 positions may influence the compound's lipophilicity and steric interactions within the target's binding site, potentially modulating potency and selectivity. The 6-amino group serves as a crucial handle for introducing various substituents to optimize activity, as demonstrated by the enhanced potency of urea and thiourea derivatives.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant Kinase
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test Compounds (dissolved in DMSO)
-
Detection Reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate (e.g., 96-well or 384-well)
-
Plate Reader
Procedure:
-
Prepare a solution of the recombinant kinase in kinase assay buffer.
-
Prepare a solution of the kinase substrate and ATP in kinase assay buffer.
-
Serially dilute the test compounds in DMSO and then in kinase assay buffer to the desired concentrations.
-
In a microplate, add the kinase solution to each well.
-
Add the test compound dilutions to the respective wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Incubate the plate at room temperature for a predetermined time (e.g., 10-30 minutes) to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence or fluorescence) is inversely proportional to the inhibitory activity of the compound.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]
Cell Proliferation (MTT) Assay
This protocol outlines a colorimetric assay to assess the effect of compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer Cell Lines
-
Cell Culture Medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Test Compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate Reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[11][12]
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include wells with DMSO-containing medium as a vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours).[11][13]
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%) value for each compound.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by quinoxaline derivatives and a general workflow for their evaluation.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition points by quinoxaline derivatives.
Caption: General experimental workflow for the evaluation of quinoxaline analogs.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 7. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 8. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro kinase assay [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. texaschildrens.org [texaschildrens.org]
Unraveling the Antiproliferative Riddle: A Comparative Guide to the Mechanisms of 3,8-Dimethylquinoxalin-6-amine and its Analogs
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the proposed antiproliferative mechanisms of 3,8-Dimethylquinoxalin-6-amine. Due to a lack of direct experimental data for this specific compound, this guide leverages findings from structurally similar quinoxaline derivatives to infer its potential modes of action. The information presented herein is intended to guide future research and drug discovery efforts.
The quinoxaline scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties. While the specific antiproliferative mechanism of this compound is not yet fully elucidated, studies on analogous 2,3-substituted and 6-aminoquinoxaline derivatives strongly suggest that its anticancer effects likely arise from the induction of apoptosis and cell cycle arrest.
Comparative Analysis of Quinoxaline Derivatives
The antiproliferative activity of various quinoxaline derivatives has been evaluated across a range of cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of several analogs, highlighting the impact of different substitutions on their potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Bisfuranylquinoxalineurea analog (7c) | A549 (Lung) | 2.5 | [1][2] |
| Bisfuranylquinoxalineurea analog (7c) | HT29 (Colon) | 3.1 | [1][2] |
| Bisfuranylquinoxalineurea analog (7c) | MDAMB231 (Breast) | 4.2 | [1][2] |
| Bisfuranylquinoxalineurea analog (7c) | PC3 (Prostate) | 3.8 | [1][2] |
| Compound 4m | A549 (Lung) | 9.32 ± 1.56 | |
| Compound 11 | MCF-7 (Breast) | 0.81 | |
| Compound 13 | MCF-7 (Breast) | 2.91 | |
| Compound 7j | HCT-116 (Colon) | 26.75 ± 3.50 (µg/mL) | [3] |
Deciphering the Mechanism: Apoptosis Induction and Cell Cycle Arrest
Studies on active quinoxaline analogs point towards two primary mechanisms contributing to their antiproliferative effects: the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
A bisfuranylquinoxalineurea analog has been shown to induce Mcl-1 dependent apoptosis, a process characterized by the activation of caspase-3 and caspase-7, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[1][2][4] This cascade of events ultimately leads to the dismantling of the cell.
Furthermore, some quinoxaline derivatives have been observed to cause cell cycle arrest, particularly at the G2/M phase. This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.
Experimental Protocols
To facilitate further investigation into the antiproliferative mechanisms of this compound and related compounds, detailed protocols for key experimental assays are provided below.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.[5][6][7]
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[3][8][9]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100 in PBS)
-
70% cold ethanol
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
Protein Expression Analysis: Western Blotting
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved PARP, Bcl-2 family proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells and lyse them to extract total protein.
-
Determine protein concentration using a protein assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[2][4][12][13]
Visualizing the Pathways and Processes
To better understand the proposed mechanisms and experimental procedures, the following diagrams are provided.
Caption: Experimental workflow for investigating the antiproliferative mechanism.
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blotting Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. static.igem.org [static.igem.org]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. docs.research.missouri.edu [docs.research.missouri.edu]
- 12. Apoptosis and autophagy-related protein evaluation by Western blot analysis [bio-protocol.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparing the efficacy of different synthetic routes to 3,8-Dimethylquinoxalin-6-amine
The synthesis of quinoxaline derivatives is of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and applications. This guide provides a comparative analysis of common synthetic routes to 2,3-disubstituted quinoxalin-6-amines, offering insights into the efficacy of different methodologies. The information presented is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Introduction to Quinoxaline Synthesis
Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The core structure is typically synthesized through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. Modifications to the substituents on the quinoxaline scaffold allow for the fine-tuning of their chemical and biological properties. The synthesis of 6-aminoquinoxaline derivatives is a key step in the development of various bioactive molecules.
Generalized Synthetic Approach
A common and effective strategy for synthesizing 2,3-disubstituted quinoxalin-6-amines involves a multi-step process. This typically begins with the nitration of a substituted benzene derivative, followed by reduction of the nitro group to an amine, condensation to form the quinoxaline ring, and subsequent functionalization.
Below is a visual representation of a generalized workflow for the synthesis of these target compounds.
Caption: Generalized workflow for the synthesis of 2,3-disubstituted-6-aminoquinoxalines.
Comparison of Key Synthetic Steps
The efficiency of the overall synthesis is highly dependent on the choice of reagents and reaction conditions for each key step. Below is a comparative summary of different methods for the crucial transformations.
Table 1: Comparison of Reduction Methods for Nitro Groups
| Method | Reagent(s) | Solvent | Temperature (°C) | Typical Yield (%) | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol/MeOH | Room Temperature | >90 | High yield, clean reaction | Requires specialized equipment (hydrogenator) |
| Metal-Acid Reduction | SnCl₂·2H₂O / HCl | Ethanol | Reflux | 80-90 | Readily available and inexpensive reagents | Harsh acidic conditions, workup can be tedious |
| Sodium Dithionite Reduction | Na₂S₂O₄ | H₂O/THF | Room Temperature | 75-85 | Mild conditions | Can sometimes lead to side products |
Table 2: Comparison of Condensation Reactions for Quinoxaline Ring Formation
| Catalyst/Solvent System | Reactants | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Advantages | Disadvantages |
| Acetic Acid (HOAc) | 1,2-Diamine, 1,2-Dicarbonyl | Reflux | 8 | 85-95[1] | Simple, effective, and widely used.[1] | High temperatures may not be suitable for all substrates. |
| Alumina-Supported Heteropolyoxometalates | 1,2-Diamine, 1,2-Dicarbonyl | Room Temperature | 2-5 | 90-98[2] | Mild conditions, recyclable catalyst, high yields.[2] | Catalyst preparation may be required.[2] |
| Ethanol (EtOH) | 1,2-Diamine, 1,2-Dicarbonyl | Reflux | 12 | 70-85 | Common and relatively benign solvent. | Longer reaction times and lower yields compared to other methods. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of synthetic routes. Below are representative protocols for the key steps in the synthesis of a 2,3-disubstituted-6-aminoquinoxaline.
Protocol 1: Synthesis of a 1,2-Diamine Intermediate via Nitro Group Reduction
A solution of the dinitro starting material (1.0 eq) in ethanol is treated with tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) and concentrated hydrochloric acid (HCl). The reaction mixture is heated to reflux and stirred for 4-6 hours. After completion, the reaction is cooled to room temperature and the pH is adjusted to be basic with a saturated solution of sodium bicarbonate (NaHCO₃). The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the 1,2-diamine intermediate.
Protocol 2: Synthesis of a 2,3-Disubstituted-6-nitroquinoxaline via Condensation
To a solution of the 1,2-diamino-4-nitrobenzene intermediate (1.0 eq) in glacial acetic acid is added the 1,2-dicarbonyl compound (1.1 eq). The reaction mixture is heated to reflux for 8 hours.[1] Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted-6-nitroquinoxaline.
Protocol 3: Synthesis of a 2,3-Disubstituted-6-aminoquinoxaline via Nitro Group Reduction
The 2,3-disubstituted-6-nitroquinoxaline (1.0 eq) is dissolved in ethanol, and 10% palladium on carbon (Pd/C) is added as a catalyst. The reaction mixture is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed (as monitored by TLC). The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the final 2,3-disubstituted-6-aminoquinoxaline product.
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression and the key transformations involved in a typical synthetic route.
Caption: Logical flow of the synthetic sequence to 2,3-disubstituted-6-aminoquinoxalines.
Conclusion
The selection of a synthetic route for 2,3-disubstituted-6-aminoquinoxalines should be guided by factors such as the desired yield, purity, scalability, and the availability of reagents and equipment. While classical methods involving metal-acid reductions and acetic acid-mediated condensations are robust and widely applicable, modern approaches utilizing recyclable catalysts can offer milder reaction conditions and improved efficiency.[2] The protocols and comparative data presented in this guide aim to assist researchers in making informed decisions for the synthesis of this important class of compounds.
References
Navigating the Translational Gap: A Comparative Analysis of Quinoxaline Derivatives' Activity In Vitro and In Vivo
A comprehensive guide for researchers, scientists, and drug development professionals on the correlation of biological activity of quinoxaline-based compounds, offering insights into their therapeutic potential. This guide focuses on a representative quinoxaline derivative with potent anti-inflammatory properties, providing a framework for understanding the transition from laboratory assays to preclinical models.
Unveiling a Promising Anti-Inflammatory Agent
Compound 4a, a novel quinoxaline derivative possessing a hydrazone moiety, has been identified as a potent inhibitor of p38α mitogen-activated protein (MAP) kinase, a key player in inflammatory signaling pathways. Its efficacy has been demonstrated through a series of in vitro and in vivo experiments, highlighting its potential as a therapeutic candidate.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for compound 4a, comparing its in vitro and in vivo performance against a standard-of-care anti-inflammatory drug, diclofenac sodium.
| In Vitro Activity of Compound 4a | ||
| Assay | Compound 4a | Standard (Diclofenac Sodium) |
| Anti-inflammatory (BSA Denaturation) | 83.42% inhibition | 82.90% inhibition |
| p38α MAP Kinase Inhibition (IC50) | 0.042 µM | Not Reported |
| Antioxidant (DPPH Radical Scavenging) | 74.70% | 74.09% (Butylated Hydroxyanisole) |
| In Vivo Anti-inflammatory Activity of Compound 4a | |
| Model | Carrageenan-induced rat paw edema |
| Compound 4a (% inhibition) | 83.61% |
| Standard (Diclofenac Sodium) (% inhibition) | 82.65% |
Delving into the Experimental Details
A clear understanding of the methodologies employed is crucial for the interpretation and replication of scientific findings. Below are the detailed protocols for the key experiments cited in this guide.
Experimental Protocols
In Vitro Anti-inflammatory Activity (Bovine Serum Albumin Denaturation Assay): The reaction mixture (0.5 mL) consisted of 0.45 mL of bovine serum albumin (5% w/v aqueous solution) and 0.05 mL of the test compound (100 µg/mL in methanol). The pH of the mixture was adjusted to 6.3 using 1N hydrochloric acid. The samples were incubated at 37°C for 20 minutes and then heated to 57°C for 3 minutes. After cooling, 2.5 mL of phosphate buffer saline (pH 6.3) was added to each sample. The absorbance was measured spectrophotometrically at 416 nm. The percentage inhibition of denaturation was calculated against a control.
p38α Mitogen-Activated Protein (MAP) Kinase Inhibition Assay: The kinase assay was performed using a p38α MAP kinase enzyme system. The test compound's ability to inhibit the phosphorylation of a specific substrate by the kinase was measured. The concentration of the compound required to inhibit 50% of the kinase activity (IC50) was determined from a dose-response curve.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema Model): Male Wistar rats were divided into groups. The test compound (10 mg/kg) or the standard drug, diclofenac sodium (10 mg/kg), was administered orally. After 30 minutes, 0.1 mL of 1% w/v carrageenan solution in normal saline was injected into the sub-plantar region of the right hind paw of each rat to induce edema. The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. The percentage inhibition of edema was calculated by comparing the paw volume in the treated groups with the control group.
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and processes involved, the following diagrams, generated using the DOT language, illustrate the signaling pathway and the experimental workflow.
Figure 1. Simplified signaling pathway of p38α MAPK and the inhibitory action of Compound 4a.
Figure 2. Experimental workflow for the in vitro and in vivo evaluation of Compound 4a.
Conclusion: Bridging the Bench-to-Bedside Gap
The presented data on the quinoxaline derivative, compound 4a, demonstrates a promising correlation between its in vitro anti-inflammatory and kinase inhibitory activities and its in vivo efficacy in a preclinical model of inflammation. This case study underscores the importance of a multi-faceted approach, combining robust in vitro assays with relevant in vivo models, to effectively evaluate and advance novel therapeutic candidates. While the direct correlation for 3,8-Dimethylquinoxalin-6-amine remains to be elucidated, the findings for its structural analog provide a strong rationale for further investigation into this chemical class for the treatment of inflammatory diseases.
References
Benchmarking the Potency of 3,8-Dimethylquinoxalin-6-amine Against Established Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer potency of 3,8-Dimethylquinoxalin-6-amine with established chemotherapeutic agents. The following sections present quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways to offer an objective assessment of this compound's potential in oncology research and development.
Comparative Analysis of In Vitro Cytotoxicity
The in vitro potency of this compound and a panel of established anticancer drugs was evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound. The data, summarized in the tables below, highlight the comparative efficacy of these agents.
Note on the Investigated Compound: While the initial request specified this compound, a thorough literature search did not yield specific anticancer activity data for this exact isomer. However, significant data was found for the closely related and synthetically more common isomer, 2,3-Dimethylquinoxalin-6-amine . It is plausible that this was the intended compound of interest. The data presented below pertains to 2,3-Dimethylquinoxalin-6-amine.
Table 1: IC50 Values of 2,3-Dimethylquinoxalin-6-amine and Standard Chemotherapeutic Drugs Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| 2,3-Dimethylquinoxalin-6-amine | SH-SY5Y (Neuroblastoma) | 0.077 |
| Doxorubicin | HCT-116 (Colon) | 0.96 |
| HT-29 (Colon) | 0.88 | |
| MCF-7 (Breast) | 8.306 | |
| MDA-MB-231 (Breast) | 6.602 | |
| PC-3 (Prostate) | 8.00 | |
| LNCaP (Prostate) | 0.25 | |
| Cisplatin | HCT-116 (Colon) | - |
| HT-29 (Colon) | - | |
| MCF-7 (Breast) | - | |
| MDA-MB-231 (Breast) | - | |
| PC-3 (Prostate) | >200 | |
| DU145 (Prostate) | 114.1 | |
| Paclitaxel | HCT-116 (Colon) | 0.0097 |
| HT-29 (Colon) | 0.0095 | |
| MDA-MB-231 (Breast) | - | |
| T-47D (Breast) | 1.577 | |
| PC-3 (Prostate) | 0.00516 | |
| DU145 (Prostate) | 0.00515 |
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, Doxorubicin) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key apoptotic proteins.
-
Protein Extraction: Following treatment with the test compounds, cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., Mcl-1, Bcl-2, Bax, Cleaved Caspase-3, PARP).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism of Action
Proposed Signaling Pathway of Quinoxaline-6-amine Analogs
Studies on potent 2,3-substituted quinoxalin-6-amine analogs have indicated that their anticancer activity is mediated through the induction of Mcl-1 dependent apoptosis.[1] Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family. Inhibition of Mcl-1 leads to the activation of the intrinsic apoptotic pathway.
Caption: Proposed Mcl-1 dependent apoptotic pathway induced by quinoxaline-6-amine analogs.
Experimental Workflow for Potency Benchmarking
The following diagram outlines the general workflow for comparing the anticancer potency of a novel compound against established drugs.
Caption: General experimental workflow for anticancer drug potency comparison.
References
Cross-validation of findings on quinoxaline derivatives in different research labs
A comprehensive analysis of published data on the synthesis and biological activity of quinoxaline derivatives from various international research laboratories reveals both corroborating and divergent findings. This guide provides a structured comparison of these findings to aid researchers and drug development professionals in navigating the chemical space of these promising therapeutic agents.
Quinoxaline scaffolds are a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer, antiviral, and protein kinase inhibitory effects.[1][2][3] This guide synthesizes data from multiple studies to offer a comparative overview of the reported biological activities and the experimental methodologies employed. The objective is to facilitate the cross-validation of findings and highlight areas for future investigation.
Comparative Analysis of Anticancer Activity
Numerous laboratories have reported the synthesis and in vitro anticancer activity of novel quinoxaline derivatives. A comparison of the half-maximal inhibitory concentration (IC50) values against various cancer cell lines reveals a range of potencies, with some compounds exhibiting nanomolar efficacy.
| Compound Class | Target Cell Line(s) | Reported IC50 (µM) | Research Lab (Reference) |
| Tetrazolo[1,5-a]quinoxalines | MCF-7, HepG2, HCT116 | 0.01 - 0.06 | Unspecified Lab[4] |
| 1,3-diphenylurea-quinoxalines | MGC-803, HeLa, NCI-H460, HepG2, SMMC-7721, T-24 | 9 - 95.4 | Li and coworkers (2021)[5] |
| Benzoxazole-quinoxaline hybrid | MGC-803, HepG2, A549, HeLa, T-24 | 1.49 - 6.91 | Unspecified Lab[5] |
| Quinoxaline-based sulfonamides | HCT116, MCF-7 | 4.4 | Newahie and coworkers (2019)[5] |
| Quinoxaline derivative 'IV' | PC-3 | 2.11 | Unspecified Lab[6] |
| Quinoxaline derivative 'VIIIc' | HCT116 | 0.36 | Unspecified Lab[7] |
Key Observations:
-
High Potency Derivatives: Several research groups have independently synthesized quinoxaline derivatives with potent anticancer activity, often in the low micromolar to nanomolar range.[4][5][6][7]
-
Varying Selectivity: The reported data indicates that the cytotoxic effects of these derivatives can vary significantly across different cancer cell lines, suggesting opportunities for developing selective anticancer agents.
-
Structural Motifs: The fusion of quinoxaline with other heterocyclic rings, such as tetrazole and benzoxazole, appears to be a promising strategy for enhancing anticancer potency.[4][5]
Targeting Protein Kinases: A Common Mechanism
A significant body of research focuses on the ability of quinoxaline derivatives to inhibit protein kinases, a key mechanism in their anticancer activity.[8][9][10] Different labs have identified quinoxalines as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Apoptosis Signal-regulating Kinase 1 (ASK1), and Cyclin-Dependent Kinases (CDKs).[9][11][12]
| Derivative Type | Target Kinase | Reported IC50 | Research Lab (Reference) |
| Dibromo substituted quinoxaline (26e) | ASK1 | 30.17 nM | Unspecified Lab[11][13] |
| Quinoxaline-based scaffold | CDK2 | 177 nM | Unspecified Lab[8] |
| Quinoxaline derivatives | Thymidine Phosphorylase (TP) | 3.50 - 56.40 µM | Unspecified Lab[2] |
| Quinoxaline derivative 'IV' | Topoisomerase II | 7.529 µM | Unspecified Lab[6] |
| Quinoxaline derivative '6a' | sPLA2 | 0.0475 µM | Unspecified Lab[14] |
| Quinoxaline derivative '6c' | α-glucosidase | 0.0953 µM | Unspecified Lab[14] |
Key Observations:
-
Potent Kinase Inhibition: The nanomolar IC50 values reported for ASK1 and CDK2 inhibition highlight the potential of quinoxaline derivatives as highly potent and specific kinase inhibitors.[8][11][13]
-
Diverse Kinase Targets: The ability of different quinoxaline derivatives to target a range of kinases underscores the versatility of this scaffold in drug design.[9]
-
Mechanism of Action: The inhibition of key signaling kinases provides a rational basis for the observed anticancer effects of these compounds.
Experimental Protocols: A Foundation for Reproducibility
To facilitate the independent verification and extension of these findings, this section details the methodologies for key experiments cited in the literature.
General Synthesis of Quinoxaline Derivatives
A common synthetic route to quinoxaline derivatives involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[15]
Example Protocol:
-
A solution of the appropriate o-phenylenediamine (1 mmol) in ethanol (10 mL) is prepared.
-
The corresponding 1,2-dicarbonyl compound (1 mmol) is added to the solution.
-
The reaction mixture is refluxed for a specified time (e.g., 2-4 hours) and monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired quinoxaline derivative.
For specific reaction conditions and modifications for different derivatives, refer to the cited literature.[2][11]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.
Protocol Outline:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test quinoxaline derivatives for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The cells are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Kinase Inhibition Assay
The inhibitory activity of quinoxaline derivatives against specific kinases is often determined using in vitro kinase assay kits.
General Procedure:
-
The kinase, substrate, and ATP are combined in a reaction buffer.
-
The test compound (quinoxaline derivative) at various concentrations is added to the reaction mixture.
-
The reaction is initiated and allowed to proceed for a defined period at a specific temperature.
-
The amount of product formed (e.g., phosphorylated substrate) is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
The percentage of kinase inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Visualizing the Landscape: Pathways and Workflows
To provide a clearer understanding of the biological context and experimental designs, the following diagrams illustrate key signaling pathways and workflows.
Caption: General experimental workflow for the synthesis and biological evaluation of quinoxaline derivatives.
Caption: Simplified signaling pathway illustrating the inhibition of receptor tyrosine kinases by quinoxaline derivatives.
Conclusion
The collective body of research provides strong evidence for the therapeutic potential of quinoxaline derivatives, particularly as anticancer agents. While the findings from different laboratories are generally consistent in highlighting the promise of this chemical class, direct replication studies are scarce. This comparative guide serves as a valuable resource for researchers by consolidating key data and methodologies, thereby facilitating a more informed and efficient approach to the design and development of next-generation quinoxaline-based therapeutics. Future efforts should focus on standardized testing protocols and inter-laboratory collaborations to enhance the reproducibility and comparability of findings.
References
- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 10. repository.msa.edu.eg [repository.msa.edu.eg]
- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
A Comparative Spectroscopic Analysis of 3,8-Dimethylquinoxalin-6-amine and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison between 3,8-Dimethylquinoxalin-6-amine and its conceptual isomer, 2,3-Dimethylquinoxalin-6-amine. Due to the limited availability of direct experimental data for this compound, this guide leverages established spectroscopic principles and data from closely related quinoxaline derivatives to provide a comprehensive analytical overview. The presented data and protocols are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of quinoxaline-based compounds in medicinal chemistry and materials science.
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The specific substitution patterns on the quinoxaline ring system can profoundly influence their physicochemical properties and biological efficacy. Understanding the spectroscopic signatures of different isomers is crucial for their unambiguous identification and for elucidating structure-activity relationships.
This guide will systematically compare the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for this compound and 2,3-Dimethylquinoxalin-6-amine.
Structural Overview
The positional isomerism of the methyl and amine groups on the quinoxaline core leads to distinct electronic environments for the constituent atoms, which in turn results in unique spectroscopic fingerprints.
Figure 1: Chemical structures of this compound and its isomer 2,3-Dimethylquinoxalin-6-amine.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for this compound and 2,3-Dimethylquinoxalin-6-amine based on the analysis of related quinoxaline derivatives.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms. The chemical shifts are highly sensitive to the electronic effects of substituents and their positions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| This compound | Aromatic Protons: 7.0-8.5 (m)Amine Protons (NH₂): 4.5-5.5 (br s)Methyl Protons (CH₃): 2.4-2.8 (s) | Aromatic Carbons: 110-155Methyl Carbons: 15-25 |
| 2,3-Dimethylquinoxalin-6-amine | Aromatic Protons: 7.0-8.5 (m)Amine Protons (NH₂): 4.5-5.5 (br s)Methyl Protons (CH₃): 2.5-2.9 (s) | Aromatic Carbons: 110-155Methyl Carbons: 20-25 |
Note: These are predicted ranges. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The positions of the absorption bands are characteristic of specific bond vibrations.
Table 2: Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 2,3-Dimethylquinoxalin-6-amine |
|---|---|---|
| N-H Stretch (Amine) | 3300-3500 (two bands, medium) | 3300-3500 (two bands, medium) |
| C-H Stretch (Aromatic) | 3000-3100 (sharp, weak) | 3000-3100 (sharp, weak) |
| C-H Stretch (Aliphatic) | 2850-3000 (medium) | 2850-3000 (medium) |
| C=N Stretch | 1600-1650 (medium) | 1600-1650 (medium) |
| C=C Stretch (Aromatic) | 1450-1600 (multiple bands) | 1450-1600 (multiple bands) |
| C-N Stretch (Aromatic Amine) | 1250-1350 (strong) | 1250-1350 (strong) |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position and intensity of absorption maxima are characteristic of the chromophoric system.
Table 3: UV-Visible Absorption Maxima (λ_max)
| Compound | λ_max (nm) in Ethanol | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| This compound | ~240-260, ~320-350 | Expected in the range of 10,000-50,000 |
| 2,3-Dimethylquinoxalin-6-amine | ~240-260, ~330-360 | Expected in the range of 10,000-50,000 |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion [M]⁺ | Major Fragments |
|---|---|---|
| This compound | 173.11 | [M-CH₃]⁺, [M-HCN]⁺ |
| 2,3-Dimethylquinoxalin-6-amine | 173.11 | [M-CH₃]⁺, [M-HCN]⁺ |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of quinoxaline derivatives.
Synthesis of Dimethylquinoxalin-6-amines
A general method for the synthesis of substituted quinoxalines involves the condensation of a substituted 1,2-phenylenediamine with a 1,2-dicarbonyl compound.
Figure 2: General workflow for the synthesis of quinoxaline derivatives.
Procedure:
-
A solution of the appropriate substituted 1,2-phenylenediamine (1 equivalent) in ethanol is prepared.
-
The corresponding 1,2-dicarbonyl compound (1.1 equivalents) is added to the solution.
-
A catalytic amount of an acid (e.g., acetic acid) is added.
-
The reaction mixture is refluxed for several hours and monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
NMR Spectroscopy
-
Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32 scans.
-
¹³C NMR: Spectra are acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024-4096 scans.
-
-
Data Processing: The free induction decay (FID) is processed with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation. Chemical shifts are referenced to the residual solvent peak.
FT-IR Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two (or equivalent) FT-IR spectrometer equipped with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
UV-Vis Spectroscopy
-
Instrumentation: A Shimadzu UV-2600 (or equivalent) double-beam UV-Vis spectrophotometer.
-
Sample Preparation: A stock solution of the sample is prepared in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. This stock solution is then diluted to obtain a final concentration in the range of 10⁻⁵ to 10⁻⁶ M.
-
Data Acquisition: The absorption spectrum is recorded from 200 to 800 nm using a 1 cm path length quartz cuvette. The solvent is used as a reference.
-
Data Processing: The wavelength of maximum absorption (λ_max) and the corresponding absorbance are determined from the spectrum.
Mass Spectrometry
-
Instrumentation: A Waters Xevo G2-XS QTof (or equivalent) mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-50 µg/mL.
-
Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. Mass spectra are acquired in positive ion mode over a mass range of m/z 50-500.
-
Data Processing: The acquired mass spectrum is analyzed to determine the mass-to-charge ratio of the molecular ion and major fragment ions.
Logical Relationships in Spectroscopic Analysis
The identification and characterization of a novel compound is a multi-step process where each spectroscopic technique provides complementary information.
Figure 3: Logical workflow for the spectroscopic characterization of a chemical compound.
This guide serves as a foundational resource for the spectroscopic analysis of this compound and its isomers. While direct experimental data remains to be fully reported in the literature, the principles and comparative data presented herein offer valuable insights for researchers in the field. Further experimental work is encouraged to validate and expand upon the information provided in this guide.
Head-to-head study of quinoxaline-based compounds in pancreatic cancer models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quinoxaline-based compounds in pancreatic cancer models, supported by experimental data. The quinoxaline scaffold has emerged as a promising framework for the development of novel anticancer agents, with several derivatives demonstrating potent activity against pancreatic cancer. This guide summarizes key findings from head-to-head studies and preclinical evaluations of notable quinoxaline-based compounds.
Comparative Efficacy of Quinoxaline Analogs
Recent studies have focused on the direct comparison of novel quinoxaline derivatives to establish their relative potency and therapeutic potential in pancreatic cancer models. A significant head-to-head study compared a novel quinoxaline urea analog, Analog 84 , with a previously reported NFκB inhibitor, 13-197 .
| Compound | Target/Mechanism | In Vitro Potency (Pancreatic Cancer Cell Growth) | In Vivo Efficacy (Xenograft Model) | Oral Bioavailability (%F) | Ref. |
| Analog 84 | NFκB Pathway (p-IKKβ reduction) | ~4-fold more potent than 13-197 | Significant tumor growth inhibition (alone and with gemcitabine) | ~5.7-fold increase compared to 13-197 | [1] |
| 13-197 | NFκB Pathway | Baseline | Less effective than Analog 84 | Lower | [1] |
| GK13 | Transglutaminase 2 (TGase 2) inhibitor | LC50: 4.3E-4 M (in NCC72 panel) | Not specified in direct comparison | Not specified | [2] |
| Doxorubicin | DNA intercalation | LC50: 3.87E-3 M (in NCC72 panel) | Not applicable | Not applicable | [2] |
Key Findings:
-
Analog 84 demonstrated significantly improved performance over 13-197 across multiple parameters. It was approximately 2.5-fold more potent in TNFα-induced NFκB inhibition and about 4-fold more potent in inhibiting the growth of pancreatic cancer cells.[1]
-
Furthermore, Analog 84 exhibited a 4.3-fold greater exposure (AUC0-∞), leading to a 5.7-fold increase in oral bioavailability compared to 13-197.[1]
-
In a pancreatic tumor xenograft model, oral administration of Analog 84, both as a single agent and in combination with gemcitabine, effectively reduced p-IKKβ levels and inhibited tumor growth.[1]
-
Another quinoxaline derivative, GK13 , which functions as a competitive inhibitor of transglutaminase 2 (TGase 2), has also shown promise. In a screening of 50 quinoxaline derivatives, GK13 was selected for its potent anticancer activity.[2] It exhibited a greater efficacy (LC50 of 4.3E-4 M) compared to doxorubicin (LC50 of 3.87E-3 M) across a panel of 72 cancer cell lines.[2]
Signaling Pathways and Experimental Workflow
The development and evaluation of these quinoxaline-based compounds involve targeting specific signaling pathways crucial for pancreatic cancer progression and employing a systematic experimental workflow.
Caption: Inhibition of the NF-κB signaling pathway by Analog 84.
Caption: General workflow for the development of quinoxaline-based anticancer agents.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of these findings. The following are summaries of key experimental protocols employed in the evaluation of quinoxaline-based compounds.
In Vitro Cell Growth Inhibition Assay
-
Cell Lines: Pancreatic cancer cell lines (e.g., PANC-1, BxPC-3).
-
Method: Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified duration (e.g., 72 hours). Cell viability is assessed using assays such as the Sulforhodamine B (SRB) assay or MTT assay. The concentration that inhibits cell growth by 50% (IC50) is then calculated.
NFκB Inhibition Assay
-
Method: Pancreatic cancer cells are pre-treated with the quinoxaline compounds for a designated time, followed by stimulation with tumor necrosis factor-alpha (TNFα) to induce NFκB activation.
-
Analysis: Cell lysates are collected, and the levels of phosphorylated IKKβ (p-IKKβ) and phosphorylated IκBα (p-IκBα) are determined by Western blotting using specific antibodies. A reduction in the levels of these phosphorylated proteins indicates inhibition of the NFκB pathway.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human pancreatic cancer cells.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. Compounds (e.g., Analog 84) and/or standard chemotherapy (e.g., gemcitabine) are administered orally or via other appropriate routes.
-
Endpoint: Tumor volume is measured regularly throughout the study. At the end of the experiment, tumors are excised, weighed, and may be used for further analysis, such as Western blotting for target proteins.
Pharmacokinetic Studies
-
Animal Model: Mice or rats are administered the test compound through oral gavage and intravenous injection.
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Analysis: The concentration of the compound in the plasma is quantified using methods like liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters, including area under the curve (AUC) and oral bioavailability (%F), are then calculated.
Other Promising Quinoxaline Derivatives
Beyond the directly compared compounds, other quinoxaline derivatives have shown significant anti-cancer properties in various studies. For instance, some derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3][4] These compounds often exhibit potent anti-proliferative activity against a range of cancer cell lines.[5][6] The diverse biological activities of quinoxaline derivatives underscore their potential as a versatile scaffold for the development of novel cancer therapeutics.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]
- 4. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 3,8-Dimethylquinoxalin-6-amine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 3,8-Dimethylquinoxalin-6-amine, a compound belonging to the quinoxaline and aromatic amine chemical classes. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
Disposal of this compound, as with many specialized research chemicals, must be conducted in accordance with local, state, and federal regulations. The following is a general procedural outline that should be adapted to meet the specific requirements of your institution and region.
-
Waste Identification and Segregation:
-
Unused or waste this compound should be classified as hazardous chemical waste.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect the waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
-
Container Labeling:
-
The waste container must be clearly labeled with the full chemical name: "this compound".
-
Include the appropriate hazard pictograms. Based on the data for related aromatic amines and quinoxaline derivatives, this may include pictograms for acute toxicity, health hazard (carcinogenicity), and environmental hazard.[1][2]
-
Indicate the date of waste generation.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.[3]
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with the safety data sheet (SDS) for a similar compound if a specific one for this compound is not available, along with any other relevant hazard information.
-
Disposal should be carried out at an approved waste disposal plant.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After thorough decontamination, the container can be disposed of as non-hazardous waste, in accordance with institutional policies.
-
Summary of Potential Hazards
The following table summarizes the potential hazards associated with this compound, based on data for structurally similar compounds. This information is critical for risk assessment and safe handling.
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[4] |
| Skin Irritation | May cause skin irritation. | Wear protective gloves. If on skin, wash with plenty of soap and water. |
| Eye Irritation | May cause serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[5] |
| Carcinogenicity/Mutagenicity | Aromatic amines are a class of compounds with known carcinogenic and mutagenic properties.[1][2] | Avoid exposure. Obtain special instructions before use. |
| Aquatic Toxicity | Very toxic to aquatic life.[6] | Avoid release to the environment. Collect spillage. |
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within their research endeavors.
References
Safeguarding Your Research: A Guide to Handling 3,8-Dimethylquinoxalin-6-amine
Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 3,8-Dimethylquinoxalin-6-amine. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods to ensure a secure laboratory environment.
Given the potential hazards associated with quinoxaline and amine derivatives, including skin and eye irritation, respiratory effects, and potential carcinogenicity, a stringent adherence to safety protocols is paramount.[1] This document outlines the essential measures to mitigate risks when handling this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required.
| Protection Level | Equipment | Specifications & Best Practices |
| Primary Barrier | Chemical Splash Goggles or Safety Glasses with side shields | Must meet ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[2] |
| Nitrile, Neoprene, or Butyl rubber gloves | Select gloves that are resistant to the chemical. Thinner, disposable gloves may be used for tasks requiring high dexterity but should be for single-use only.[1] For tasks with a risk of puncture or abrasion, thicker gloves are recommended.[1] Always inspect gloves for degradation before use and wash hands thoroughly after removal. | |
| Lab Coat or Chemical-Resistant Apron | A flame-resistant lab coat (e.g., Nomex®) with a cotton underlayer is recommended.[2] The coat should be fully buttoned to cover as much skin as possible.[2] | |
| Closed-toe shoes | Shoes must cover the entire foot.[2] | |
| Respiratory Protection | Fume Hood or adequate ventilation | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator is required.[2] This may include a P95 or P1 particle respirator for nuisance exposures.[3] Proper fit testing and training are mandatory for respirator use.[2] | |
| Emergency Equipment | Eyewash Station and Safety Shower | Must be readily accessible in the immediate work area. |
| Fire Extinguisher | An appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) should be available.[3] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
Experimental Workflow:
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for any specific handling instructions or hazard information.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area by ensuring it is clean and uncluttered. Verify that the chemical fume hood is functioning correctly.
-
-
Handling the Chemical:
-
Conduct all manipulations of the solid compound, including weighing and transferring, within a chemical fume hood to prevent inhalation of dust.[4]
-
Avoid the formation of dust and aerosols.[3]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
-
In Case of a Spill:
-
For minor spills, immediately clean up using dry procedures to avoid generating dust.[1]
-
Wear impervious gloves and safety glasses during cleanup.[1]
-
Use a vacuum with an explosion-proof design for larger quantities of dust.[1]
-
Place spilled material in a clean, dry, sealable, and labeled container for disposal.[1]
-
For major spills, evacuate the area and alert the appropriate emergency response team.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Expired Chemical | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.[5] |
| Contaminated Labware (e.g., gloves, weighing paper, pipette tips) | Place in a designated hazardous waste container immediately after use. Do not dispose of in regular trash. |
| Contaminated Solvents | Collect in a labeled hazardous waste container. Do not pour down the drain.[3] |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. The empty container can then be disposed of according to institutional guidelines. |
Waste Disposal Workflow:
Caption: Chemical waste disposal workflow.
By adhering to these guidelines, researchers can significantly reduce the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
